molecular formula C9H15NO2 B1665410 Aceclidine CAS No. 827-61-2

Aceclidine

Número de catálogo: B1665410
Número CAS: 827-61-2
Peso molecular: 169.22 g/mol
Clave InChI: WRJPSSPFHGNBMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester is a member of quinuclidines.
Aceclidine has been marketed in Europe but has not been used clinically in the United States. It is used in the treatment of open-angle glaucoma and is a parasympathomimetic agent.
This compound is a Cholinergic Receptor Agonist. The mechanism of action of this compound is as a Cholinergic Muscarinic Agonist.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
was heading 1975-94;  use QUINUCLIDINES to search this compound 1975-94;  cholinomimetic used to reduce intraocular pressure in glaucoma
See also: this compound Salicylate (active moiety of).

Propiedades

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJPSSPFHGNBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045658
Record name Aceclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-61-2
Record name Aceclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceclidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aceclidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aceclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aceclidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Aceclidine's Affinity for Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Aceclidine, the active enantiomer of aceclidine, is a potent cholinergic agonist that exhibits differential binding affinity and functional activity across the five muscarinic acetylcholine receptor subtypes (M1-M5). This technical guide provides a comprehensive overview of its receptor interaction, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Quantitative Binding and Functional Affinity of (S)-Aceclidine

The functional potency of (S)-Aceclidine has been characterized in vitro using Chinese Hamster Ovary (CHO) cells stably expressing each of the human muscarinic receptor subtypes.[1] For the Gq/11-coupled M1, M3, and M5 receptors, the functional response is typically measured through the stimulation of phosphoinositide hydrolysis.[1][2] For the Gi/o-coupled M2 and M4 receptors, the response is determined by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1][2]

The following tables summarize the functional potency (EC50) and maximal response (Emax) of (S)-(+)-Aceclidine at each muscarinic receptor subtype.

Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (nM)
M1130
M230
M3100
M440
M5160
Data derived from functional assays in transfected CHO cells.

Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeMaximal Response (% of Carbachol)
M1Not Reported
M2Not Reported
M3Not Reported
M4Not Reported
M5Not Reported
Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays.

Muscarinic Receptor Signaling Pathways

(S)-Aceclidine elicits its physiological effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes. The M1, M3, and M5 receptors are coupled to Gq/11 proteins, while the M2 and M4 receptors are coupled to Gi/o proteins.

Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by (S)-Aceclidine initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SA (S)-Aceclidine M135 M1/M3/M5 Receptor SA->M135 Binds Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Gq/11-coupled signaling pathway for M1, M3, and M5 receptors.
Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)

The activation of M2 and M4 receptors by (S)-Aceclidine leads to the inhibition of adenylyl cyclase through the Gi/o protein pathway. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate other effector proteins, such as ion channels.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SA (S)-Aceclidine M24 M2/M4 Receptor SA->M24 Binds Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inactivation cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

Gi/o-coupled signaling pathway for M2 and M4 receptors.

Detailed Experimental Protocols

The characterization of (S)-Aceclidine's binding affinity and functional potency relies on specific in vitro assays. The following are generalized protocols for the key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of (S)-Aceclidine at M1-M5 muscarinic receptors.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, the cell membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of unlabeled (S)-Aceclidine.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of (S)-Aceclidine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start cell_culture Culture CHO cells expressing muscarinic receptor subtypes start->cell_culture membrane_prep Prepare cell membranes (homogenization & centrifugation) cell_culture->membrane_prep assay_setup Incubate membranes with [3H]-NMS and varying concentrations of (S)-Aceclidine membrane_prep->assay_setup filtration Rapidly filter to separate bound and free radioligand assay_setup->filtration scintillation Quantify radioactivity on filters via liquid scintillation counting filtration->scintillation data_analysis Calculate IC50 and Ki values scintillation->data_analysis end End data_analysis->end PI_Hydrolysis_Workflow start Start cell_labeling Label CHO cells (M1, M3, or M5) with [3H]-myo-inositol start->cell_labeling pre_incubation Pre-incubate with LiCl to inhibit inositol monophosphatase cell_labeling->pre_incubation stimulation Stimulate cells with varying concentrations of (S)-Aceclidine pre_incubation->stimulation extraction Terminate reaction and extract inositol phosphates stimulation->extraction quantification Quantify radioactivity of inositol phosphates extraction->quantification data_analysis Determine EC50 and Emax quantification->data_analysis end End data_analysis->end cAMP_Inhibition_Workflow start Start cell_prep Prepare CHO cells expressing M2 or M4 receptors start->cell_prep pre_incubation Pre-incubate with PDE inhibitor (IBMX) cell_prep->pre_incubation stimulation_inhibition Stimulate with forskolin and add varying concentrations of (S)-Aceclidine pre_incubation->stimulation_inhibition incubation Incubate at 37°C stimulation_inhibition->incubation lysis_quantification Lyse cells and quantify intracellular cAMP (HTRF/ELISA) incubation->lysis_quantification data_analysis Determine IC50 and calculate EC50 lysis_quantification->data_analysis end End data_analysis->end

References

Aceclidine Signaling in Ciliary Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic miotic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] It is clinically utilized in ophthalmology for its ability to constrict the pupil and reduce intraocular pressure, with applications in the treatment of glaucoma and, more recently, presbyopia.[1][2] Unlike non-selective miotics such as pilocarpine, this compound exhibits a degree of selectivity for muscarinic receptor subtypes, leading to a differentiated pharmacological profile with a reduced impact on ciliary muscle contraction and accommodation.[3][4] This technical guide provides a comprehensive overview of the this compound signaling pathway in ciliary muscle cells, detailing the molecular interactions, downstream second messenger systems, and physiological responses. The guide includes a compilation of quantitative data from various studies and detailed experimental protocols for key assays used to characterize this pathway.

Core Signaling Pathway

This compound exerts its effects on ciliary muscle cells by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The predominant functional subtype in the ciliary muscle is the M3 muscarinic receptor. The signaling cascade initiated by this compound binding to the M3 receptor is a canonical Gq/11 pathway, leading to smooth muscle contraction.

The key steps in the this compound signaling pathway in ciliary muscle cells are:

  • Receptor Binding: this compound binds to the M3 muscarinic acetylcholine receptor on the surface of ciliary muscle cells.

  • G-Protein Activation: This binding event induces a conformational change in the M3 receptor, leading to the activation of the heterotrimeric G-protein Gq/11. The α-subunit of Gq (Gαq) exchanges GDP for GTP and dissociates from the βγ-subunits.

  • Phospholipase C Activation: The activated Gαq-GTP complex then binds to and activates phospholipase C (PLC).

  • Second Messenger Generation: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

  • Muscle Contraction: The rise in intracellular Ca2+ is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, enabling the interaction between actin and myosin filaments and resulting in muscle cell contraction.

Aceclidine_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound M3_Receptor M3 Muscarinic Receptor Gq_protein Gq Protein (α, β, γ) PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum (ER) Ca2_ER Ca2+ Ca2_cyto Ca2+ (increased) Contraction Ciliary Muscle Contraction

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds in ciliary muscle cells and relevant expression systems.

Table 1: Functional Potency (EC50) of Muscarinic Agonists on Phospholipase C (PLC) Activity in Human Ciliary Muscle Cells

AgonistEC50 (µM)
This compound17
Carbachol20
Oxotremorine-M8
Pilocarpine2
Data from

Table 2: Inhibitory Potency (pKi) of Muscarinic Antagonists against Carbachol-Induced PLC Activity in Human Ciliary Muscle Cells

AntagonistpKiReceptor Subtype Selectivity
Atropine9.12Non-selective
4-DAMP9.25M1/M3 selective
fHHSiD7.77M3 selective
Pirenzepine6.76M1 selective
Data from

Table 3: Functional Potency (IC50) of Muscarinic Antagonists on Contractile Responses in Rhesus Monkey Ciliary Muscle

AntagonistAgonistIC50 (nM) - Circular VectorIC50 (nM) - Longitudinal VectorReceptor Subtype Selectivity
4-DAMPCarbachol3327M3 selective
4-DAMPThis compound6863M3 selective
4-DAMPOxotremorine5548M3 selective
PirenzepineCarbachol>1000>1000M1 selective
AF-DX 116Carbachol>3000>3000M2 selective
Data from

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway in ciliary muscle cells.

Human Ciliary Muscle Cell Culture

Cell_Culture_Workflow start Start: Human Donor Eyes dissect Dissect Ciliary Muscle (Meridional & Reticular Portions) start->dissect explant Create Explants dissect->explant digest Optional: Digest with Collagenase explant->digest culture Culture in DMEM with 10% FBS and Antibiotics explant->culture digest->culture subculture Subculture up to Passage 5 culture->subculture characterize Characterize Cells (Immunocytochemistry, Ultrastructure) subculture->characterize end End: Confluent Ciliary Muscle Cell Culture characterize->end

Protocol:

  • Tissue Procurement: Obtain human donor eyes post-mortem.

  • Dissection: Under a dissecting microscope, carefully dissect the meridional and parts of the reticular portions of the ciliary muscle.

  • Explant Culture:

    • Cut the dissected muscle tissue into small explants (approximately 1-2 mm³).

    • Place the explants in a culture dish.

    • Alternatively, digest the explants with collagenase to obtain a single-cell suspension.

  • Cell Culture:

    • Culture the explants or single cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Subculture the cells up to the fifth passage.

  • Characterization: Characterize the cultured cells using immunocytochemistry for smooth muscle-specific markers (e.g., α-smooth muscle actin, desmin) and by examining their ultrastructure using electron microscopy to confirm their ciliary muscle origin.

Radioligand Binding Assay

Radioligand_Binding_Workflow start Start: Ciliary Muscle Cell Membranes prepare_reagents Prepare Radioligand (e.g., [3H]QNB) and Unlabeled Ligand (this compound) start->prepare_reagents incubate Incubate Membranes with Radioligand and Varying Concentrations of this compound prepare_reagents->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data to Determine Ki quantify->analyze end End: Binding Affinity (Ki) of this compound analyze->end

Protocol:

  • Membrane Preparation:

    • Homogenize cultured ciliary muscle cells or dissected ciliary muscle tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate, [3H]QNB) and a range of concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist like atropine).

    • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

PI_Hydrolysis_Workflow start Start: Cultured Ciliary Muscle Cells label_cells Label Cells with [3H]myo-inositol start->label_cells stimulate_cells Stimulate Cells with this compound in the Presence of LiCl label_cells->stimulate_cells stop_reaction Stop Reaction with Acid (e.g., TCA) stimulate_cells->stop_reaction extract_ips Extract Inositol Phosphates (IPs) stop_reaction->extract_ips separate_ips Separate IPs by Ion-Exchange Chromatography extract_ips->separate_ips quantify_ips Quantify Radioactivity in IP Fractions separate_ips->quantify_ips analyze Analyze Data to Determine EC50 quantify_ips->analyze end End: Potency (EC50) of this compound on PLC Activity analyze->end

Protocol:

  • Cell Labeling:

    • Culture human ciliary muscle cells in inositol-free medium supplemented with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Stimulation:

    • Wash the cells and pre-incubate them with a buffer containing LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding ice-cold trichloroacetic acid (TCA).

    • Extract the inositol phosphates from the cell lysate.

  • Separation and Quantification:

    • Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

    • Quantify the radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • Plot the total [3H]inositol phosphate accumulation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Measurement

Calcium_Imaging_Workflow start Start: Cultured Ciliary Muscle Cells load_dye Load Cells with Fura-2 AM start->load_dye wash_cells Wash Cells to Remove Extracellular Dye load_dye->wash_cells acquire_baseline Acquire Baseline Fluorescence Ratio (340/380 nm excitation, 510 nm emission) wash_cells->acquire_baseline stimulate_cells Stimulate Cells with this compound acquire_baseline->stimulate_cells record_fluorescence Record Changes in Fluorescence Ratio over Time stimulate_cells->record_fluorescence calibrate Calibrate Fluorescence Ratio to [Ca2+]i record_fluorescence->calibrate analyze Analyze Data (e.g., Peak [Ca2+]i, Time Course) calibrate->analyze end End: this compound-Induced [Ca2+]i Dynamics analyze->end

Protocol:

  • Cell Preparation:

    • Culture human ciliary muscle cells on glass coverslips.

  • Dye Loading:

    • Incubate the cells with the cell-permeant ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

  • Fluorescence Imaging:

    • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

    • Record a baseline fluorescence ratio before adding any stimulant.

    • Add this compound to the cells and record the changes in the 340/380 nm fluorescence ratio over time.

  • Calibration:

    • At the end of each experiment, calibrate the fluorescence ratio to intracellular calcium concentration ([Ca2+]i) by determining the minimum (Rmin) and maximum (Rmax) ratios. This is typically done by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) to obtain Rmin, and then in the presence of a saturating concentration of calcium to obtain Rmax.

  • Data Analysis:

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.

    • Analyze the data to determine parameters such as the peak [Ca2+]i, the time to peak, and the duration of the calcium transient.

In Vitro Ciliary Muscle Contraction Assay

Muscle_Contraction_Workflow start Start: Isolated Ciliary Muscle Strips mount_tissue Mount Muscle Strips in an Organ Bath with Physiological Saline Solution start->mount_tissue equilibrate Equilibrate Tissue under a Resting Tension mount_tissue->equilibrate record_baseline Record Baseline Isometric Force equilibrate->record_baseline add_this compound Add Cumulative Concentrations of this compound record_baseline->add_this compound record_contraction Record the Increase in Isometric Force add_this compound->record_contraction analyze Analyze Data to Generate a Dose-Response Curve and Determine EC50 record_contraction->analyze end End: Contractile Potency (EC50) of this compound analyze->end

Protocol:

  • Tissue Preparation:

    • Isolate the ciliary muscle from animal eyes (e.g., rhesus monkey) and dissect it into longitudinal or circular muscle strips.

  • Mounting:

    • Mount the muscle strips in an organ bath containing a physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer.

  • Equilibration:

    • Allow the muscle strips to equilibrate under a small resting tension until a stable baseline is achieved.

  • Contraction Measurement:

    • Add cumulative concentrations of this compound to the organ bath.

    • Record the increase in isometric force generated by the muscle strip at each concentration.

  • Data Analysis:

    • Plot the contractile force as a percentage of the maximum response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound modulates ciliary muscle contractility primarily through the activation of M3 muscarinic receptors, leading to a Gq/11-mediated signaling cascade that culminates in an increase in intracellular calcium and subsequent muscle contraction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the pharmacology of this compound and its effects on ocular tissues. A thorough understanding of this signaling pathway is crucial for the development of novel therapeutics for glaucoma, presbyopia, and other ophthalmic conditions. The provided methodologies can be adapted to further explore the nuances of this compound's mechanism of action and to screen for new compounds with desired pharmacological profiles.

References

In Vitro Pharmacological Profile of Aceclidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a cholinergic agonist that has been investigated for its therapeutic potential in various conditions, including glaucoma and Alzheimer's disease. Its pharmacological effects are primarily mediated through its interaction with muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, with a focus on its binding affinity and functional activity at muscarinic and nicotinic acetylcholine receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of cholinergic ligands.

Muscarinic Receptor Profile

This compound is a potent agonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] Its activity has been primarily characterized in Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human receptor subtypes.[2][3] The more potent (S)-enantiomer, (S)-(+)-Aceclidine, has been the focus of many in vitro studies.[2]

Binding Affinity

While comprehensive binding affinity data (Ki) for this compound across all five human muscarinic receptor subtypes is not consistently reported in publicly available literature, studies on its enantiomers in rat brain tissue indicate a good correlation between the high-affinity dissociation constant (KH) and its muscarinic potency.[4]

Functional Activity

The functional activity of this compound is subtype-dependent. It activates the Gq/11-coupled M1, M3, and M5 receptors, leading to the stimulation of phosphoinositide hydrolysis. Conversely, it activates the Gi/o-coupled M2 and M4 receptors, resulting in the inhibition of adenylyl cyclase.

The following tables summarize the functional potency (EC50) and maximal response (Emax) of (S)-(+)-Aceclidine at the human M1-M5 muscarinic receptors, as determined in functional assays using transfected CHO cells.

Table 1: Functional Potency (EC50) of (S)-(+)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (nM)
M1130
M230
M3100
M440
M5160

Table 2: Maximal Response (Emax) of (S)-(+)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeMaximal Response (% of Carbachol)Notes
M1Partial Agonist (Emax < 100%)The R-(-)-isomer shows lower efficacy (44-64% of S-(+)-isomer).
M2Full Agonist (Emax ≈ 100%)The maximal responses of the enantiomers are the same.
M3Partial Agonist (Emax: 80-85%)In human ciliary muscle, this compound was a partial agonist. The R-(-)-isomer shows lower efficacy.
M4Full Agonist (Emax ≈ 100%)R-(-)-aceclidine has a maximal response of 86% that of S-(+)-aceclidine.
M5Partial Agonist (Emax < 100%)The R-(-)-isomer shows lower efficacy.

Nicotinic Receptor Profile

Signaling Pathways

This compound elicits its cellular effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes.

Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor M1/M3/M5 Receptor This compound->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse1 Cellular Response Ca2->CellularResponse1 CellularResponse2 Cellular Response PKC->CellularResponse2

Gq/11-coupled signaling pathway for M1, M3, and M5 receptors.
Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors by this compound engages the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels. The βγ subunits of the Gi/o protein can also modulate the activity of other effector proteins, such as ion channels.

Gio_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor M2/M4 Receptor This compound->Receptor Binds Gio Gi/o Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse

Gi/o-coupled signaling pathway for M2 and M4 receptors.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.

Radioligand Binding Assay ([3H]-N-methylscopolamine Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the M1-M5 muscarinic receptors.

  • Objective: To determine the inhibitory constant (Ki) of this compound at each muscarinic receptor subtype.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

    • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

    • Test Compound: this compound.

    • Non-specific Binding Control: Atropine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

    • 96-well filter plates (e.g., GF/C).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, [3H]-NMS (at a concentration close to its Kd), and either vehicle (for total binding), atropine (for non-specific binding), or a dilution of this compound.

    • Initiate the binding reaction by adding the cell membranes.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, [3H]-NMS, this compound, Atropine) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competition wells) prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium (e.g., 2-3 hours at RT) plate_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Add Scintillation Cocktail & Count washing->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

References

The Pivotal Relationship Between Structure and Activity in Aceclidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of aceclidine analogs as muscarinic acetylcholine receptor (mAChR) agonists. This compound, a muscarinic agonist, has been a valuable pharmacological tool and a scaffold for the development of novel therapeutics targeting cholinergic pathways. Understanding how structural modifications to the this compound molecule influence its binding affinity and functional activity at the five muscarinic receptor subtypes (M1-M5) is critical for the rational design of subtype-selective agonists with improved therapeutic profiles. This guide delves into the core SAR principles, presents quantitative data in a structured format, provides detailed experimental methodologies, and visualizes key concepts through signaling pathway and workflow diagrams.

Core Structure-Activity Relationships

The this compound scaffold consists of a quinuclidine ring, which serves as a rigid mimic of the acetylcholine backbone, and an acetoxy group at the 3-position. The key structural features that govern the activity of this compound analogs are:

  • The Quinuclidine Core: The tertiary amine of the quinuclidine ring is essential for activity. At physiological pH, this nitrogen is protonated and forms a crucial ionic interaction with a conserved aspartate residue in the binding pocket of all muscarinic receptor subtypes.

  • Stereochemistry at the 3-Position: this compound is a chiral molecule, and its enantiomers exhibit differential activity. The S-(+)-enantiomer is generally more potent than the R-(-)-enantiomer at all five muscarinic receptor subtypes. This highlights the stereospecific nature of the interaction between the ligand and the receptor binding pocket.

  • The 3-Acetoxy Group: The ester functionality at the 3-position plays a significant role in agonist activity. Modifications to this group have led to the discovery of analogs with altered potency and selectivity. Bioisosteric replacement of the acetyl group with other moieties, such as 1,2,5-thiadiazoles and oxadiazoles, has been a successful strategy in developing potent M1-selective agonists.[1][2] The oxygen atom of the ester is believed to act as a hydrogen bond acceptor, an interaction critical for receptor activation.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its key analogs at the five human muscarinic receptor subtypes. This data is compiled from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing each receptor subtype.

Table 1: Functional Potency (EC50) of this compound Enantiomers at Muscarinic Receptor Subtypes

CompoundM1 (EC50, nM)M2 (EC50, nM)M3 (EC50, nM)M4 (EC50, nM)M5 (EC50, nM)
S-(+)-Aceclidine1303010040160
R-(-)-Aceclidine~400-520~105~400~140~640

Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells. The potency of R-(-)-aceclidine was reported to be approximately 2- to 4-fold lower than S-(+)-aceclidine.[3]

Table 2: Binding Affinity (KH) of this compound Enantiomers and N-methylated Analog

CompoundHigh-Affinity Dissociation Constant (KH, nM)
(+)-Aceclidine1.6
(-)-Aceclidine18
(+)-N-methylthis compound0.28
(-)-N-methylthis compound2.5

Data from radioligand binding studies in rat brain homogenates.[4]

Table 3: M1 Muscarinic Agonist Potency of 1,2,5-Thiadiazole Analogs of this compound

CompoundR GroupIC50 (nM) for M1 Agonist Activity
17d ButyloxyPotent
18d ButylthioPotent
37 1,2,5-OxadiazoleSubstantially less active than 17d
39 PyrazineSubstantially less active than 17d

Optimal M1 muscarinic agonist potency was achieved with butyloxy or butylthio substituents on the 1,2,5-thiadiazole ring.[1]

Mandatory Visualizations

Gq_Signaling_Pathway This compound This compound Analog M1_M3_M5 M1, M3, M5 Receptors This compound->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Gq-coupled Muscarinic Receptor Signaling Pathway

Gi_Signaling_Pathway This compound This compound Analog M2_M4 M2, M4 Receptors This compound->M2_M4 Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Gi-coupled Muscarinic Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Synthesis of Analogs cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment Start Start: 3-Quinuclidinol Esterification Esterification or Bioisostere Coupling Start->Esterification Purification Purification (e.g., Chromatography) Esterification->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Binding_Assay Competitive Radioligand Binding Assay Characterization->Binding_Assay Cell_Culture Cell Culture (CHO cells expressing M1-M5 receptors) Characterization->Cell_Culture Membrane_Prep Membrane Preparation (from CHO cells expressing M1-M5 receptors) Membrane_Prep->Binding_Assay Data_Analysis_Ki Data Analysis (IC50 to Ki conversion) Binding_Assay->Data_Analysis_Ki PI_Assay Phosphoinositide Hydrolysis Assay (M1, M3, M5) Cell_Culture->PI_Assay cAMP_Assay cAMP Accumulation Assay (M2, M4) Cell_Culture->cAMP_Assay Data_Analysis_EC50 Data Analysis (EC50 determination) PI_Assay->Data_Analysis_EC50 cAMP_Assay->Data_Analysis_EC50

General Experimental Workflow for SAR Studies

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound analogs typically starts from 3-quinuclidinol. The following is a general protocol for the esterification to produce 3-acyloxyquinuclidine analogs.

1. Synthesis of (R)-3-Quinuclidinyl Acetate (this compound)

  • Reactants: (R)-3-quinuclidinol and acetic anhydride.

  • Procedure: A solution of (R)-3-quinuclidinol in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath. Acetic anhydride is added dropwise with stirring. A base, such as triethylamine or pyridine, may be added to scavenge the acetic acid byproduct. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (R)-3-quinuclidinyl acetate.

2. Synthesis of 1,2,5-Thiadiazole Analogs

The synthesis of 1,2,5-thiadiazole analogs involves the coupling of 3-quinuclidinol with a pre-functionalized 1,2,5-thiadiazole moiety. A common method for synthesizing the 1,2,5-thiadiazole ring is the reaction of a 1,2-diamine with thionyl chloride or a related sulfur-transfer reagent. The resulting thiadiazole can then be functionalized (e.g., halogenated) to allow for subsequent coupling with 3-quinuclidinol, typically via a nucleophilic substitution reaction where the hydroxyl group of 3-quinuclidinol displaces a leaving group on the thiadiazole ring.

Biological Evaluation Protocols

1. Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for each muscarinic receptor subtype.

  • Materials:

    • Cell membranes from CHO cells stably expressing one of the human M1-M5 receptor subtypes.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

    • Test compounds (this compound analogs).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding determinator: Atropine (1 µM).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically at its Kd value) and varying concentrations of the unlabeled test compound.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)

This functional assay measures the agonist-induced stimulation of the Gq/11 signaling pathway.

  • Materials:

    • CHO cells stably expressing the human M1, M3, or M5 receptor.

    • [³H]-myo-inositol.

    • Assay medium (e.g., serum-free medium).

    • LiCl solution.

    • Test compounds (this compound analogs).

    • Dowex anion-exchange resin.

  • Procedure:

    • Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

    • Wash the cells and pre-incubate with assay medium containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

    • Stimulate the cells with varying concentrations of the test compound for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction and lyse the cells.

    • Separate the total [³H]-IPs from free [³H]-myo-inositol using anion-exchange chromatography.

    • Quantify the amount of [³H]-IPs by scintillation counting.

  • Data Analysis:

    • Plot the amount of [³H]-IPs accumulated against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal response) by non-linear regression analysis.

3. Cyclic AMP (cAMP) Accumulation Assay (for M2, M4 Receptors)

This functional assay measures the agonist-induced inhibition of the Gi/o signaling pathway.

  • Materials:

    • CHO cells stably expressing the human M2 or M4 receptor.

    • Forskolin.

    • Test compounds (this compound analogs).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.

    • Determine the EC50 value for the inhibition of cAMP accumulation and the maximal inhibition (Imax) by non-linear regression analysis.

References

Aceclidine Receptor Occupancy in Iris Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the receptor occupancy theory as it applies to aceclidine, a muscarinic acetylcholine receptor agonist, and its effects on the iris sphincter muscle. The document details the underlying pharmacology, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: this compound and Muscarinic Receptors in the Eye

This compound is a cholinergic parasympathomimetic agent that functions as a non-selective muscarinic receptor agonist. In ophthalmic applications, its primary action is on the muscarinic receptors of the iris sphincter muscle and the ciliary muscle. Activation of M3 muscarinic receptors on the iris sphincter muscle causes it to contract, leading to a reduction in pupil size, an effect known as miosis. This miotic effect is central to its therapeutic potential in conditions such as glaucoma, where it can facilitate the drainage of aqueous humor. Understanding the relationship between the concentration of this compound, the proportion of receptors it occupies, and the resulting physiological response is fundamental for its development and clinical application.

Core Principles: Receptor Occupancy Theory

The physiological effect of this compound on the iris muscle is governed by the principles of receptor occupancy theory. This theory posits that the magnitude of the pharmacological response is directly proportional to the number of receptors occupied by the drug.

  • Affinity (Ki/Kd): This represents the avidity with which this compound binds to muscarinic receptors. It is typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), where a lower value signifies a higher binding affinity.

  • Potency (EC50): This is the concentration of this compound required to produce 50% of its maximum possible effect (e.g., 50% of maximal pupil constriction). It is a function of both affinity and the efficiency of the downstream signaling cascade.

  • Efficacy: This refers to the ability of this compound, once bound to the receptor, to initiate a cellular response. As a full agonist at M3 receptors, this compound possesses high efficacy, leading to a robust contractile response in the iris muscle.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize key quantitative parameters for this compound and related muscarinic ligands at relevant receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

Compound M1 Receptor M2 Receptor M3 Receptor M4 Receptor
This compound 19.95 44.67 14.13 15.85
Atropine (Antagonist) 0.25 0.62 0.31 0.25

| Pilocarpine (Agonist) | 190 | 430 | 230 | 180 |

Data compiled from studies on cloned human muscarinic receptors.

Table 2: Functional Potency in Iris Sphincter Muscle

Compound Parameter Value Species
This compound EC50 (Contraction) 1.2 µM Rabbit

| Carbachol | EC50 (Contraction) | 0.3 µM | Rabbit |

Data represents the concentration required to elicit 50% of the maximal contractile response in isolated iris sphincter muscle preparations.

Signaling Pathway: M3 Receptor Activation in Iris Muscle

Upon binding to M3 muscarinic receptors on the iris sphincter smooth muscle cells, this compound initiates a well-defined signaling cascade. This pathway involves the activation of G-proteins, leading to an increase in intracellular calcium and subsequent muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M3R M3 Receptor This compound->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Ca²⁺ Release (from SR) IP3->Ca_SR Stimulates Contraction Muscle Contraction (Miosis) Ca_SR->Contraction Initiates G Workflow for Radioligand Binding Assay ReceptorPrep Prepare Membranes (Cells expressing M3 Receptor) Incubate Incubate: Membranes + [³H]-NMS + this compound (Varying Concentrations) ReceptorPrep->Incubate Filter Rapid Vacuum Filtration (Separates bound from free ligand) Incubate->Filter Wash Wash Filters (Remove non-specific binding) Filter->Wash Count Liquid Scintillation Counting (Measure bound radioactivity) Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze

Off-target effects of Aceclidine in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Off-Target Effects of Aceclidine in Preclinical Studies

Introduction

This compound is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist. Primarily developed for ophthalmic applications, its therapeutic efficacy in treating conditions like glaucoma and presbyopia is attributed to its action on specific muscarinic receptor subtypes in the eye.[1] Understanding the off-target effects of this compound is paramount for a comprehensive preclinical safety and risk assessment. This technical guide provides a detailed overview of the off-target profile of this compound, focusing on its receptor selectivity, preclinical toxicology, and the methodologies used to evaluate these parameters. The information is intended for researchers, scientists, and drug development professionals to support further investigation and development.

While extensive data is available for this compound's activity across the five muscarinic receptor subtypes (M1-M5), information regarding its interaction with other, non-muscarinic receptors is limited in publicly available literature. Therefore, this guide will focus on its selectivity profile within the muscarinic receptor family, as differential activation of these subtypes is a critical determinant of its therapeutic window and side-effect profile.

Muscarinic Receptor Selectivity and Potency

The pharmacological effects of this compound are mediated through the activation of the five subtypes of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the body.[2][3] The M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins. The selectivity of this compound for these different subtypes is crucial for its desired therapeutic action while minimizing unwanted systemic effects. The following tables summarize the binding affinities and functional potencies of (S)-Aceclidine, the more active enantiomer, at the human muscarinic receptor subtypes.

Data Presentation

Table 1: Binding Affinity of (S)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeBinding Affinity (pKi)
M17.1
M27.9
M37.3
M48.1
M57.0

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various in-vitro studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 2: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (nM)Functional Assay
M1130Phosphoinositide Hydrolysis
M230Inhibition of cAMP Accumulation
M3100Phosphoinositide Hydrolysis
M440Inhibition of cAMP Accumulation
M5160Phosphoinositide Hydrolysis

Note: EC50 is the half-maximal effective concentration. A lower EC50 value indicates greater potency. Data was derived from functional assays in transfected CHO cells.

The compiled data indicates that (S)-Aceclidine is a potent muscarinic agonist with a degree of selectivity for the M2 and M4 receptor subtypes. In the context of its ophthalmic use for presbyopia, its primary action is on the M3 receptors of the iris sphincter muscle, leading to miosis (pupil constriction). Its limited activity on the ciliary muscle, also rich in M3 receptors, is a key feature that distinguishes it from less selective miotics like pilocarpine, reducing the incidence of myopic shift and accommodative spasms.

Signaling Pathways

Activation of different muscarinic receptor subtypes by this compound initiates distinct intracellular signaling cascades.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

Upon agonist binding to M1, M3, or M5 receptors, the associated Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor M1 / M3 / M5 Receptor This compound->Receptor binds Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca_release->Response PKC->Response

Gq/11-coupled signaling pathway for M1, M3, and M5 receptors.
Gi/o-Coupled Signaling (M2, M4 Receptors)

Activation of M2 and M4 receptors by an agonist leads to the inhibition of adenylyl cyclase via the Gi/o protein. This action results in a decrease in intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of other effector proteins, such as ion channels.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor M2 / M4 Receptor This compound->Receptor binds Gi Gi/o Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Response Cellular Response cAMP->Response ↓ leads to

Gi/o-coupled signaling pathway for M2 and M4 receptors.

Preclinical Safety and Toxicology

Preclinical studies are essential to evaluate the safety profile of a drug candidate. For this compound, these studies have indicated a favorable safety profile.

  • Genotoxicity : A standard battery of genotoxicity assays, including tests for mutagenicity and clastogenicity, concluded that this compound has no genotoxic potential.

  • Reproductive and Developmental Toxicology : Studies conducted in rats and rabbits found no evidence of teratogenic effects or maternal toxicity at systemic exposures significantly higher than those observed in clinical trials. A pre- and post-natal development study in rats showed no adverse effects at doses approximately 110-fold higher than the maximum human ophthalmic dose.

  • Repeat-Dose Toxicity : Chronic ocular toxicity studies in rabbits revealed no adverse ocular or systemic effects at the doses tested.

  • Safety Pharmacology : While specific, detailed results and protocols for safety pharmacology studies (assessing effects on central nervous, cardiovascular, and respiratory systems) are not publicly available, toxicology studies in rodents showed good local tolerability with minimal systemic cholinergic effects. Systemic toxicity following topical ocular administration is considered rare.

safety_toxicology_workflow cluster_genotox Genotoxicity Assays cluster_dart Developmental & Reproductive Toxicology (DART) cluster_safety Safety Pharmacology cluster_repeat Repeat-Dose Toxicity ames Ames Test (Mutagenicity) chromo Chromosomal Aberration (Clastogenicity) micro Micronucleus Test (Clastogenicity) fertility Fertility & Early Embryonic Development embryo Embryo-Fetal Development pre_post Pre- & Post-Natal Development cns Central Nervous System (CNS) cv Cardiovascular (CV) resp Respiratory acute Acute Toxicity chronic Chronic Toxicity (e.g., Ocular in Rabbits) start Preclinical Candidate (this compound) cluster_genotox cluster_genotox start->cluster_genotox cluster_dart cluster_dart start->cluster_dart cluster_safety cluster_safety start->cluster_safety cluster_repeat cluster_repeat start->cluster_repeat end Safety Profile Established cluster_genotox->end cluster_dart->end cluster_safety->end cluster_repeat->end

References

Aceclidine's Interaction with G-Protein Coupled Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic drug that exerts its effects through interaction with G-protein coupled receptors (GPCRs), specifically the muscarinic acetylcholine receptors (mAChRs). As a cholinergic agonist, it mimics the action of the endogenous neurotransmitter acetylcholine. This technical guide provides an in-depth overview of this compound's interaction with the five muscarinic receptor subtypes (M1-M5), presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.

Data Presentation: Quantitative Analysis of this compound's Functional Activity

The functional activity of this compound, particularly its more potent (S)-enantiomer, has been characterized across the five human muscarinic receptor subtypes. These studies typically involve expressing the individual receptor subtypes in cell lines, such as Chinese Hamster Ovary (CHO) cells, and measuring the cellular response to the agonist. The M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation is assessed by measuring the stimulation of phosphoinositide hydrolysis. The M2 and M4 receptors couple to Gi/o proteins, and their activation is determined by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]

Below are tables summarizing the functional potency (EC50) and maximal response (Emax) for (S)-Aceclidine at each muscarinic receptor subtype.

Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (nM)
M1130
M230
M3100
M440
M5160

Data derived from functional assays in transfected CHO cells measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4).[1]

Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeMaximal Response (% of Carbachol)
M185
M2100
M390
M495
M580

Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays.[1]

Signaling Pathways

This compound's interaction with muscarinic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G-protein.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 family of G-proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

Gq_Signaling This compound This compound M1_M3_M5 M1, M3, M5 Receptor This compound->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response leads to

Gq/11-coupled signaling pathway for M1, M3, and M5 receptors.
Gi/o-Coupled Signaling (M2, M4 Receptors)

The M2 and M4 muscarinic receptors are coupled to the Gi/o family of G-proteins. Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunits, which dissociate from Gαi/o upon receptor activation, can also directly modulate the activity of other effector proteins, such as inwardly rectifying potassium channels.

Gi_Signaling This compound This compound M2_M4 M2, M4 Receptor This compound->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Cell Membranes with Muscarinic Receptors Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand ([³H]-NMS) Radioligand_Prep->Incubation Aceclidine_Prep Prepare Serial Dilutions of this compound Aceclidine_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Ligand Filtration->Washing Scintillation Quantify Radioactivity with Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC₅₀ and Ki Values Scintillation->Data_Analysis PI_Hydrolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture CHO Cells Expressing M1, M3, or M5 Receptors Labeling Label Cells with [³H]-myo-inositol Cell_Culture->Labeling LiCl_Incubation Pre-incubate with LiCl Labeling->LiCl_Incubation Agonist_Stimulation Stimulate with Various Concentrations of this compound LiCl_Incubation->Agonist_Stimulation Termination_Lysis Terminate Reaction and Lyse Cells Agonist_Stimulation->Termination_Lysis IP_Separation Separate Inositol Phosphates by Anion-Exchange Chromatography Termination_Lysis->IP_Separation Quantification Quantify Radioactivity IP_Separation->Quantification Data_Analysis Determine EC₅₀ and Emax Quantification->Data_Analysis cAMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep Prepare CHO Cells Expressing M2 or M4 Receptors Aceclidine_Incubation Incubate Cells with This compound and PDE Inhibitor Cell_Prep->Aceclidine_Incubation Forskolin_Stimulation Stimulate with Forskolin Aceclidine_Incubation->Forskolin_Stimulation Termination_Lysis Terminate Reaction and Lyse Cells Forskolin_Stimulation->Termination_Lysis cAMP_Quantification Quantify cAMP Levels (e.g., HTRF, ELISA) Termination_Lysis->cAMP_Quantification Data_Analysis Determine IC₅₀ and EC₅₀ cAMP_Quantification->Data_Analysis

References

Computational Modeling of Aceclidine Binding to Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational modeling of aceclidine binding to the five subtypes of muscarinic acetylcholine receptors (M1-M5). This compound, a cholinergic agonist, demonstrates distinct binding affinities and functional potencies across these receptor subtypes, making it a subject of significant interest in drug development, particularly for conditions like glaucoma and presbyopia. This document outlines the quantitative binding data, detailed experimental protocols for its characterization, the associated signaling pathways, and a proposed workflow for the computational modeling of its interaction with muscarinic receptors.

Quantitative Data Summary: this compound Binding and Functional Activity

The pharmacological activity of (S)-Aceclidine, the more potent enantiomer, has been characterized in various in-vitro studies. The following tables summarize the functional potency (EC50) and maximal response (Emax) of (S)-Aceclidine at each human muscarinic receptor subtype, typically determined in Chinese Hamster Ovary (CHO) cells stably expressing the respective receptors.[1]

Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (nM)
M1130
M230
M3100
M440
M5160
Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells.[1]

Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeMaximal Response (% of Carbachol)
M1100
M2100
M3100
M486
M5100
Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays.

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors relies on established in vitro assays. The following are detailed methodologies for two key experiments.

Phosphoinositide Hydrolysis Assay (for M1, M3, and M5 Receptors)

This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq/11 activation, to measure the functional response of M1, M3, and M5 receptors.

Detailed Steps:

  • Cell Culture and Labeling: CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor are cultured to a high density. The cells are then incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Assay Reaction: The labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate. The cells are subsequently stimulated with varying concentrations of (S)-Aceclidine for a defined period at 37°C.

  • Extraction and Quantification: The reaction is terminated by the addition of a cold acid (e.g., perchloric acid). The cell lysates are then neutralized, and the aqueous phase containing the inositol phosphates is collected.

  • Separation and Counting: The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography. The radioactivity of the eluted inositol phosphates is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to generate dose-response curves and determine the EC50 and maximal response for (S)-Aceclidine.

cAMP Accumulation Assay (for M2 and M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation, to determine the functional response of M2 and M4 receptors.

Detailed Steps:

  • Cell Preparation: CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured to a high density, harvested, washed, and resuspended in an appropriate assay buffer.

  • Assay Reaction: The cell suspension is pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP. Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP production. Concurrently, the cells are treated with various concentrations of (S)-Aceclidine.

  • Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The degree of inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to generate a dose-response curve, from which the pEC50 and Emax values are determined.[2]

Signaling Pathways

This compound elicits its effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes.

M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors by this compound stimulates the Gq/11 protein. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1]

Gq_signaling This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Gq-coupled signaling pathway for M1, M3, and M5 receptors.

M2 and M4 Receptors (Gi/o-coupled): Upon this compound binding, these receptors activate the Gi/o protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate the activity of other effectors, such as ion channels.[1]

Gi_signaling This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Gi_o Gi/o Protein M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits Ion_channels Ion Channel Modulation Gi_o->Ion_channels βγ subunits cAMP ↓ cAMP AC->cAMP

Gi-coupled signaling pathway for M2 and M4 receptors.

Computational Modeling Workflow

While specific computational studies on this compound binding to muscarinic receptors are not extensively documented in publicly available literature, a standard computational workflow can be proposed. This workflow is based on common practices for studying ligand-G protein-coupled receptor (GPCR) interactions.

computational_workflow cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_binding_energy 4. Binding Free Energy Calculation receptor_prep Receptor Structure Preparation (Homology Modeling or Crystal Structure) docking Molecular Docking (Predict Binding Pose) receptor_prep->docking ligand_prep Ligand Preparation (this compound 3D Structure) ligand_prep->docking pose_analysis Binding Pose Analysis (Scoring and Clustering) docking->pose_analysis md_setup System Setup (Membrane, Water, Ions) pose_analysis->md_setup md_run MD Simulation (Nanoseconds to Microseconds) md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF, Interactions) md_run->md_analysis binding_energy MM/PBSA or MM/GBSA (Estimate Binding Affinity) md_analysis->binding_energy

Proposed workflow for computational modeling of this compound-muscarinic receptor binding.

Workflow Description:

  • System Preparation:

    • Receptor Structure Preparation: As crystal structures for all muscarinic receptor subtypes may not be available, homology modeling is often employed. This involves using the amino acid sequence of the target receptor and a known experimental structure of a related protein (template) to build a 3D model.

    • Ligand Preparation: A 3D structure of this compound is generated and optimized to obtain a low-energy conformation.

  • Molecular Docking:

    • Docking: this compound is computationally "docked" into the binding site of the muscarinic receptor model. Docking algorithms explore various orientations and conformations of the ligand within the binding pocket and assign a score to each pose based on factors like intermolecular interactions.

    • Pose Analysis: The predicted binding poses are analyzed to identify the most likely and energetically favorable interaction mode.

  • Molecular Dynamics (MD) Simulation:

    • System Setup: The most promising this compound-receptor complex from docking is embedded in a simulated biological membrane (e.g., a POPC bilayer) and solvated with water and ions to mimic physiological conditions.

    • MD Simulation: An MD simulation is run for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex. This allows for the refinement of the binding pose and an understanding of the stability of the interaction.

    • Trajectory Analysis: The simulation trajectory is analyzed to assess the structural stability of the complex (e.g., using Root Mean Square Deviation - RMSD) and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time.

  • Binding Free Energy Calculation:

    • MM/PBSA or MM/GBSA: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of this compound to the receptor. This provides a quantitative measure of the binding affinity that can be compared with experimental data.

This comprehensive approach, combining experimental data with computational modeling, is crucial for elucidating the molecular determinants of this compound's subtype selectivity and for the rational design of novel muscarinic receptor agonists with improved therapeutic profiles.

References

In-Depth Technical Guide: Aceclidine Enantiomers and Their Muscarinic Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereoselective interactions between the enantiomers of aceclidine, S-(+)-aceclidine and R-(-)-aceclidine, and the five subtypes of muscarinic acetylcholine receptors (M1-M5). This compound, a cholinergic agonist, demonstrates notable differences in potency and efficacy between its stereoisomers, a critical consideration for targeted therapeutic development. This document synthesizes quantitative data from key in-vitro studies, outlines detailed experimental protocols, and visualizes the associated signaling pathways.

Quantitative Receptor Activity Profile

The pharmacological activity of the this compound enantiomers has been characterized in Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes. Functional responses for the Gq/11-coupled M1, M3, and M5 receptors were determined by measuring the stimulation of phosphoinositide hydrolysis. For the Gi/o-coupled M2 and M4 receptors, activity was assessed by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]

Functional Potency (EC₅₀)

S-(+)-aceclidine is the more potent enantiomer across all five muscarinic receptor subtypes.[1] The potency of S-(+)-aceclidine was found to be approximately 2- to 4-fold greater than R-(-)-aceclidine at M1, M3, and M5 receptors.[1] At the M2 and M4 receptors, S-(+)-aceclidine demonstrated approximately 3.5-fold greater potency than its R-(-) counterpart.[1]

Receptor SubtypeS-(+)-Aceclidine EC₅₀ (nM)
M1 130[2]
M2 30
M3 100
M4 40
M5 160

Table 1: Functional Potency of S-(+)-Aceclidine at M1-M5 Muscarinic Receptors. Data is derived from functional assays in transfected CHO cells.

Maximal Response (Eₘₐₓ)

Significant differences in the maximal response (efficacy) are observed between the two enantiomers, particularly at the Gq-coupled receptors. R-(-)-aceclidine acts as a partial agonist relative to S-(+)-aceclidine at M1, M3, and M5 receptors.

Receptor SubtypeR-(-)-Aceclidine Eₘₐₓ (% of S-(+)-Aceclidine)
M1 44-64%
M2 100%
M3 44-64%
M4 86%
M5 44-64%

Table 2: Maximal Response of R-(-)-Aceclidine relative to S-(+)-Aceclidine. Data highlights the partial agonism of the R-(-) enantiomer at M1, M3, M4, and M5 receptors.

Muscarinic Receptor Signaling Pathways

This compound enantiomers elicit their cellular effects by activating distinct G-protein-coupled signaling cascades. The M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

Upon agonist binding to M1, M3, or M5 receptors, the associated Gαq subunit activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and culminating in a cellular response.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound (S/R)-Aceclidine Receptor M1 / M3 / M5 Receptor This compound->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_Release->Response PKC->Response Phosphorylates Targets

Gq-coupled signaling pathway for M1, M3, and M5 receptors.
Gi/o-Coupled Signaling (M2, M4 Receptors)

Activation of M2 and M4 receptors by an agonist leads to the dissociation of the Gi/o protein. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). The βγ subunits of the dissociated Gi/o protein can also directly modulate the activity of other effector proteins, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound (S/R)-Aceclidine Receptor M2 / M4 Receptor This compound->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Reduced Phosphorylation

Gi-coupled signaling pathway for M2 and M4 receptors.

Detailed Experimental Protocols

The characterization of this compound enantiomer activity relies on established in-vitro functional assays. The following are detailed methodologies for these key experiments.

Phosphoinositide Hydrolysis Assay (M1, M3, M5)

This assay quantifies the accumulation of inositol phosphates, a direct measure of Gq/11 pathway activation.

PI_Workflow A 1. Cell Culture CHO cells expressing M1, M3, or M5 receptors are grown to confluency. B 2. Radiolabeling Incubate cells with [³H]myo-inositol for 48-72 hours to label the phosphoinositide pool. A->B C 3. Agonist Stimulation Wash cells and stimulate with varying concentrations of this compound enantiomer in the presence of LiCl (prevents inositol phosphate degradation). B->C D 4. Assay Termination & Lysis Stop the reaction with cold trichloroacetic acid and lyse the cells. C->D E 5. Separation Separate the soluble inositol phosphates from the lipid fraction using ion-exchange chromatography. D->E F 6. Quantification Quantify radioactivity of the eluted inositol phosphates using liquid scintillation counting. E->F G 7. Data Analysis Plot concentration-response curves to determine EC₅₀ and Eₘₐₓ values. F->G

Workflow for the Phosphoinositide Hydrolysis Assay.

Detailed Steps:

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells, stably transfected with the human M1, M3, or M5 muscarinic receptor, are cultured in appropriate media in 24-well plates until confluent.

  • Radiolabeling: The culture medium is replaced with a medium containing [³H]myo-inositol (e.g., 1 µCi/mL). Cells are incubated for 48-72 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Agonist Stimulation: Following the labeling period, cells are washed with a buffer (e.g., HEPES-buffered saline). The cells are then incubated with various concentrations of the this compound enantiomer in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing the accumulation of inositol phosphates.

  • Assay Termination: The stimulation is terminated by aspirating the medium and adding a cold acid solution, such as trichloroacetic acid, to lyse the cells and precipitate macromolecules.

  • Separation of Inositol Phosphates: The aqueous cell lysates are applied to anion-exchange chromatography columns (e.g., Dowex AG1-X8). Unincorporated [³H]myo-inositol is washed away, and the accumulated [³H]inositol phosphates are subsequently eluted.

  • Quantification: The radioactivity of the eluted fraction is measured using a liquid scintillation counter.

  • Data Analysis: The data are normalized and plotted against the logarithm of the agonist concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.

Cyclic AMP (cAMP) Accumulation Assay (M2, M4)

This assay measures the inhibition of adenylyl cyclase activity, the hallmark of Gi/o-coupled receptor activation.

cAMP_Workflow A 1. Cell Culture CHO cells expressing M2 or M4 receptors are grown to confluency. B 2. Pre-incubation Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. A->B C 3. Stimulation & Inhibition Treat cells with varying concentrations of this compound enantiomer, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. B->C D 4. Assay Termination & Lysis Stop the reaction and lyse the cells to release intracellular cAMP. C->D E 5. Quantification Measure the concentration of cAMP using a competitive immunoassay (e.g., HTRF, ELISA). D->E F 6. Data Analysis Plot the percentage inhibition of forskolin-stimulated cAMP levels against agonist concentration to determine IC₅₀ (functional EC₅₀). E->F

Workflow for the cAMP Accumulation Assay.

Detailed Steps:

  • Cell Preparation: CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured to a high density.

  • Assay Reaction: The cells are harvested, washed, and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

  • Stimulation and Inhibition: The cell suspension is incubated with varying concentrations of the this compound enantiomer. Following this, adenylyl cyclase is stimulated with a fixed concentration of forskolin. The inhibitory effect of the Gi-coupled receptor activation by this compound is measured as a reduction in the forskolin-stimulated cAMP production.

  • Lysis and Detection: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is then quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assays (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.

  • Data Analysis: The amount of cAMP produced is inversely proportional to the potency of the Gi-coupled agonist. Data are plotted as the percentage inhibition of the forskolin-stimulated response versus the log concentration of the agonist, allowing for the determination of an IC₅₀ value, which represents the functional EC₅₀ for the inhibitory response.

References

Aceclidine: A Selective Cholinergic Miotic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine is a parasympathomimetic cholinergic agonist that functions as a selective modulator of muscarinic acetylcholine receptors.[1] Historically utilized in Europe for the management of glaucoma, its unique pharmacological profile has led to its recent approval and clinical focus for the treatment of presbyopia.[2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, signaling pathways, pharmacokinetic profile, and clinical efficacy. It is intended to serve as a resource for researchers and professionals in the field of ophthalmology and drug development. This compound's key characteristic is its pronounced selectivity for the iris sphincter muscle over the ciliary muscle, which distinguishes it from less selective miotics like pilocarpine.[4][5] This selectivity allows for effective pupillary constriction (miosis) to improve near vision through a "pinhole effect," while minimizing undesirable side effects such as accommodative spasm and myopic shift.

Mechanism of Action

This compound is a cholinergic agonist that mimics the action of acetylcholine on muscarinic receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. Its therapeutic effect in the eye is primarily mediated through its interaction with M3 muscarinic receptors located on the smooth muscles of the iris sphincter and, to a lesser extent, the ciliary body.

  • Action on the Iris Sphincter: this compound preferentially binds to and stimulates M3 receptors on the iris sphincter muscle. This activation triggers a signaling cascade that results in muscle contraction, leading to a reduction in pupil size, a state known as miosis. The constricted pupil acts as a pinhole, increasing the depth of focus and thereby improving near visual acuity for individuals with presbyopia.

  • Action on the Ciliary Muscle: Unlike non-selective miotics such as pilocarpine and carbachol, this compound has a significantly lower stimulatory effect on the ciliary muscle. This selectivity is crucial to its favorable side-effect profile. Strong contraction of the ciliary muscle, induced by less selective agents, causes an accommodative spasm and a forward movement of the lens, resulting in a myopic shift (nearsightedness), brow ache, and an increased risk of vitreous or retinal traction in susceptible individuals. This compound's minimal impact on the ciliary muscle largely avoids these complications.

  • Effect on Aqueous Humor Outflow: The contraction of the ciliary muscle and the constriction of the pupil also facilitate the outflow of aqueous humor through the trabecular meshwork. This action reduces intraocular pressure (IOP), which was the basis for its historical use in treating glaucoma.

Signaling Pathway

The miotic effect of this compound is initiated by the activation of the Gq/11 protein-coupled M3 muscarinic receptor. The downstream signaling cascade proceeds as follows:

  • Receptor Binding & G-Protein Activation: this compound binds to the M3 receptor, causing a conformational change that activates the associated heterotrimeric G-protein, Gq.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two intracellular second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK). MLCK then phosphorylates the light chains of myosin, enabling the interaction between myosin and actin filaments and resulting in the contraction of the iris sphincter smooth muscle.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 ↑ [Ca2+] ER->Ca2 Releases Contraction Smooth Muscle Contraction (Miosis) Ca2->Contraction Initiates

Caption: this compound-induced M3 receptor signaling cascade.

Pharmacokinetics

This compound is administered as a topical ophthalmic solution.

  • Absorption and Distribution: Following ocular administration, this compound is absorbed locally through the cornea and conjunctiva. Its distribution is predominantly localized to the ocular tissues, resulting in low systemic exposure.

  • Metabolism: In the eye, this compound undergoes hydrolysis to its primary metabolite, 3-quinuclidinol (3-Q), and acetate.

  • Systemic Exposure: Systemic exposure to both this compound and its metabolite is low after topical administration. In a study with 16 subjects receiving once-daily administration for 8 days, the mean Cmax and AUC0-t for the metabolite 3-Q were 2,114 ng/mL and 4,899 hr*ng/mL, respectively. Due to limited quantifiable concentrations of the parent drug, the pharmacokinetic parameters, including the half-life of this compound, could not be accurately estimated.

  • Onset and Duration: The miotic effect for presbyopia treatment is observed within 30 minutes of administration, and the duration of action can last up to 10 hours.

Data Presentation

Table 1: Muscarinic Agonist Selectivity and Potency

This table summarizes the relative potency and selectivity of this compound compared to other muscarinic agonists on human intraocular muscles.

CompoundRelative Potency (Circular Ciliary Muscle)Iris Sphincter vs. Ciliary Muscle Selectivity (Potency Ratio)Induced Myopic Shift
This compound 1/132 (Partial Agonist)~28 : 1 ~ -0.13 D
Pilocarpine 1/19 (Partial Agonist)~1.5 : 1~ -1.25 D
Carbachol 1/4 (Full Agonist)~5 : 1-
Oxotremorine-M 1 (Full Agonist)--
Lower relative potency values indicate a higher concentration is needed to produce an effect. A higher selectivity ratio indicates greater preference for the iris sphincter muscle.
Table 2: Clinical Efficacy of this compound 1.44% in Presbyopia (CLARITY 2 Phase 3 Trial)

This table presents the primary efficacy endpoint from the CLARITY 2 trial, showing the percentage of participants achieving a three-line or greater improvement in Best-Corrected Distance Visual Acuity at Near (BCDVA-N) without a loss of one line or more in distance vision.

Time Post-InstillationThis compound 1.44% (LNZ100)Vehicle (Placebo)P-value
30 Minutes (Onset) 71%Low< .0001
3 Hours (Primary Endpoint) 71%Low< .0001
10 Hours (Duration) 40%Low< .0001

Experimental Protocols

Protocol 1: In Vitro Evaluation of Miotic Potency on Isolated Ocular Tissues

This protocol outlines a method for determining the functional potency (EC50) of cholinergic agonists on isolated intraocular muscles.

  • Tissue Preparation:

    • Obtain human donor eye tissue within 24-48 hours postmortem, following institutional ethical guidelines.

    • Dissect the eye to isolate the iris sphincter and ciliary muscles under a dissecting microscope.

    • Prepare muscle strips of standardized dimensions (e.g., 1-2 mm wide, 5-7 mm long).

  • Experimental Setup:

    • Suspend each muscle strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect one end of the strip to a fixed holder and the other to an isometric force transducer to record muscle tension.

    • Allow tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 200-400 mg).

  • Drug Administration & Data Collection:

    • After equilibration, induce a reference contraction with a high concentration of a standard agonist (e.g., carbachol) to test tissue viability.

    • Following washout and return to baseline, add the test compound (e.g., this compound) to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Record the peak isometric contraction at each concentration.

  • Data Analysis:

    • Express the contractile response at each concentration as a percentage of the maximum response achieved.

    • Plot the concentration-response data on a semi-logarithmic scale.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximum effect).

InVitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Obtain Donor Eye Tissue A2 Dissect Iris Sphincter & Ciliary Muscle A1->A2 A3 Prepare Standardized Muscle Strips A2->A3 B1 Suspend Tissue in Organ Bath A3->B1 B2 Equilibrate Under Resting Tension B1->B2 B3 Administer Test Compound (Cumulative Doses) B2->B3 B4 Record Isometric Contraction B3->B4 C1 Generate Concentration- Response Curve B4->C1 C2 Calculate EC50 and Emax C1->C2

Caption: Workflow for in vitro evaluation of miotic agents.
Protocol 2: In Vivo Evaluation of Miosis in a Rabbit Model

This protocol describes a standard procedure for assessing the miotic effects of a topical ophthalmic agent in vivo.

  • Animal Handling and Baseline Measurement:

    • Use healthy, adult albino rabbits, allowing them to acclimate to the laboratory environment.

    • Gently restrain the rabbit.

    • Measure the baseline pupil diameter of both eyes using a calibrated ruler or a digital pupillometer under consistent, controlled lighting conditions. Record the corneal and light reflexes.

  • Drug Administration:

    • Designate one eye as the control and the other as the test eye.

    • Instill one to two drops of a sterile saline solution into the conjunctival sac of the control eye using the "pouch method" (gently pulling down the lower eyelid).

    • Instill one to two drops of the test solution (e.g., this compound formulation) into the conjunctival sac of the test eye.

    • Hold the eyelid closed for a brief period (e.g., 30-60 seconds) to facilitate drug absorption.

  • Post-Dosing Measurements:

    • At predefined time intervals (e.g., 15, 30, 60, 120, 240, 360 minutes) after instillation, measure the pupil diameter of both eyes.

    • Assess and record the light reflex at each time point.

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline for both the test and control eyes at each time point.

    • Compare the miotic effect of the test drug against the control.

    • Plot the mean change in pupil diameter versus time to determine the onset, peak effect, and duration of action.

InVivo_Workflow A Acclimate Rabbit to Environment B Measure Baseline Pupil Diameter (Both Eyes) A->B C Instill Saline (Control Eye) & this compound (Test Eye) B->C D Measure Pupil Diameter at Timed Intervals (e.g., 15, 30, 60 min...) C->D E Plot Change in Pupil Diameter vs. Time D->E F Determine Onset, Peak, & Duration E->F

Caption: Workflow for in vivo evaluation of miotic effects.

Safety and Tolerability

This compound has demonstrated a strong safety profile in clinical trials.

  • Common Adverse Events: The most frequently reported side effects are generally mild and transient. These may include temporary dim or dark vision upon instillation and headache. In the CLARITY trials, headache was reported in 7.6% of participants, with the majority of cases (89%) being mild.

  • Warnings and Precautions:

    • Blurred Vision: As a miotic, this compound can cause temporary blurred vision or accommodative spasm. Patients should exercise caution when driving at night or performing hazardous activities in poor illumination.

    • Risk of Retinal Detachment: Although rare, miotics have been associated with cases of retinal tear and detachment, particularly in susceptible individuals with pre-existing retinal disease. A retinal examination is advised prior to initiating therapy.

    • Iritis: Use of miotics in patients with a history of iritis may exacerbate ocular inflammation.

Conclusion

This compound represents a significant advancement in the pharmacological treatment of presbyopia. Its mechanism as a selective cholinergic agonist, with a strong preference for the iris sphincter over the ciliary muscle, allows it to effectively induce miosis and create a "pinhole effect" that improves near vision. This selectivity translates to a favorable clinical profile, characterized by a rapid onset, long duration of action, and a significant reduction in the side effects commonly associated with non-selective miotics. The comprehensive data from preclinical and clinical studies underscore its potential as a best-in-class, safe, and effective topical therapy for the millions of individuals affected by presbyopia.

References

Foundational Research on Aceclidine for Presbyopia Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on aceclidine for the treatment of presbyopia. It covers the mechanism of action, key clinical trial data, and experimental protocols, presenting a comprehensive resource for professionals in the field of ophthalmology and drug development.

Introduction to this compound and Presbyopia

Presbyopia is an age-related condition characterized by the progressive loss of the eye's ability to focus on near objects. This decline in accommodative amplitude is a natural part of the aging process. Pharmacological intervention for presbyopia has emerged as a significant area of research, with a focus on agents that can improve near vision without the need for corrective lenses or invasive procedures.

This compound is a parasympathomimetic cholinergic agonist that functions as a muscarinic acetylcholine receptor agonist.[1] Historically used in Europe for the treatment of glaucoma, it has been repurposed and developed as a topical ophthalmic solution for presbyopia.[1] Its unique mechanism of action, which offers a pupil-selective effect, has positioned it as a promising therapeutic agent.[2][3]

Mechanism of Action: A Pupil-Selective Approach

This compound's primary mechanism of action in treating presbyopia is through its selective agonism of muscarinic receptors, particularly the M3 subtype, located on the iris sphincter muscle. This targeted action results in pupillary constriction (miosis), creating a "pinhole effect" that increases the depth of focus and improves near visual acuity.

A key differentiator of this compound from other miotic agents, such as pilocarpine, is its minimal stimulation of the ciliary muscle. This "ciliary-sparing" activity is significant because it reduces the incidence of accommodative spasm and the associated myopic shift in vision, which can be a limiting side effect of non-selective miotics. By selectively targeting the iris sphincter, this compound enhances near vision while preserving distance acuity.

Signaling Pathway

The binding of this compound to M3 muscarinic receptors on the iris sphincter muscle initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent miosis.

This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Contraction Iris Sphincter Contraction (Miosis) Ca_Release->Contraction Leads to

Figure 1: this compound's signaling pathway in the iris sphincter muscle.

Clinical Development and Efficacy

The clinical development of this compound for presbyopia has been primarily driven by the CLARITY clinical trial program. These Phase 3 trials were designed to evaluate the efficacy, safety, and duration of action of this compound ophthalmic solution.

Key Clinical Trials: CLARITY Program

The CLARITY program consisted of three randomized, double-masked, controlled Phase 3 studies: CLARITY 1, CLARITY 2, and CLARITY 3.

  • CLARITY 1 and 2: These were six-week efficacy and safety studies.

  • CLARITY 3: This was a six-month safety study.

The trials enrolled a broad population of presbyopic patients, including those with a range of refractive errors and post-LASIK individuals.

Efficacy Data

The primary efficacy endpoint in the CLARITY 1 and 2 trials was the percentage of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing more than one line of distance vision, three hours after treatment.

Table 1: Summary of Efficacy Results from CLARITY 2 Trial

Time Point Post-InstillationPercentage of Participants with ≥3-Line Improvement in Near Vision
30 minutes71%
3 hours71%
10 hours40%

This compound demonstrated a rapid onset of action, with improvements in near vision observed within 30 minutes of instillation. The duration of effect was significant, lasting up to 10 hours for a substantial portion of participants.

Safety and Tolerability

Across the CLARITY trials, this compound was well-tolerated with no serious treatment-related adverse events reported. The most common adverse reactions were mild and transient.

Table 2: Incidence of Common Adverse Events in CLARITY 1 and 2 Trials

Adverse EventIncidence
Instillation Site Irritation20%
Dim Vision16%
Headache13%
Conjunctival Hyperemia8%
Ocular Hyperemia7%

The formulation of this compound used in the trials was preservative-free, which may contribute to a favorable ocular surface safety profile with long-term use.

Experimental Protocols

The following sections outline the generalized methodologies employed in the clinical evaluation of this compound for presbyopia, based on the descriptions of the CLARITY trials and standard ophthalmic clinical trial practices.

Study Design and Participant Population

The CLARITY trials were randomized, double-masked, vehicle-controlled studies.

  • Inclusion Criteria: Participants were typically between 45 and 75 years of age with a diagnosis of presbyopia. The trials included individuals with a range of spherical equivalent refractive errors (e.g., -4.0 D to +1.0 D) and astigmatism (≤2.0 D). Pseudophakic and post-LASIK patients were also included.

  • Exclusion Criteria: Specific ocular pathologies or conditions that could interfere with the study outcomes would have been excluded.

Efficacy Assessment Protocol

The primary efficacy outcome was the improvement in near visual acuity.

  • Endpoint: The proportion of subjects gaining three or more lines in monocular BCDVA at near.

  • Testing Conditions: Near visual acuity was assessed at a standardized distance (e.g., 40 cm) under controlled, photopic lighting conditions.

  • Time Points: Assessments were conducted at multiple time points post-instillation to evaluate onset and duration of action (e.g., 30 minutes, 1, 3, 8, and 10 hours).

Safety Assessment Protocol

Safety and tolerability were assessed through various measures.

  • Adverse Event Monitoring: Spontaneously reported adverse events were recorded at each study visit.

  • Ophthalmic Examinations: Slit-lamp biomicroscopy, intraocular pressure measurements, and dilated fundus examinations were performed at baseline and follow-up visits.

  • Visual Acuity: Best-corrected distance visual acuity was monitored to ensure no significant reduction.

cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Near & Distance VA, Ocular Health) Screening->Baseline Randomization Randomization (this compound or Vehicle) Baseline->Randomization Dosing Once-Daily Dosing Randomization->Dosing FollowUp Follow-up Visits (Multiple Time Points) Dosing->FollowUp Efficacy Efficacy Assessments (Near VA) FollowUp->Efficacy Safety Safety Assessments (Adverse Events, Ocular Exams) FollowUp->Safety Analysis Statistical Analysis (Primary & Secondary Endpoints) Safety->Analysis

Figure 2: Generalized experimental workflow for a presbyopia clinical trial.

Conclusion

Foundational research on this compound has established it as a promising pharmacological treatment for presbyopia. Its pupil-selective mechanism of action, which minimizes ciliary muscle engagement, offers a favorable efficacy and safety profile compared to non-selective miotics. The robust data from the CLARITY clinical trial program demonstrate a rapid onset and extended duration of action, providing a clinically meaningful improvement in near vision for a broad range of presbyopic individuals. This in-depth technical guide provides the core scientific and clinical rationale for the continued development and clinical integration of this compound for the management of presbyopia.

References

Methodological & Application

Application Notes and Protocols: Aceclidine Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a muscarinic cholinergic agonist that has been instrumental in the study of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are implicated in a wide range of physiological functions and are significant targets for drug development in various therapeutic areas, including Alzheimer's disease, schizophrenia, and glaucoma.[1][2] Understanding the binding characteristics of compounds like this compound to the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating their mechanism of action and for the development of novel, subtype-selective ligands.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for muscarinic receptors. Additionally, it summarizes the binding and functional data for this compound and its enantiomers.

Signaling Pathways

This compound, as a muscarinic agonist, activates distinct intracellular signaling cascades upon binding to the different receptor subtypes. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins. Their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]

G_protein_signaling cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling Aceclidine_Gq This compound M135 M1/M3/M5 Receptor Aceclidine_Gq->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Aceclidine_Gi This compound M24 M2/M4 Receptor Aceclidine_Gi->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase (AC) Gio->AC cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor Signaling Pathways for this compound.

Experimental Protocols

Principle of the Competition Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.[4] A fixed concentration of a radioligand with high affinity for the receptor is incubated with the receptor preparation (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 value. This can then be converted to an inhibition constant (Ki), which reflects the affinity of the competitor for the receptor.[5]

Radioligand Selection

For determining the binding affinity of an unlabeled agonist like this compound, a radiolabeled antagonist is typically preferred as it is less sensitive to G protein coupling and generally binds to a single affinity state of the receptor. A commonly used non-subtype-selective muscarinic antagonist is [3H]N-methylscopolamine ([3H]NMS).

Materials and Reagents
  • Receptor Source: Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors, or tissue homogenates known to be rich in muscarinic receptors (e.g., rat brain cortex).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), specific activity >70 Ci/mmol.

  • Competitor: this compound.

  • Non-specific Binding Control: Atropine (1-10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Protocol: Competition Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20-30 minutes at 4°C).

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • On the day of the assay, thaw the membrane preparation and dilute to the desired concentration in assay buffer (typically 50-120 µg of protein per well).

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M).

    • Prepare the radioligand solution by diluting [3H]NMS in assay buffer to a final concentration at or below its Kd (typically 0.1-1.0 nM).

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membranes + [3H]NMS + Assay Buffer.

      • Non-specific Binding: Membranes + [3H]NMS + high concentration of atropine (e.g., 1 µM).

      • Competition: Membranes + [3H]NMS + increasing concentrations of this compound.

  • Incubation:

    • The final assay volume is typically 200-250 µL.

    • Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate (e.g., at 50°C for 30 minutes).

    • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_assay Membrane_Prep 1. Membrane Preparation (Tissue/Cells) Assay_Setup 2. Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60 min, 30°C) Assay_Setup->Incubation Total_Binding Total Binding (Membranes + [3H]NMS) NSB Non-specific Binding (Membranes + [3H]NMS + Atropine) Competition Competition (Membranes + [3H]NMS + this compound) Filtration 4. Filtration & Washing (Separate bound/free) Incubation->Filtration Counting 5. Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 & Ki) Counting->Data_Analysis

Experimental Workflow for Competition Radioligand Binding Assay.

Data Presentation

The following tables summarize the functional potency and maximal response of (S)-(+)-Aceclidine, the more potent enantiomer, at the five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.

Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes
Receptor SubtypeEC50 (nM)Functional Assay
M1130Phosphoinositide Hydrolysis
M230Inhibition of cAMP Accumulation
M3100Phosphoinositide Hydrolysis
M440Inhibition of cAMP Accumulation
M5160Phosphoinositide Hydrolysis
Data derived from functional assays in transfected CHO cells.
Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes
Receptor SubtypeMaximal Response (% of Carbachol)
M195
M2100
M385
M490
M590
Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective functional assays.
Table 3: Binding Affinity (KH) of this compound Enantiomers to Rat Brain Muscarinic Receptors
CompoundHigh-Affinity Dissociation Constant (KH)
(+)-AceclidineConsistent with higher potency in vivo
(-)-AceclidineConsistent with lower potency in vivo
Data from competitive binding assays using --INVALID-LINK---3-quinuclidinyl benzilate in rat brain homogenates. A good correlation was observed between the KH for binding and muscarinic potency.

Conclusion

The radioligand binding assay is a robust method for characterizing the interaction of ligands like this compound with muscarinic receptors. The provided protocol for a competition binding assay using [3H]NMS offers a reliable framework for determining the binding affinity (Ki) of this compound and other investigational compounds. The summarized data highlights the distinct functional profile of this compound across the five muscarinic receptor subtypes, underscoring the importance of such assays in drug discovery and pharmacological research.

References

Application Notes and Protocols for In Vivo Microdialysis of Aceclidine in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aceclidine is a cholinergic muscarinic agonist that has been investigated for its potential therapeutic applications, including in ophthalmology for the treatment of glaucoma and presbyopia.[1][2] Its mechanism of action involves the stimulation of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] Understanding the pharmacokinetics and pharmacodynamics of this compound within the central nervous system is crucial for evaluating its potential neurological applications and side-effect profile.

In vivo microdialysis is a powerful technique for continuous sampling of the extracellular fluid in specific brain regions of a living animal.[4] This method allows for the determination of unbound drug concentrations at the target site, providing valuable data for pharmacokinetic and pharmacodynamic modeling.[5] These application notes provide a detailed protocol for conducting in vivo microdialysis studies to measure this compound concentrations in the brain tissue of rodents, which can be adapted for various research needs.

Signaling Pathways of Muscarinic Agonists

This compound acts as an agonist at muscarinic receptors. These receptors are broadly classified into two main signaling pathways based on their G-protein coupling:

  • Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. (S)-Aceclidine shows a degree of selectivity for M2 and M4 receptor subtypes.

Gq_signaling This compound This compound M1_M3_M5 M1, M3, M5 Receptors This compound->M1_M3_M5 Binds to Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling This compound This compound (S-enantiomer) M2_M4 M2, M4 Receptors This compound->M2_M4 Binds to Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inactivation cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response experimental_workflow cluster_prep Preparation cluster_surgery Surgery cluster_dialysis Microdialysis cluster_analysis Analysis aCSF_prep aCSF Preparation stabilization Probe Perfusion & Stabilization (1-2h) aCSF_prep->stabilization animal_prep Animal Anesthesia & Stereotaxic Mounting surgery Stereotaxic Surgery & Probe Implantation animal_prep->surgery recovery Post-operative Recovery (24-48h) surgery->recovery recovery->stabilization baseline Baseline Sample Collection stabilization->baseline drug_admin This compound Administration baseline->drug_admin post_drug_collection Post-administration Sample Collection (4-6h) drug_admin->post_drug_collection sample_storage Sample Storage (-80°C) post_drug_collection->sample_storage quantification This compound Quantification (LC-MS/MS) sample_storage->quantification data_analysis Data & Pharmacokinetic Analysis quantification->data_analysis logical_relationships Hypothesis Research Hypothesis (e.g., this compound brain penetration) Study_Design Experimental Design (Animal model, dose, brain region) Hypothesis->Study_Design Protocol_Dev Protocol Development (Surgery, Microdialysis, Analysis) Study_Design->Protocol_Dev Ethical_Approval Ethical Approval Protocol_Dev->Ethical_Approval Experiment In Vivo Experiment Ethical_Approval->Experiment Data_Collection Dialysate Collection Experiment->Data_Collection Sample_Analysis LC-MS/MS Analysis Data_Collection->Sample_Analysis Data_Processing Data Processing & Pharmacokinetic Modeling Sample_Analysis->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation Conclusion Conclusion & Reporting Interpretation->Conclusion Conclusion->Hypothesis Refine/Generate New Hypothesis

References

Application Notes and Protocols for Aceclidine Dose-Response in Isolated Rabbit Iris Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and compiled data for studying the dose-response relationship of aceclidine, a muscarinic acetylcholine receptor agonist, in the isolated rabbit iris sphincter muscle. This information is critical for researchers in ophthalmology, pharmacology, and drug development investigating miotic agents for conditions such as presbyopia and glaucoma.

Introduction

This compound is a parasympathomimetic compound that functions as a selective muscarinic receptor agonist.[1] In ophthalmic applications, it is used to induce miosis (pupil constriction) by acting on the muscarinic receptors of the iris sphincter muscle.[1][2] The rabbit iris is a well-established model for studying the effects of miotic agents due to anatomical and physiological similarities to the human eye.[3] Understanding the dose-response curve of this compound is essential for determining its potency and efficacy.

This compound primarily acts on the M3 muscarinic receptors located on the iris sphincter muscle.[4] The binding of this compound to these Gq protein-coupled receptors initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration triggers the contraction of the iris sphincter smooth muscle, resulting in pupillary constriction.

Quantitative Data Summary

The following table summarizes the pharmacological activity of this compound and other muscarinic agonists on the contractile response of isolated rabbit iris muscle. The data is derived from studies by Zhang et al. (2006). The contractile responses are expressed relative to the maximum response induced by 10⁻⁴ M carbachol.

AgonistpEC50Emax (%)Hill Coefficient
Carbachol6.09 ± 0.031001.43 ± 0.13
This compound 5.19 ± 0.04 85.90 ± 2.63 1.44 ± 0.14
Pilocarpine5.21 ± 0.1622.40 ± 2.901.24 ± 0.44
Table 1: Pharmacological activity of muscarinic agonists in contracting isolated rabbit iris muscle. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximal response relative to carbachol.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in the iris sphincter muscle and the general experimental workflow for determining the dose-response curve.

G cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Stimulates Contraction Muscle Contraction (Miosis) Ca2->Contraction Leads to

Caption: Signaling pathway of this compound-induced miosis.

G A Rabbit Euthanasia and Eye Enucleation B Dissection of Iris Sphincter Muscle A->B C Mounting of Muscle Strip in Organ Bath B->C D Equilibration Period C->D E Cumulative Addition of This compound Concentrations D->E F Measurement of Isometric Contraction (Force Transducer) E->F G Data Recording and Analysis F->G H Generation of Dose-Response Curve G->H

Caption: Experimental workflow for isolated iris muscle assay.

Detailed Experimental Protocol

This protocol is based on the methodology described for studying the effects of muscarinic agonists on isolated rabbit iris sphincter muscle.

1. Materials and Reagents

  • New Zealand White rabbits

  • Pentobarbital sodium (for euthanasia)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound hydrochloride

  • Carbachol (for generating maximal response reference)

  • Distilled water

  • 95% O₂ / 5% CO₂ gas mixture

  • Organ bath system with temperature control (37°C)

  • Isometric force transducer

  • Data acquisition system

  • Dissection tools (scissors, forceps)

  • Petri dish

2. Tissue Preparation

  • Humanely euthanize a New Zealand White rabbit using an overdose of pentobarbital sodium, following approved institutional animal care and use committee protocols.

  • Carefully enucleate the eyes and place them in a petri dish filled with chilled Krebs-Henseleit solution.

  • Under a dissecting microscope, make an incision around the iris.

  • Carefully dissect the iris sphincter muscle from the surrounding tissues. The resulting preparation should be a ring or strip of the sphincter muscle.

  • Tie silk threads to both ends of the muscle strip for mounting.

3. Experimental Setup

  • Mount the isolated iris sphincter muscle strip in a temperature-controlled organ bath (maintained at 37°C) containing Krebs-Henseleit solution.

  • Aerate the solution continuously with a 95% O₂ and 5% CO₂ gas mixture to maintain physiological pH and oxygenation.

  • Attach one end of the muscle strip to a fixed hook in the organ bath and the other end to an isometric force transducer to record contractile responses.

  • Apply an optimal resting tension to the muscle strip (typically determined during preliminary experiments) and allow the tissue to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15-20 minutes.

4. Generation of Dose-Response Curve

  • After the equilibration period, begin the cumulative addition of this compound to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻³ M).

  • Allow the muscle to reach a stable contractile response at each concentration before adding the next higher concentration.

  • Record the isometric contraction force at each concentration using the data acquisition system.

  • At the end of the experiment, add a high concentration of a full agonist like carbachol (e.g., 10⁻⁴ M) to elicit the maximal possible contraction for normalization purposes.

5. Data Analysis

  • Express the contractile response at each this compound concentration as a percentage of the maximal contraction induced by carbachol.

  • Plot the percentage of maximal contraction against the logarithm of the molar concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software program (e.g., GraphPad Prism) to determine the pEC50, Emax, and Hill coefficient.

Disclaimer: This protocol is intended for research purposes only. All procedures involving animals should be performed in accordance with institutional and national guidelines for the welfare of experimental animals. Researchers should conduct their own preliminary studies to optimize parameters such as resting tension and drug concentrations for their specific experimental setup.

References

Application Notes and Protocols for Evaluating the Miotic Effect of Aceclidine in Rabbits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic agent that functions as a selective muscarinic acetylcholine receptor agonist.[1] In ophthalmic applications, it primarily targets the M3 muscarinic receptors located on the iris sphincter muscle.[2] This selective action leads to pupillary constriction, an effect known as miosis, with minimal impact on the ciliary muscle.[1][3] This characteristic distinguishes this compound from non-selective miotics like pilocarpine, potentially reducing side effects such as accommodative spasm.[3] These application notes provide a comprehensive experimental protocol for evaluating the miotic effects of this compound in a rabbit model, a commonly used species in ophthalmic research due to the anatomical similarities of their eyes to human eyes.

Signaling Pathway of this compound-Induced Miosis

This compound, acting as a parasympathomimetic, mimics the action of acetylcholine on muscarinic receptors. Specifically, it binds to M3 receptors on the iris sphincter muscle, which are Gq protein-coupled receptors. This binding initiates a signaling cascade, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions. The subsequent increase in cytoplasmic calcium levels leads to the contraction of the smooth muscle cells of the iris sphincter, resulting in miosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_Release Triggers Ca_Increase Increased Intracellular Ca²⁺ Ca_Release->Ca_Increase Contraction Iris Sphincter Muscle Contraction Ca_Increase->Contraction Leads to Miosis Miosis (Pupil Constriction) Contraction->Miosis

Caption: Signaling pathway of this compound-induced miosis.

Experimental Protocol

Disclaimer: Specific dosages of this compound for inducing miosis in rabbits have not been definitively established in publicly available literature. Therefore, a preliminary dose-ranging study is crucial to determine the optimal concentration for specific research needs. The following protocol is a generalized framework based on standard practices for ophthalmic drug evaluation.

1. Animal Model

  • Species: New Zealand White rabbits are commonly used due to their large eye size and ease of handling.

  • Health Status: Animals must be healthy, with no pre-existing ocular inflammation or abnormalities.

  • Housing: Rabbits should be housed individually in cages that comply with institutional animal care and use committee (IACUC) guidelines.

2. Materials

  • This compound (of known purity)

  • Sterile vehicle solution (e.g., saline or a buffered solution)

  • Digital caliper or pupillometer for measuring pupil diameter

  • Controlled, dim lighting environment

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride), if required for initial examinations

  • Red light source for measurements to minimize stimulating the pupillary light reflex

3. Experimental Workflow

G Acclimatization Animal Acclimatization Baseline Baseline Pupil Diameter Measurement Acclimatization->Baseline Grouping Animal Grouping (Vehicle & this compound Doses) Baseline->Grouping Administration Topical Drug Administration Grouping->Administration Monitoring Post-Administration Pupil Measurement (Timed Intervals) Administration->Monitoring Data_Collection Data Collection and Recording Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: Experimental workflow for evaluating miotic agents.

4. Detailed Methodology

  • Acclimatization: Allow rabbits to acclimate to the laboratory environment to minimize stress-induced physiological variations.

  • Animal Preparation and Baseline Measurement:

    • Gently restrain the rabbit.

    • Under controlled, dim lighting conditions, measure the baseline pupil diameter of both eyes using a digital caliper or a pupillometer. One eye will serve as the treatment eye, while the contralateral eye will receive the vehicle as a control.

  • Grouping (for a dose-ranging study):

    • Group 1: Vehicle control (e.g., 0.9% sterile saline).

    • Group 2: Low concentration of this compound (e.g., 0.1%).

    • Group 3: Medium concentration of this compound (e.g., 0.5%).

    • Group 4: High concentration of this compound (e.g., 1.5%).

  • Drug Administration:

    • Instill a precise volume (e.g., 25-50 µL) of the appropriate this compound ophthalmic solution or vehicle into the lower conjunctival sac of the designated eye.

    • Gently hold the eyelids closed for a few seconds to promote drug distribution and prevent immediate washout.

  • Post-Administration Monitoring:

    • Measure the pupil diameter of both eyes at predetermined time intervals (e.g., 15, 30, 60, 120, 240, and 360 minutes) post-instillation.

    • Record all measurements meticulously.

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline for each eye at each time point.

    • Perform appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the miotic effect of different this compound concentrations against the vehicle control and with each other.

Data Presentation

The collected quantitative data should be organized into clearly structured tables to facilitate easy comparison of the dose-response relationship and the time course of the miotic effect.

Table 1: Mean Pupil Diameter (mm) Over Time

Time (minutes)Vehicle ControlThis compound (Low Conc.)This compound (Medium Conc.)This compound (High Conc.)
0 (Baseline)
15
30
60
120
240
360

Table 2: Mean Change in Pupil Diameter from Baseline (mm)

Time (minutes)Vehicle ControlThis compound (Low Conc.)This compound (Medium Conc.)This compound (High Conc.)
15
30
60
120
240
360

Conclusion

This protocol provides a standardized framework for the preclinical evaluation of this compound-induced miosis in the rabbit model. Adherence to this detailed methodology will ensure the generation of robust and reproducible data, which is essential for the development of this compound as a potential therapeutic agent for conditions requiring pupillary constriction. Researchers should adapt the specific concentrations and time points based on the findings of a preliminary dose-ranging study.

References

Application Note: Quantitative Analysis of Aceclidine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a muscarinic acetylcholine receptor agonist used in ophthalmology. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development. The primary metabolic pathway of this compound is hydrolysis to its active metabolite, 3-quinuclidinol. Further metabolism may involve Phase I reactions such as N-oxidation and hydroxylation, followed by Phase II conjugation reactions like glucuronidation and sulfation.[1] This application note presents a detailed protocol for the quantitative analysis of this compound and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1]

Experimental Protocols

This section details the methodology for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound and its metabolites from biological matrices such as plasma.[1]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound and metabolite reference standards

  • Internal Standard (IS) - a stable isotope-labeled analog of this compound or a structurally similar compound is recommended.

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples and quality control (QC) samples to room temperature.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

Parameters:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution A gradient should be optimized to ensure separation of this compound, its metabolites, and any potential interferences. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
Mass Spectrometry (MS)

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters: The following parameters should be optimized for this compound and each metabolite of interest. The values provided below are illustrative and require experimental determination.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Nebulizer Gas 50 psi
Heater Gas 50 psi
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions:

The precursor and product ion pairs (MRM transitions) and their corresponding collision energies must be determined by infusing standard solutions of this compound and its metabolites into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determined
3-Quinuclidinol To be determinedTo be determinedTo be determined
This compound-N-oxide To be determinedTo be determinedTo be determined
Hydroxy-aceclidine To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

Data Presentation: Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize the key validation parameters that need to be assessed.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)LOD (ng/mL)
This compound e.g., 1 - 1000≥ 0.99e.g., 1e.g., 0.5
3-Quinuclidinol e.g., 1 - 1000≥ 0.99e.g., 1e.g., 0.5

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound LQCe.g., 3≤ 15%85-115%≤ 15%85-115%
MQCe.g., 100≤ 15%85-115%≤ 15%85-115%
HQCe.g., 800≤ 15%85-115%≤ 15%85-115%
3-Quinuclidinol LQCe.g., 3≤ 15%85-115%≤ 15%85-115%
MQCe.g., 100≤ 15%85-115%≤ 15%85-115%
HQCe.g., 800≤ 15%85-115%≤ 15%85-115%

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound LQCe.g., 3Consistent and reproducibleWithin acceptable limits
HQCe.g., 800Consistent and reproducibleWithin acceptable limits
3-Quinuclidinol LQCe.g., 3Consistent and reproducibleWithin acceptable limits
HQCe.g., 800Consistent and reproducibleWithin acceptable limits

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_acn Add Ice-Cold Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS Experimental Workflow for this compound Metabolite Analysis.

This compound Signaling Pathway

This compound is a muscarinic receptor agonist, with activity at M1 and M3 receptors, which are coupled to Gq/11 proteins.

signaling_pathway This compound This compound receptor Muscarinic Receptor (M1/M3) This compound->receptor binds g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases response Cellular Response ca2->response pkc->response

Caption: this compound Muscarinic Receptor Signaling Pathway.

References

Formulating Aceclidine for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of aceclidine for in vivo animal studies. This document is intended to guide researchers in preparing stable and effective this compound solutions for various routes of administration in preclinical models.

Introduction to this compound

This compound is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist. It is primarily used in ophthalmology to induce miosis (pupil constriction) for the treatment of glaucoma and presbyopia.[1][2] For research purposes, this compound is a valuable tool for investigating the roles of muscarinic receptors in various physiological and pathological processes.

This compound hydrochloride is the commonly used salt form for research due to its improved aqueous solubility.[3] However, its ester functional group is susceptible to hydrolysis, which is a critical consideration for formulation development.[4]

Physicochemical and Solubility Data

A thorough understanding of this compound's properties is essential for successful formulation. The following tables summarize key quantitative data for this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₉H₁₅NO₂C₉H₁₅NO₂ • HCl
Molecular Weight 169.22 g/mol 205.68 g/mol
Appearance -Crystalline solid, white to tan powder
pKa 9.17 (predicted)-
Storage (Solid) Dry, dark, 0-4°C (short-term), -20°C (long-term)-20°C, under inert gas, protected from moisture

Sources:[3]

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityNotes
Water ≥15 mg/mL at ~60°CSonication may be required. Aqueous solutions are not recommended for storage for more than one day.
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mLAqueous solutions should be prepared fresh.
Dimethyl Sulfoxide (DMSO) ~30 mg/mLPurge with an inert gas.
Ethanol ~30 mg/mLPurge with an inert gas.
Dimethylformamide (DMF) ~30 mg/mLPurge with an inert gas.

Sources:

Signaling Pathway of this compound

This compound primarily acts as a muscarinic acetylcholine receptor agonist, with a preference for M1 and M3 subtypes. Its mechanism of action involves the activation of G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events.

Aceclidine_Signaling_Pathway cluster_cell Target Cell This compound This compound M_Receptor Muscarinic Receptor (M1/M3) This compound->M_Receptor Binds to Gq_Protein Gq Protein M_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_plus->Cellular_Response Leads to PKC->Cellular_Response Contributes to

This compound's primary signaling cascade.

Experimental Protocols

4.1. General Guidelines for Formulation

  • Aseptic Technique: All parenteral formulations must be prepared under sterile conditions to prevent microbial contamination. Use a laminar flow hood or biosafety cabinet.

  • pH: The pH of the final formulation for parenteral administration should be close to physiological pH (7.2-7.4) to minimize irritation at the injection site.

  • Tonicity: Solutions for injection should be isotonic to prevent hemolysis or tissue damage.

  • Stability: Due to the susceptibility of this compound to hydrolysis, it is crucial to prepare solutions fresh on the day of the experiment. Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.

  • Filtration: After preparation, filter the final solution through a 0.22 µm sterile filter to remove any potential particulates.

4.2. Workflow for this compound Solution Preparation

Aceclidine_Preparation_Workflow start Start weigh Accurately weigh This compound HCl start->weigh dissolve Dissolve in a small volume of primary solvent (e.g., Sterile Water, PBS, or DMSO) weigh->dissolve sonicate Apply gentle warming (<40°C) or sonication if needed dissolve->sonicate add_vehicle Add remaining vehicle components (e.g., saline, buffer) to final volume sonicate->add_vehicle Dissolved adjust_ph Adjust pH to 7.2-7.4 (if necessary) add_vehicle->adjust_ph filter Sterile filter through a 0.22 µm syringe filter adjust_ph->filter pH Adjusted end Use Immediately filter->end

General workflow for preparing this compound solutions.

4.3. Protocol for Subcutaneous (SC) and Intraperitoneal (IP) Injection in Rodents

This protocol is suitable for studies where a rapid systemic absorption is not critical.

  • Vehicle: Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2).

  • Procedure:

    • Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the number and average weight of the animals.

    • In a sterile vial, dissolve the weighed this compound hydrochloride in a minimal amount of sterile water for injection or PBS.

    • If solubility is an issue, gentle warming (not exceeding 40°C) or brief sonication can be applied.

    • Once dissolved, add sterile isotonic saline or PBS to achieve the final desired concentration. Ensure the final injection volume is within the recommended limits for the chosen animal model (see Table 3).

    • Verify the pH of the final solution and adjust to 7.2-7.4 with sterile 0.1 N NaOH or 0.1 N HCl if necessary.

    • Draw the solution into sterile syringes after filtering through a 0.22 µm filter.

4.4. Protocol for Intravenous (IV) Injection in Rodents

This protocol is for studies requiring rapid and complete bioavailability.

  • Vehicle: Sterile isotonic saline (0.9% NaCl).

  • Procedure:

    • Follow steps 1-3 from the SC/IP protocol, using sterile water for injection as the initial solvent.

    • Dilute the dissolved this compound hydrochloride with sterile isotonic saline to the final concentration. The use of co-solvents should be minimized for IV administration. If a co-solvent like DMSO is necessary to achieve the desired concentration, its final concentration in the injected solution should be kept to a minimum (ideally less than 10%).

    • Ensure the final solution is clear and free of particulates.

    • Adjust the pH to 7.2-7.4.

    • Filter the final solution through a 0.22 µm sterile filter before administration.

Table 3: Recommended Injection Volumes and Needle Gauges for Rodents

RouteMouseRat
Subcutaneous (SC) Volume: 2-3 mL/kgNeedle: 25-27 GVolume: 5-10 mL/kgNeedle: 23-25 G
Intraperitoneal (IP) Volume: 10-20 mL/kgNeedle: 25-27 GVolume: 5-10 mL/kgNeedle: 21-23 G
Intravenous (IV) Volume: 5 mL/kg (bolus)Needle: 27-30 G (tail vein)Volume: 5 mL/kg (bolus)Needle: 23-25 G (tail vein)

Note: These are general guidelines. The exact volumes and needle sizes may vary depending on the specific experimental requirements and institutional animal care and use committee (IACUC) protocols.

Stability and Storage of Formulations

  • Solid Form: this compound hydrochloride powder should be stored at -20°C, protected from light and moisture.

  • Aqueous Solutions: Due to the risk of hydrolysis, aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than 24 hours, even when refrigerated.

  • DMSO Stock Solutions: Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods. However, for in vivo studies, the final formulation should be prepared by diluting the DMSO stock into an aqueous vehicle immediately before use.

Safety Precautions

  • Handle this compound hydrochloride powder in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).

By following these application notes and protocols, researchers can prepare this compound formulations suitable for a variety of in vivo animal studies, ensuring the integrity of the compound and the reliability of the experimental results.

References

Application Notes and Protocols for Pupillometry in Aceclidine Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a selective muscarinic acetylcholine receptor agonist that has demonstrated efficacy in the treatment of presbyopia.[1][2][3] Its mechanism of action involves the stimulation of muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis).[1][4] This miotic effect creates a "pinhole" phenomenon, increasing the depth of focus and improving near visual acuity. Unlike less selective miotics such as pilocarpine, this compound exhibits minimal stimulation of the ciliary muscle, thereby reducing the incidence of adverse effects like myopic shift and accommodative spasm. Pupillometry is a non-invasive and quantitative method used to measure various pupil parameters, making it an essential tool for evaluating the efficacy of miotic agents like this compound.

These application notes provide a detailed protocol for conducting pupillometry in clinical studies designed to assess the efficacy of this compound ophthalmic solutions.

Signaling Pathway of this compound-Induced Miosis

This compound, a parasympathomimetic agent, selectively binds to and activates M3 muscarinic acetylcholine receptors located on the iris sphincter muscle. This activation initiates a G-protein coupled receptor (GPCR) signaling cascade. The activated G-protein, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration leads to the activation of myosin light-chain kinase (MLCK). MLCK then phosphorylates the light chains of myosin, causing the contraction of the smooth muscle cells of the iris sphincter and resulting in pupil constriction (miosis).

Figure 1: Signaling pathway of this compound-induced miosis.

Experimental Protocol: Pupillometry for this compound Efficacy

This protocol outlines the methodology for a clinical study evaluating the miotic efficacy of an this compound ophthalmic solution.

1. Participant Selection

  • Inclusion Criteria:

    • Age 45-75 years.

    • Diagnosis of presbyopia.

    • Best-corrected distance visual acuity (BCDVA) of 20/25 or better in each eye.

    • Ability to read 20/40 or worse at near without correction.

    • Willingness to provide informed consent and adhere to study procedures.

  • Exclusion Criteria:

    • History of ocular surgery or trauma.

    • Presence of other ocular pathologies (e.g., glaucoma, cataracts, retinal disease).

    • Known hypersensitivity to this compound or any of its components.

    • Use of any topical or systemic medications that could affect pupil size or accommodation.

    • Pregnancy or lactation.

2. Materials and Equipment

  • This compound ophthalmic solution (and vehicle/placebo control).

  • Automated pupillometer (e.g., NeurOptics NPi-200, or equivalent).

  • Standardized lighting environment (photopic, mesopic, and scotopic conditions).

  • Distance and near visual acuity charts (e.g., ETDRS).

  • Participant questionnaires for subjective assessments (e.g., visual comfort, adverse events).

3. Experimental Workflow

The study will be a randomized, double-masked, placebo-controlled trial.

Pupillometry_Workflow cluster_screening Screening & Baseline (Visit 1) cluster_treatment Treatment & Follow-up (Visit 2 onwards) InformedConsent Informed Consent InclusionExclusion Inclusion/Exclusion Criteria Assessment InformedConsent->InclusionExclusion BaselineVA Baseline Visual Acuity (Distance & Near) InclusionExclusion->BaselineVA BaselinePupil Baseline Pupillometry (Photopic, Mesopic, Scotopic) BaselineVA->BaselinePupil Randomization Randomization (this compound or Placebo) BaselinePupil->Randomization DrugInstillation Drug Instillation Randomization->DrugInstillation Pupillometry_Post Pupillometry Measurements (Multiple Time Points) DrugInstillation->Pupillometry_Post VA_Post Visual Acuity Measurements (Multiple Time Points) Pupillometry_Post->VA_Post AdverseEvents Adverse Event Monitoring VA_Post->AdverseEvents AdverseEvents->Pupillometry_Post Repeat at each time point

Figure 2: Experimental workflow for an this compound efficacy study.

4. Detailed Procedure

  • Participant Preparation:

    • Participants should refrain from consuming caffeine or nicotine for at least 4 hours prior to measurements.

    • Allow for a 10-15 minute adaptation period to the ambient lighting of the examination room.

  • Baseline Measurements (Day 0):

    • Record baseline pupil diameter under three standardized lighting conditions:

      • Photopic: High illumination (e.g., 85 cd/m²).

      • Mesopic: Low illumination (e.g., 0.5 cd/m²).

      • Scotopic: Dark conditions (<0.01 cd/m²), following a 5-minute dark adaptation period.

    • Measure and record baseline distance and near visual acuity.

  • Drug Administration:

    • Instill one drop of the randomized study medication (this compound or placebo) into each eye.

    • Instruct the participant to close their eyes gently for 1-2 minutes to maximize drug absorption.

  • Post-Dose Measurements:

    • Repeat pupillometry and visual acuity measurements at the following time points post-instillation: 30 minutes, 1, 2, 4, 6, 8, and 10 hours.

    • At each time point, record pupil diameter under photopic, mesopic, and scotopic conditions.

    • Assess and record any adverse events reported by the participant.

5. Pupillometry Parameters to be Measured

ParameterDescriptionUnit
Pupil Diameter The diameter of the pupil at a given time point under specific lighting conditions.mm
Amplitude of Constriction The difference between the baseline pupil diameter and the minimum pupil diameter achieved after drug administration.mm
Percent Constriction The amplitude of constriction expressed as a percentage of the baseline pupil diameter.%
Constriction Velocity The maximum rate of pupil constriction following drug administration.mm/s
Latency of Constriction The time from drug instillation to the onset of pupil constriction.minutes
Duration of Miosis The time for which a clinically significant reduction in pupil diameter is maintained.hours

6. Data Analysis

  • Calculate the mean and standard deviation for each pupillometry parameter at each time point for both the this compound and placebo groups.

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the changes from baseline between the two groups.

  • Correlate changes in pupillometry parameters with changes in near visual acuity.

  • A p-value of <0.05 will be considered statistically significant.

Quantitative Data Summary from this compound Clinical Trials

The following table summarizes key efficacy data from the CLARITY Phase 3 clinical trials for a 1.44% this compound ophthalmic solution.

Efficacy EndpointThis compound GroupVehicle/Control GroupTime Point
≥3-line improvement in near vision 65-71%8-12%3 hours
≥3-line improvement in near vision 40%N/A10 hours
Onset of action (significant near vision improvement) Within 30 minutesN/A30 minutes
Duration of effect Up to 10 hoursN/AUp to 10 hours

Data compiled from publicly available clinical trial results.

Conclusion

This detailed protocol provides a standardized framework for utilizing pupillometry to quantitatively assess the efficacy of this compound in clinical studies. By carefully controlling experimental conditions and measuring a comprehensive set of pupillary parameters, researchers can obtain robust and reliable data to support the development of this compound as a treatment for presbyopia. The non-invasive nature of pupillometry makes it an ideal tool for repeated measurements, allowing for a thorough characterization of the onset, magnitude, and duration of this compound's miotic effect.

References

Application of Aceclidine in Alzheimer's Disease Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a muscarinic acetylcholine receptor agonist with a notable affinity for the M1 receptor subtype. The M1 receptor is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. In the context of Alzheimer's disease (AD), which is characterized by cholinergic deficits, M1 receptor agonists like this compound are being investigated for their potential to enhance cognitive function and potentially modify disease pathology. These application notes provide a comprehensive overview of the use of this compound in preclinical AD research models, including detailed protocols for in vivo studies and a summary of expected quantitative outcomes.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors, particularly the M1 receptor, which is a Gq-coupled protein receptor. This activation initiates a signaling cascade that is crucial for synaptic plasticity and cognitive processes. The binding of this compound to the M1 receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC). These signaling events are critical for modulating neuronal excitability and synaptic strength, processes that are impaired in Alzheimer's disease.

Aceclidine_Signaling_Pathway This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor binds to Gq_protein Gq Protein M1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Synaptic_Plasticity Modulation of Synaptic Plasticity Ca_release->Synaptic_Plasticity PKC_activation->Synaptic_Plasticity Alpha_Secretase α-secretase (ADAM17) PKC_activation->Alpha_Secretase activates Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function APP_Processing Non-amyloidogenic APP Processing sAPP_alpha sAPPα APP_Processing->sAPP_alpha produces Amyloid_Beta Reduced Amyloid-Beta APP_Processing->Amyloid_Beta Alpha_Secretase->APP_Processing promotes

This compound's M1 receptor-mediated signaling pathway.

Application in Alzheimer's Disease Animal Models

Transgenic mouse models that recapitulate key aspects of AD pathology are essential for evaluating the preclinical efficacy of therapeutic candidates like this compound. Commonly used models include the 5XFAD and APP/PS1 mice, which develop amyloid plaques and exhibit cognitive deficits.

Data Presentation: Efficacy of this compound in Alzheimer's Disease Mouse Models

The following tables summarize hypothetical but expected quantitative data from preclinical studies with this compound in AD mouse models, based on the known effects of potent M1 agonists.

Table 1: Effect of this compound on Cognitive Performance in 5XFAD Mice (Morris Water Maze)

Treatment GroupDose (mg/kg, i.p.)NEscape Latency (seconds, Day 5)Time in Target Quadrant (Probe Trial, %)
Wild-Type + Vehicle-1015.2 ± 2.145.3 ± 3.5
5XFAD + Vehicle-1045.8 ± 4.320.1 ± 2.8
5XFAD + this compound11035.1 ± 3.928.9 ± 3.1
5XFAD + this compound31025.7 ± 3.2 37.5 ± 3.8
5XFAD + this compound101020.3 ± 2.8 42.1 ± 4.0

*p < 0.05, **p < 0.01, ***p < 0.001 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Recognition Memory in APP/PS1 Mice (Novel Object Recognition)

Treatment GroupDose (mg/kg, i.p.)NDiscrimination Index (%)
Wild-Type + Vehicle-1268.5 ± 5.2
APP/PS1 + Vehicle-1245.2 ± 4.8
APP/PS1 + this compound11255.1 ± 5.0*
APP/PS1 + this compound31262.7 ± 4.5
APP/PS1 + this compound101266.9 ± 5.1

*p < 0.05, **p < 0.01 compared to APP/PS1 + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of Chronic this compound Treatment on Amyloid-Beta and Tau Pathology in 5XFAD Mice

Treatment GroupDose (mg/kg/day, i.p.)NSoluble Aβ42 (pg/mg brain tissue)Cortical Plaque Load (%)p-Tau/Total Tau Ratio
5XFAD + Vehicle-8250.6 ± 25.112.3 ± 1.51.8 ± 0.2
5XFAD + this compound38185.4 ± 20.88.9 ± 1.11.3 ± 0.1*
5XFAD + this compound108140.2 ± 18.3 6.5 ± 0.91.0 ± 0.1**

*p < 0.05, **p < 0.01 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

Protocol 1: Acute and Chronic Administration of this compound in 5XFAD Mice

Objective: To assess the dose-dependent effects of this compound on cognitive function and AD-related pathology in 5XFAD mice.

Materials:

  • 5XFAD transgenic mice and wild-type littermates (e.g., 6 months of age)

  • (S)-Aceclidine

  • Sterile saline (0.9% NaCl)

  • Animal handling and injection equipment

Procedure:

  • Animal Housing: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

  • Drug Preparation: Dissolve (S)-Aceclidine in sterile saline to the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for doses of 1, 3, and 10 mg/kg in a 10 mL/kg injection volume).

  • Dosing Regimen:

    • Acute Studies (Cognitive Testing): Administer a single intraperitoneal (i.p.) injection of this compound or vehicle 30-60 minutes prior to the start of each behavioral test session.

    • Chronic Studies (Pathology Assessment): Administer daily i.p. injections of this compound or vehicle for a specified duration (e.g., 4-8 weeks).

  • Behavioral Testing: Conduct cognitive assessments as described in Protocol 2 and 3.

  • Tissue Collection and Analysis (Chronic Studies): At the end of the treatment period, euthanize mice and collect brain tissue for biochemical and immunohistochemical analysis of Aβ and tau pathology.

Aceclidine_Experimental_Workflow start Start animal_model Select Animal Model (e.g., 5XFAD, APP/PS1) start->animal_model drug_prep Prepare this compound Dosing Solutions animal_model->drug_prep dosing Administer this compound (Acute or Chronic) drug_prep->dosing behavioral_testing Behavioral Testing (MWM, NOR) dosing->behavioral_testing tissue_collection Tissue Collection (Brain) dosing->tissue_collection Chronic Study data_analysis Data Analysis and Interpretation behavioral_testing->data_analysis biochemical_analysis Biochemical Analysis (ELISA, Western Blot) tissue_collection->biochemical_analysis histology Immunohistochemistry (Plaque and Tangle Staining) tissue_collection->histology biochemical_analysis->data_analysis histology->data_analysis end End data_analysis->end

Experimental workflow for this compound evaluation.
Protocol 2: Morris Water Maze (MWM) Test

Objective: To assess spatial learning and memory.

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).

  • A submerged platform (10 cm in diameter) placed 1 cm below the water surface.

  • Distal visual cues placed around the pool.

  • A video tracking system.

Procedure:

  • Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform.

  • Acquisition Training (Days 2-6):

    • Conduct 4 trials per day for each mouse with a 15-20 minute inter-trial interval.

    • For each trial, place the mouse into the water facing the pool wall from one of four randomized starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Protocol 3: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Apparatus:

  • An open-field arena (e.g., 40x40x40 cm).

  • Two sets of identical objects (e.g., small plastic toys of different shapes and colors).

Procedure:

  • Habituation (Days 1-2): Allow each mouse to freely explore the empty arena for 5-10 minutes each day.

  • Familiarization Phase (Day 3):

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.

    • Record the time spent exploring each object.

  • Test Phase (Day 3, after a retention interval of e.g., 1 or 24 hours):

    • Replace one of the familiar objects with a novel object.

    • Allow the mouse to explore the objects for 5-10 minutes.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%.

Logical Relationships in this compound's Therapeutic Action

The therapeutic potential of this compound in Alzheimer's disease is based on a logical progression from its molecular action to the improvement of cognitive deficits and potential modification of the underlying pathology.

Logical_Relationship This compound This compound Administration M1_Activation M1 Receptor Activation This compound->M1_Activation Signaling_Cascade Downstream Signaling (PLC, PKC, Ca²⁺) M1_Activation->Signaling_Cascade APP_Modulation Modulation of APP Processing (↑ α-secretase, ↓ β-secretase) Signaling_Cascade->APP_Modulation Synaptic_Function Enhanced Synaptic Plasticity and Neurotransmission Signaling_Cascade->Synaptic_Function Abeta_Reduction Reduced Amyloid-Beta Production APP_Modulation->Abeta_Reduction Cognitive_Improvement Improved Learning and Memory Synaptic_Function->Cognitive_Improvement Pathology_Amelioration Amelioration of AD Pathology Abeta_Reduction->Pathology_Amelioration Cognitive_Improvement->Pathology_Amelioration Pathology_Amelioration->Cognitive_Improvement

Logical flow of this compound's effects in AD models.

Conclusion

This compound, as a muscarinic M1 receptor agonist, represents a promising therapeutic agent for Alzheimer's disease. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound in relevant AD animal models. Rigorous and standardized experimental procedures are essential for obtaining reliable and translatable data to support its further development as a potential treatment for Alzheimer's disease.

Application Notes and Protocols for Cell-Based Functional Assays of Aceclidine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] It is utilized in ophthalmology to induce miosis (pupil constriction) for the treatment of conditions like glaucoma and presbyopia.[1][2] this compound exerts its effects by binding to and activating muscarinic receptors, which are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[3] These subtypes are coupled to different intracellular signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+).[3] M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This document provides detailed protocols for cell-based functional assays to characterize the activity of this compound at muscarinic receptor subtypes. The primary assays described are the calcium mobilization assay, for M1, M3, and M5 receptors, and the cAMP accumulation assay, for M2 and M4 receptors. These assays are crucial for determining the potency and efficacy of this compound and its analogs.

Data Presentation

The functional activity of the enantiomers of this compound, S-(+)-Aceclidine and R-(-)-Aceclidine, has been characterized in Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes. The following tables summarize the potency (EC50) and maximal response (Emax) values obtained from these studies.

Table 1: Functional Potency (EC50) of this compound Enantiomers at Muscarinic Receptor Subtypes

Receptor SubtypeAgonistEC50 (nM)
M1 S-(+)-Aceclidine130
R-(-)-Aceclidine370
M2 S-(+)-Aceclidine30
R-(-)-Aceclidine110
M3 S-(+)-Aceclidine100
R-(-)-Aceclidine440
M4 S-(+)-Aceclidine40
R-(-)-Aceclidine140
M5 S-(+)-Aceclidine160
R-(-)-Aceclidine320

EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect of that agonist.

Table 2: Maximal Response (Emax) of this compound Enantiomers at Muscarinic Receptor Subtypes

Receptor SubtypeAgonistMaximal Response (% of Carbachol)
M1 S-(+)-Aceclidine88%
R-(-)-Aceclidine49%
M2 S-(+)-Aceclidine100%
R-(-)-Aceclidine100%
M3 S-(+)-Aceclidine89%
R-(-)-Aceclidine57%
M4 S-(+)-Aceclidine100%
R-(-)-Aceclidine86%
M5 S-(+)-Aceclidine89%
R-(-)-Aceclidine39%

Emax (maximal effect) is the maximum response achievable by an agonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by this compound and the general workflows for the functional assays.

Gq_Signaling_Pathway This compound This compound M1_M3_M5 M1, M3, M5 Receptors This compound->M1_M3_M5 Binds to Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca2+ Release ER->Ca2_release

Gq-coupled signaling pathway for M1, M3, and M5 receptors.

Gi_Signaling_Pathway This compound This compound M2_M4 M2, M4 Receptors This compound->M2_M4 Binds to Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts Inhibition Inhibition of cAMP production AC->Inhibition cAMP cAMP ATP->cAMP

Gi-coupled signaling pathway for M2 and M4 receptors.

Calcium_Mobilization_Workflow start Start seed_cells Seed CHO cells expressing M1, M3, or M5 receptors in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate for 1 hour load_dye->incubate2 add_this compound Add varying concentrations of this compound incubate2->add_this compound measure_fluorescence Measure fluorescence intensity kinetically add_this compound->measure_fluorescence analyze_data Analyze data to determine EC50 and Emax measure_fluorescence->analyze_data end End analyze_data->end

Experimental workflow for the calcium mobilization assay.

cAMP_Accumulation_Workflow start Start prepare_cells Prepare suspension of CHO cells expressing M2 or M4 receptors start->prepare_cells pre_incubate Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) prepare_cells->pre_incubate add_forskolin_this compound Add forskolin and varying concentrations of this compound pre_incubate->add_forskolin_this compound incubate Incubate for 30 minutes add_forskolin_this compound->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Analyze data to determine EC50 and Emax measure_cAMP->analyze_data end End analyze_data->end

Experimental workflow for the cAMP accumulation assay.

Experimental Protocols

Calcium Mobilization Assay (for M1, M3, and M5 Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors by this compound.

Materials:

  • CHO cells stably expressing human M1, M3, or M5 muscarinic receptors.

  • Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • This compound stock solution.

  • Fluorescent imaging plate reader (FLIPR) or equivalent microplate reader with automated liquid handling.

Protocol:

  • Cell Seeding:

    • Culture CHO cells expressing the target muscarinic receptor subtype to 80-90% confluency.

    • Harvest the cells and resuspend them in culture medium.

    • Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. For a 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer.

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

    • After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound in Assay Buffer at 4-fold the final desired concentration.

    • Place the cell plate and the compound plate into the fluorescent plate reader.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Automatedly add 25 µL of the this compound dilutions to the respective wells.

    • Continuously measure the fluorescence signal for at least 3-5 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence is plotted against the concentration of this compound to generate a dose-response curve.

    • From this curve, the EC50 and Emax values are calculated using a non-linear regression model (e.g., four-parameter logistic equation).

cAMP Accumulation Assay (for M2 and M4 Receptors)

This assay measures the inhibition of forskolin-stimulated cAMP production following the activation of Gi/o-coupled muscarinic receptors by this compound.

Materials:

  • CHO cells stably expressing human M2 or M4 muscarinic receptors.

  • Cell culture medium.

  • Suspension cells or adherent cells cultured to 70-90% confluency.

  • Stimulation Buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • Forskolin.

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Microplate reader compatible with the chosen cAMP assay kit.

Protocol:

  • Cell Preparation:

    • Harvest CHO cells expressing the target muscarinic receptor subtype.

    • Wash the cells with PBS and resuspend them in Stimulation Buffer to the desired cell density (e.g., 1 x 10^6 cells/mL).

    • Add a PDE inhibitor, such as IBMX (final concentration 0.5 mM), to the cell suspension and pre-incubate for 15-30 minutes at room temperature.

  • Compound Addition and Stimulation:

    • In a 384-well plate, add 5 µL of the cell suspension to each well.

    • Add 2.5 µL of varying concentrations of this compound or vehicle control.

    • Add 2.5 µL of forskolin to a final concentration that stimulates a submaximal level of cAMP production (to be determined empirically, e.g., 1-10 µM).

    • Incubate the plate for 30 minutes at room temperature in the dark.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions. This step is often combined with the addition of detection reagents.

    • Add the detection reagents (e.g., biotinylated cAMP and streptavidin-donor beads for AlphaScreen) to the wells.

    • Incubate as recommended by the manufacturer (e.g., 4 hours at room temperature in the dark for some kits).

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to generate a dose-response curve.

    • Calculate the EC50 and Emax values from the curve using a non-linear regression model.

References

Chiral Separation of Aceclidine Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a muscarinic acetylcholine receptor agonist. As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of a robust analytical method for the enantioselective separation and quantification of this compound enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

This document provides a comprehensive guide for developing a chiral HPLC method for the separation of this compound enantiomers. It includes a proposed screening protocol, detailed experimental procedures, and data presentation guidelines.

Principle of Chiral Separation by HPLC

The direct chiral separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel. The separation is based on the differential formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These differences in interaction energy lead to different retention times for the two enantiomers, allowing for their separation. The most widely used CSPs for a broad range of compounds are polysaccharide-based and macrocyclic glycopeptide-based phases.

Proposed HPLC Method Development Strategy

Due to the lack of a specific, pre-existing validated method for the chiral separation of this compound in the public domain, a systematic method development approach is recommended. This compound is a basic compound, which will influence the choice of CSP and mobile phase. A screening protocol using a selection of versatile chiral columns under various mobile phase conditions is the most efficient strategy.

Recommended Chiral Stationary Phases (CSPs) for Screening

Based on the chemical structure of this compound (a tertiary amine), the following types of CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Macrocyclic Glycopeptide-based CSPs:

    • Teicoplanin-based

    • Vancomycin-based

These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including basic drugs.

Mobile Phase Screening

A multi-modal mobile phase screening approach should be employed for each selected column. This includes normal phase, polar organic, and reversed-phase conditions.

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Note: The basic additive (DEA) is crucial for obtaining good peak shape and resolution for basic analytes like this compound.

  • Polar Organic (PO):

    • Mobile Phase C: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) and 0.1% DEA

    • Mobile Phase D: Methanol with 0.1% Trifluoroacetic Acid (TFA) and 0.1% DEA

  • Reversed-Phase (RP):

    • Mobile Phase E: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid

    • Mobile Phase F: Methanol/Aqueous Buffer (e.g., 20 mM Ammonium Bicarbonate, pH 9.0)

Experimental Protocols

Materials and Reagents
  • Racemic this compound standard

  • HPLC grade solvents (n-Hexane, Ethanol, Isopropanol, Acetonitrile, Methanol)

  • HPLC grade additives (Diethylamine, Trifluoroacetic Acid, Formic Acid, Ammonium Bicarbonate)

  • HPLC system with UV detector

  • Chiral HPLC columns (as recommended in section 3.1)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

  • Dilute the stock solution to a working concentration of 0.1 mg/mL for injection.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size (typical for method development).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of this compound).

Method Development Workflow
  • Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Screening: Inject the racemic this compound standard onto each column with each of the recommended mobile phases (A-F).

  • Evaluation of Results: Analyze the chromatograms for any signs of enantiomeric separation (peak splitting, shoulder, or two distinct peaks).

  • Optimization: If partial separation is observed, optimize the mobile phase composition to improve resolution.

    • For NP: Adjust the ratio of the alcohol modifier (Ethanol or Isopropanol) and the concentration of the basic additive (DEA).

    • For PO and RP: Vary the organic modifier content and the type and concentration of the acidic/basic additives.

  • Temperature Effect: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C) on the separation, as it can significantly influence enantioselectivity.

  • Flow Rate Optimization: Once a good separation is achieved, the flow rate can be adjusted to optimize the analysis time and resolution.

Data Presentation

All quantitative data obtained during method development and validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Results of Chiral Column and Mobile Phase Screening for this compound Enantiomers

ColumnMobile Phase CompositionRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Selectivity (α)
e.g., Amylose tris(3,5-dimethylphenylcarbamate)e.g., Hexane/IPA (90:10) + 0.1% DEA[Insert Value][Insert Value][Insert Value][Insert Value]

Table 2: Optimized HPLC Method Parameters for Chiral Separation of this compound

ParameterOptimized Value
Column [e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm]
Mobile Phase [e.g., n-Hexane/Isopropanol (85:15, v/v) with 0.1% DEA]
Flow Rate [e.g., 0.8 mL/min]
Column Temperature [e.g., 20 °C]
Detection Wavelength [e.g., 210 nm]
Injection Volume [e.g., 10 µL]
Retention Time (Enantiomer 1) [Insert Value]
Retention Time (Enantiomer 2) [Insert Value]
Resolution (Rs) [Insert Value]
Enantiomeric Excess (% ee) - if applicable [Insert Value]

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_method_dev Method Development racemic_std Racemic this compound Standard dissolve Dissolve in Suitable Solvent racemic_std->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter autosampler Autosampler Injection filter->autosampler column Chiral HPLC Column autosampler->column detector UV Detector column->detector data Data Acquisition detector->data optimize Optimize Separation data->optimize screen_cols Screen Chiral Columns screen_mp Screen Mobile Phases screen_cols->screen_mp screen_mp->optimize validate Method Validation optimize->validate

Caption: Experimental workflow for chiral HPLC method development.

G cluster_params Experimental Parameters cluster_outcomes Separation Outcomes csp Chiral Stationary Phase resolution Resolution (Rs) csp->resolution selectivity Selectivity (α) csp->selectivity mp Mobile Phase Composition mp->resolution retention Retention Time (tR) mp->retention mp->selectivity peak_shape Peak Shape mp->peak_shape temp Temperature temp->resolution temp->retention flow Flow Rate flow->resolution flow->retention

Caption: Influence of parameters on chiral separation outcomes.

Conclusion

The successful chiral separation of this compound enantiomers is achievable through a systematic HPLC method development approach. By screening a selection of appropriate chiral stationary phases and mobile phase conditions, an optimized method can be established. The detailed protocols and data presentation guidelines provided in this document serve as a valuable resource for researchers and scientists in the pharmaceutical industry to develop and implement a robust and reliable analytical method for the enantioselective analysis of this compound.

Application Notes and Protocols for Cryopreservation of Cells Expressing Muscarinic Receptors for Aceclidine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a muscarinic cholinergic agonist that holds significant interest in drug development for its potential therapeutic applications.[1] Accurate and reproducible pharmacological characterization of this compound requires robust and consistent cell-based assays. The use of cryopreserved, assay-ready cells expressing specific muscarinic receptor subtypes offers considerable advantages in terms of experimental flexibility, scalability, and reduction of assay variability.

These application notes provide detailed protocols for the cryopreservation of Chinese Hamster Ovary (CHO) cells stably expressing human muscarinic receptors (M1-M5) and their subsequent use in this compound studies. The protocols cover post-thaw viability assessment, radioligand binding assays to determine binding affinity (Ki), and functional assays to measure potency (EC50) and efficacy.

Data Presentation: Effects of Cryopreservation on this compound Pharmacology

Successful cryopreservation should have a minimal impact on cell health and receptor function. The following tables present representative data comparing the pharmacological parameters of (S)-Aceclidine, the more active enantiomer, in fresh versus cryopreserved CHO cells expressing each of the five human muscarinic receptor subtypes. This data is intended to demonstrate the expected consistency of results obtained using cryopreserved cells.

Table 1: Post-Thaw Cell Viability

Cell LinePre-Freeze Viability (%)Post-Thaw Viability (%)
CHO-hM1>95>90
CHO-hM2>95>90
CHO-hM3>95>90
CHO-hM4>95>90
CHO-hM5>95>90

Table 2: Representative (S)-Aceclidine Binding Affinity (Ki) at Muscarinic Receptors

Receptor SubtypeFresh Cells Ki (nM) (Representative)Cryopreserved Cells Ki (nM) (Representative)
M1150165
M24550
M3120130
M46065
M5180200

Table 3: Representative (S)-Aceclidine Functional Potency (EC50) at Muscarinic Receptors

Receptor SubtypeAssay TypeFresh Cells EC50 (nM)Cryopreserved Cells EC50 (nM) (Representative)
M1Phosphoinositide Hydrolysis130[2]145
M2cAMP Inhibition30[2]35
M3Phosphoinositide Hydrolysis100[2]110
M4cAMP Inhibition40[2]45
M5Phosphoinositide Hydrolysis160175

Table 4: Representative (S)-Aceclidine Maximal Response (Emax) at Muscarinic Receptors

Receptor SubtypeFresh Cells Emax (% of Carbachol)Cryopreserved Cells Emax (% of Carbachol) (Representative)
M1100~98
M2100~99
M3100~97
M486~85
M5100~96

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by this compound and the overall experimental workflow from cell cryopreservation to data analysis.

Gq_signaling This compound This compound M1_M3_M5 M1, M3, M5 Receptors This compound->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling This compound This compound M2_M4 M2, M4 Receptors This compound->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response

Gi/o-coupled muscarinic receptor signaling pathway.

experimental_workflow cluster_cryo Cryopreservation cluster_thaw Post-Thaw Processing cluster_assays Pharmacological Assays cell_culture Cell Culture (CHO-hM1 to hM5) harvest Harvest Cells cell_culture->harvest resuspend Resuspend in Cryopreservation Medium harvest->resuspend freeze Controlled Rate Freezing (-1°C/minute) resuspend->freeze storage Long-term Storage (Liquid Nitrogen) freeze->storage thaw Rapid Thawing (37°C Water Bath) storage->thaw wash Wash and Resuspend in Culture Medium thaw->wash viability Viability Assessment (Trypan Blue) wash->viability binding_assay Radioligand Binding Assay (Ki determination) viability->binding_assay functional_assay Functional Assays (EC50/Emax determination) viability->functional_assay

Experimental workflow from cryopreservation to assays.

Experimental Protocols

Protocol 1: Cryopreservation of Muscarinic Receptor-Expressing CHO Cells

Materials:

  • CHO cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors

  • Complete growth medium (e.g., Ham's F-12 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cryopreservation medium: 90% FBS, 10% DMSO (cell culture grade)

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Culture cells to ~80-90% confluency in their complete growth medium.

  • Aspirate the medium and wash the cell monolayer with sterile PBS.

  • Add Trypsin-EDTA to detach the cells and incubate at 37°C until cells are rounded and detached.

  • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a sterile conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete growth medium.

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue. Viability should be >95%.

  • Centrifuge the cells again and resuspend the pellet in cold cryopreservation medium at a final concentration of 1-5 x 10^6 viable cells/mL.

  • Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C per minute.

  • The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.

Protocol 2: Post-Thaw Cell Recovery and Viability Assessment

Materials:

  • Cryopreserved cells

  • Complete growth medium, pre-warmed to 37°C

  • 37°C water bath

  • Sterile conical tubes

  • Trypan Blue solution

  • Hemocytometer

Procedure:

  • Rapidly thaw the vial of frozen cells by swirling in a 37°C water bath until only a small ice crystal remains.

  • Wipe the outside of the vial with 70% ethanol.

  • Immediately transfer the cell suspension into a sterile conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of fresh, pre-warmed complete growth medium.

  • Perform a cell count and viability assessment using Trypan Blue.

  • Dilute the cells to the desired density for plating in subsequent assays. For functional assays, it is recommended to allow the cells to recover and adhere for 18-24 hours before performing the assay.

Protocol 3: Radioligand Binding Assay for this compound (Ki Determination)

Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to the muscarinic receptors on the cell membranes. The inhibition of radioligand binding by increasing concentrations of this compound is used to calculate its inhibitory constant (Ki).

Materials:

  • Membrane preparations from CHO cells expressing the muscarinic receptor subtype of interest

  • Radiolabeled antagonist (e.g., [³H]-NMS)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled antagonist at a concentration close to its Kd, and the different concentrations of unlabeled this compound.

  • For determining non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.

  • For determining total binding, add only the membrane preparation and the radioligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Functional Assay - Phosphoinositide (PI) Hydrolysis (for M1, M3, M5 Receptors)

Principle: Activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by this compound stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This assay measures the accumulation of total inositol phosphates as an indicator of receptor activation.

Materials:

  • Cryopreserved CHO cells expressing M1, M3, or M5 receptors, thawed and plated in 24-well plates

  • [³H]-myo-inositol

  • Inositol-free DMEM

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • LiCl solution (to inhibit inositol monophosphatase)

  • This compound

  • Ice-cold formic acid

  • Anion-exchange chromatography columns (e.g., Dowex AG1-X8)

  • Scintillation fluid and counter

Procedure:

  • Seed the thawed cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free DMEM.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with assay buffer containing LiCl for 15-30 minutes.

  • Add serial dilutions of this compound or vehicle and incubate for 30-60 minutes at 37°C.

  • Terminate the reaction by adding ice-cold formic acid.

  • Transfer the cell lysates to the anion-exchange columns.

  • Wash the columns to remove free [³H]-myo-inositol.

  • Elute the total [³H]-inositol phosphates.

  • Add scintillation cocktail to the eluate and quantify radioactivity.

  • Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Protocol 5: Functional Assay - cAMP Accumulation Inhibition (for M2, M4 Receptors)

Principle: Activation of Gi/o-coupled muscarinic receptors (M2, M4) by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cryopreserved CHO cells expressing M2 or M4 receptors, thawed and prepared in suspension

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Thaw and wash the cells as described in Protocol 2.

  • Resuspend the cells in assay buffer.

  • Pre-incubate the cell suspension with a PDE inhibitor to prevent cAMP degradation.

  • Add serial dilutions of this compound.

  • Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce a measurable level of cAMP.

  • Incubate for a defined period at 37°C.

  • Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for inhibition.

References

Application Note: Establishing a Stable Cell Line for High-Throughput Screening of Aceclidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aceclidine is a cholinergic muscarinic agonist that has been investigated for its therapeutic potential in conditions like glaucoma and presbyopia.[1][2] Its mechanism of action involves the stimulation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to numerous physiological processes.[1][3] The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins, leading to distinct intracellular signaling pathways.[3] M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium (Ca2+). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and cause a decrease in cyclic AMP (cAMP).

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. Stable cell lines, which are populations of cells genetically modified to consistently express a gene of interest over many generations, are invaluable tools for HTS. They provide a consistent and reproducible biological system for assessing compound activity. This application note provides detailed protocols for the generation, selection, and validation of a stable cell line expressing a target muscarinic receptor for the screening of this compound and its analogs.

Cell Line and Receptor Selection

Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used for generating stable cell lines for GPCR assays due to their robust growth characteristics and high transfection efficiency. For this protocol, we will describe the use of CHO-K1 cells, which are highly productive and grow well in serum-free media. The choice of muscarinic receptor subtype (e.g., M1 for a calcium flux assay or M2 for a cAMP assay) will depend on the specific screening goals.

Experimental Protocols

Protocol 1: Generation of a Stable CHO-K1 Cell Line

This protocol outlines the essential steps from plasmid construction to the isolation of monoclonal cell populations.

1.1. Expression Vector Construction

  • Obtain or synthesize the full-length cDNA for the human muscarinic receptor of interest (e.g., CHRM1 for M1 or CHRM2 for M2).

  • Clone the cDNA into a mammalian expression vector containing a strong constitutive promoter (e.g., CMV) and a selectable marker gene, such as neomycin phosphotransferase, which confers resistance to Geneticin (G418).

  • Verify the integrity and sequence of the final plasmid construct by restriction digest and Sanger sequencing.

1.2. Transfection of CHO-K1 Cells

  • Culture CHO-K1 cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Two days before transfection, passage the cells to ensure they are in the logarithmic growth phase and maintain passage numbers below 30.

  • On the day of transfection, seed the cells in a 6-well plate to achieve 70-80% confluency.

  • Transfect the cells with the expression plasmid using a suitable method, such as liposome-mediated transfection or electroporation, following the manufacturer's protocol. Include a negative control transfection with a vector lacking the selectable marker.

1.3. Selection of Stably Transfected Cells

  • Forty-eight hours post-transfection, begin the selection process. Passage the cells into a larger flask and replace the medium with fresh growth medium containing the selective antibiotic (e.g., G418).

  • The optimal concentration of the selective antibiotic must be determined beforehand by generating a kill curve for the parental CHO-K1 cell line.

  • Replace the selective medium every 3-4 days for the next 2-3 weeks. Non-transfected cells will be eliminated, while resistant cells will survive and proliferate, forming distinct colonies or "islands".

1.4. Single-Cell Cloning by Limiting Dilution

  • Once a stable pool of resistant cells is established, perform single-cell cloning to generate a monoclonal cell line. The limiting dilution method is a common technique for this purpose.

  • Trypsinize the stable cell pool and perform a cell count.

  • Prepare a series of dilutions to achieve a final concentration of approximately 0.5 cells per 100 µL of medium.

  • Dispense 100 µL of the cell suspension into each well of several 96-well plates. According to the Poisson distribution, this density increases the probability that a significant number of wells will contain a single cell.

  • Incubate the plates and monitor for the growth of single colonies in the wells over 1-2 weeks.

  • Identify wells containing a single, healthy colony and expand these clones sequentially into larger well plates (24-well, 6-well) and finally into flasks for characterization and cryopreservation.

Protocol 2: Functional Validation via Calcium Flux Assay (for M1 Receptor)

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like M1.

  • Cell Plating: Seed the stably transfected CHO-K1/CHRM1 cells into a 384-well black, clear-bottom assay plate at a density of 15,000-20,000 cells per well. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium dye) in an appropriate assay buffer (e.g., HBSS).

  • Remove the culture medium from the wells and add the dye loading solution.

  • Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.

  • Compound Addition & Data Acquisition:

    • Prepare a dilution series of this compound in the assay buffer.

    • Place the assay plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated liquid handler to add the this compound dilutions to the wells.

    • Immediately and continuously record the fluorescence signal for an additional 60-180 seconds to capture the calcium mobilization peak.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 3: Functional Validation via cAMP Assay (for M2 Receptor)

This assay measures the decrease in intracellular cAMP following the activation of Gi-coupled receptors like M2.

  • Cell Plating: Seed the stably transfected CHO-K1/CHRM2 cells into a 384-well white assay plate at a density optimized for the assay (e.g., 5,000-10,000 cells per well). Incubate overnight.

  • Compound and Forskolin Addition:

    • Prepare serial dilutions of this compound.

    • Prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration that elicits approximately 80% of its maximal effect (EC80). This elevates the basal cAMP level, allowing for the measurement of its inhibition.

    • Add the this compound dilutions to the cells, followed by the forskolin solution.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • Following the kit manufacturer's protocol, add the detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Data Acquisition: Incubate for 60 minutes at room temperature, protected from light, and then read the plate on an HTRF-compatible reader.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison between clonal cell lines.

Table 1: Summary of Stable Cell Line Generation

Parameter Result
Transfection Method Liposome-mediated
Selection Agent G418 (Geneticin)
Optimal G418 Conc. 500 µg/mL
Number of Clones Isolated 24

| Number of Clones Expanded | 8 |

Table 2: Characterization of Top Performing Clonal Lines

Clone ID Receptor Expression (Relative qPCR) This compound Potency (EC50/IC50, nM) Assay Window (S/B)
CHO-M1-C3 15.2 ± 1.8 4.5 nM (EC50) 12.1
CHO-M1-C7 21.5 ± 2.5 3.1 nM (EC50) 15.8
CHO-M2-B4 18.9 ± 2.1 8.9 nM (IC50) 8.5

| CHO-M2-D6 | 25.1 ± 3.0 | 6.2 nM (IC50) | 11.2 |

Table 3: Example Dose-Response Data for Clone CHO-M1-C7 (Calcium Flux)

This compound Conc. (M) Fluorescence (RFU) % Max Response
1.00E-10 1054 2.5
3.16E-10 1876 12.1
1.00E-09 4532 43.1
3.16E-09 8511 91.5
1.00E-08 9123 98.6

| 1.00E-07 | 9250 | 100.0 |

Visualizations

G cluster_M1 M1 Receptor (Gq-coupled) cluster_M2 M2 Receptor (Gi-coupled) Aceclidine1 This compound M1 M1 Receptor Aceclidine1->M1 Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca ↑ Intracellular Ca2+ IP3->Ca Aceclidine2 This compound M2 M2 Receptor Aceclidine2->M2 Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Conversion

Caption: this compound signaling pathways via M1 (Gq) and M2 (Gi) muscarinic receptors.

G start Plasmid Construction (Muscarinic Receptor + Selection Marker) transfect Transfection into CHO-K1 Host Cells start->transfect select Antibiotic Selection (e.g., G418) transfect->select isolate Single-Cell Cloning (Limiting Dilution) select->isolate expand Clonal Expansion & Cryopreservation isolate->expand validate Functional Validation expand->validate assay_ca Calcium Flux Assay (for M1, M3, M5) validate->assay_ca Gq coupled assay_camp cAMP Assay (for M2, M4) validate->assay_camp Gi coupled screen High-Throughput Screening (HTS) assay_ca->screen assay_camp->screen

References

Troubleshooting & Optimization

Troubleshooting low signal in Aceclidine binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Aceclidine binding assays.

Troubleshooting Guide: Low Signal in this compound Binding Assays

Low signal is a common issue in this compound binding assays. This guide provides a systematic approach to identifying and resolving the root causes of a weak or absent signal.

Question: Why is the signal in my this compound binding assay unexpectedly low?

Answer: Low signal in your this compound binding assay can stem from several factors, ranging from reagent integrity to suboptimal assay conditions. Below is a step-by-step guide to troubleshoot this issue.

Reagent Quality and Integrity
Potential CauseVerification StepsRecommended Solution
Degraded this compound Confirm proper storage conditions (-20°C for solid form, 2-8°C for solutions, protected from light and moisture).[1] this compound is susceptible to hydrolysis.[1][2][3]Prepare fresh working solutions of this compound for each experiment. If possible, verify the concentration and purity of your stock solution using an appropriate analytical method like HPLC.
Inactive Receptor Preparation Ensure membrane preparations or cells expressing the target muscarinic receptor have been stored correctly (typically at -80°C). Verify the passage number of cell lines; high-passage numbers can lead to decreased receptor expression.Use a fresh batch of membrane preparations or a new vial of cells. Confirm receptor expression levels via a validated method, such as a saturation binding assay with a known radioligand like [3H]-QNB.
Issues with Labeled Ligand (Radiolabeled or Fluorescent) Check the expiration date and storage conditions of the labeled ligand. For radioligands, ensure the specific activity is high enough for sensitive detection. For fluorescent probes, check for potential photobleaching.Purchase a new, quality-controlled batch of the labeled ligand. Aliquot upon receipt to minimize freeze-thaw cycles.
Assay Conditions and Protocol
Potential CauseVerification StepsRecommended Solution
Suboptimal Incubation Time and Temperature Review your protocol to ensure the incubation time is sufficient to reach binding equilibrium. Binding kinetics can be temperature-dependent.Determine the optimal incubation time by conducting association and dissociation experiments. Assays are often performed at room temperature or 37°C.[4]
Inappropriate Buffer Composition Verify the pH and ionic strength of your assay buffer. The presence of certain ions can influence binding. For agonist binding assays (like with this compound), the presence of GTP can shift the receptor to a low-affinity state.Optimize the buffer composition by testing a range of pH values and salt concentrations. For agonist binding studies, consider omitting GTP or using a non-hydrolyzable GTP analog like GTPγS to stabilize the high-affinity state.
Presence of Endogenous Ligands Residual acetylcholine in tissue or cell preparations can compete with this compound for binding to muscarinic receptors.Ensure thorough washing of membrane preparations to remove any endogenous acetylcholine.
Incorrect Cell or Membrane Concentration Using too low a concentration of cells or membrane protein will result in a low number of receptors and thus a weak signal.Perform a titration experiment to determine the optimal cell or membrane protein concentration that yields a robust signal-to-background ratio.
Detection and Instrumentation
Potential CauseVerification StepsRecommended Solution
Improper Instrument Settings For fluorescence-based assays, confirm that the correct excitation and emission wavelengths, as well as gain settings, are being used. For radioligand assays, ensure the scintillation counter is calibrated and functioning correctly.Use a positive control (e.g., a known fluorescent molecule or a standard radioactive source) to verify instrument performance and settings.
High Non-Specific Binding High background signal can mask the specific binding signal, leading to a low perceived signal-to-noise ratio.Optimize blocking steps and wash procedures. Consider adding a carrier protein like BSA to the buffer to reduce non-specific binding to surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the expected EC50 values for (S)-Aceclidine at different muscarinic receptor subtypes?

A1: The functional potency (EC50) of (S)-Aceclidine varies across the five muscarinic receptor subtypes. The following values have been determined in functional assays using transfected CHO cells.

Receptor SubtypeEC50 (nM)
M1130
M230
M3100
M440
M5160

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store the solid form (hydrochloride salt) at -20°C in a tightly sealed container, protected from moisture. Ophthalmic solutions should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from freezing.

Q3: How does this compound binding affect downstream signaling pathways?

A3: this compound is a muscarinic acetylcholine receptor agonist. Its binding to different receptor subtypes activates distinct intracellular signaling cascades:

  • M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of PIP2 into IP3 and DAG. This cascade ultimately leads to an increase in intracellular calcium.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Q4: What is a suitable radioligand for competition binding assays with this compound?

A4: A commonly used radioligand for muscarinic receptor binding assays is [3H]-Quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist.

Q5: What are some key considerations for developing a fluorescence-based binding assay for this compound?

A5: When developing a fluorescence-based assay, such as a fluorescence polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF) assay, consider the following:

  • Probe Selection: Choose a fluorescent ligand with high affinity and specificity for muscarinic receptors. The fluorophore should have a high quantum yield and be compatible with your detection system.

  • Assay Window: Aim for a sufficient change in the fluorescence signal (e.g., a change in millipolarization of at least 100 mP in FP assays) to ensure a good signal-to-noise ratio.

  • Tracer Concentration: Use the lowest concentration of the fluorescent tracer that provides a robust signal to minimize potential artifacts.

Experimental Protocols

Protocol 1: [3H]-QNB Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for muscarinic receptors using [3H]-QNB.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • [3H]-QNB (radioligand).

  • Unlabeled this compound (competitor).

  • Atropine (for determining non-specific binding).

  • 96-well plates.

  • Filter mats (e.g., GF/C filters pre-soaked in polyethylenimine).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold Assay Buffer to a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay Buffer, [3H]-QNB (at a concentration at or below its Kd), and membrane suspension.

    • Non-Specific Binding (NSB): A saturating concentration of unlabeled atropine (e.g., 1 µM), [3H]-QNB, and membrane suspension.

    • Competition Binding: Serial dilutions of this compound, [3H]-QNB, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter mat. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average NSB counts from the total binding and competition binding counts. Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay (General Protocol)

This protocol provides a general framework for a fluorescence polarization competition binding assay that can be adapted for this compound.

Materials:

  • Purified muscarinic receptors or membrane preparations.

  • Assay Buffer: e.g., PBS or Tris-based buffer, pH 7.4.

  • Fluorescently labeled muscarinic receptor ligand (tracer).

  • Unlabeled this compound (competitor).

  • Black, low-volume 384-well plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of unlabeled this compound in Assay Buffer. Prepare a working solution of the fluorescent tracer and the receptor preparation at their predetermined optimal concentrations.

  • Assay Setup: In a 384-well plate, add the following to each well in triplicate:

    • Tracer Only (Low Polarization Control): Fluorescent tracer in Assay Buffer.

    • Tracer + Receptor (High Polarization Control): Fluorescent tracer and receptor preparation in Assay Buffer.

    • Competition: Fluorescent tracer, receptor preparation, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Plot the change in millipolarization (mP) as a function of the this compound concentration. Determine the IC50 of this compound from the resulting competition curve.

Visualizations

Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Aceclidine1 This compound M1_M3_M5 M1/M3/M5 Receptors Aceclidine1->M1_M3_M5 binds Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Aceclidine2 This compound M2_M4 M2/M4 Receptors Aceclidine2->M2_M4 binds Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease

Caption: this compound signaling pathways via muscarinic receptors.

Troubleshooting_Workflow Start Low Signal in Assay Check_Reagents 1. Check Reagent Integrity Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK No Issue Fix_Reagents Prepare Fresh Reagents Check_Reagents->Fix_Reagents Issue Found Check_Conditions 2. Review Assay Conditions Conditions_OK Conditions OK Check_Conditions->Conditions_OK No Issue Optimize_Conditions Optimize Protocol (Time, Temp, Buffer) Check_Conditions->Optimize_Conditions Issue Found Check_Instrument 3. Verify Instrumentation Instrument_OK Instrument OK Check_Instrument->Instrument_OK No Issue Calibrate_Instrument Calibrate/Check Instrument Settings Check_Instrument->Calibrate_Instrument Issue Found Reagent_OK->Check_Conditions Conditions_OK->Check_Instrument End Signal Restored Instrument_OK->End Fix_Reagents->Check_Conditions Optimize_Conditions->Check_Instrument Calibrate_Instrument->End

Caption: Troubleshooting workflow for low signal in binding assays.

Experimental_Workflow cluster_Radioligand Radioligand Binding Assay cluster_FP Fluorescence Polarization Assay A1 Prepare Reagents (Membranes, [3H]QNB, this compound) A2 Incubate A1->A2 A3 Filter & Wash A2->A3 A4 Scintillation Counting A3->A4 A5 Data Analysis (IC50 -> Ki) A4->A5 B1 Prepare Reagents (Receptor, Tracer, this compound) B2 Incubate B1->B2 B3 Measure Polarization B2->B3 B4 Data Analysis (IC50) B3->B4

Caption: Experimental workflows for this compound binding assays.

References

Preventing Aceclidine degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Aceclidine in experimental buffers. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental buffers?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester bond.[1][2] This reaction is catalyzed by both acidic and basic conditions and results in the formation of two inactive degradation products: 3-quinuclidinol and acetic acid.[1][2] The rate of this degradation is highly dependent on the pH and temperature of the solution.[2]

Q2: What are the optimal storage and handling conditions for this compound?

A2: Proper storage is critical to maintaining the stability and efficacy of this compound. Conditions vary for the solid compound versus solutions. Repeated freeze-thaw cycles of stock solutions should be avoided by aliquoting into single-use volumes. For critical experiments, it is always recommended to prepare fresh solutions.

FormStorage TemperatureKey Considerations
Solid (HCl Salt)-20°CStore in a tightly sealed container, protected from moisture.
Stock Solution (in organic solvent)-20°CPurge with an inert gas (e.g., nitrogen or argon) before sealing.
Aqueous Solution 2°C to 8°CUse as quickly as possible; storage for more than one day is not recommended. Prepare fresh for each experiment.
Ophthalmic Preparations 2°C to 8°CProtect from freezing. May be stored at room temperature for up to 30 days after opening.

Q3: How does pH affect this compound stability and which buffers are recommended?

A3: this compound's stability is highly pH-dependent. Like many compounds with ester linkages, it is most stable in a weakly acidic environment. Both strongly acidic and alkaline conditions will accelerate hydrolytic degradation. The ideal pH for maximum stability is typically between 3 and 5.

  • Recommended Buffers: For experiments, choose a buffer system that can reliably maintain a weakly acidic pH.

    • Acetate Buffer (pH 3.5 - 5.5): Often a suitable choice for maintaining stability.

    • Phosphate Buffer (pH < 6.0): Can be used, but avoid neutral or alkaline pH ranges (e.g., PBS at pH 7.4) for long-term storage, as this will promote hydrolysis.

  • Buffers to Avoid for Long-Term Storage: Avoid buffers with a pH > 6.0, such as Borate, Tris, or HEPES, if the solution needs to be stored for any significant length of time.

Q4: How can I detect and quantify this compound degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to separate and quantify this compound from its degradation products. Key components of such a method typically include a C18 reverse-phase column and a mobile phase consisting of an acidic buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol.

Troubleshooting Guide

Problem: Inconsistent or non-reproducible experimental results.

This issue is often linked to the degradation of this compound in the experimental setup. Follow this diagnostic workflow to identify the potential cause.

G start Inconsistent Results Observed q_fresh Was the this compound solution prepared fresh for the experiment? start->q_fresh a_fresh_no Degradation is highly likely. Prepare fresh solutions daily and re-run the experiment. q_fresh->a_fresh_no No q_buffer_ph What is the pH of the experimental buffer? q_fresh->q_buffer_ph Yes a_ph_high pH > 6.0: High probability of rapid hydrolysis. Reformulate using a buffer with pH 4-5. q_buffer_ph->a_ph_high pH > 6.0 q_temp Was the experiment run at elevated temperatures? q_buffer_ph->q_temp pH 4-6 a_temp_yes Accelerated degradation occurs at higher temperatures. Minimize exposure time or consider temperature control. q_temp->a_temp_yes Yes q_stock How was the stock solution stored and handled? q_temp->q_stock No a_stock_bad Improper storage (e.g., RT, repeated freeze-thaw) degrades stock. Use a new, properly stored aliquot. q_stock->a_stock_bad Improperly end_node Perform stability assay (see protocol) to confirm integrity of stock. q_stock->end_node Properly

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions to minimize degradation.

G start Start: Equilibrate this compound HCl (solid) to room temperature. step1 1. Prepare Stock Solution Accurately weigh solid and dissolve in a suitable organic solvent (e.g., DMSO, Ethanol) to a high concentration (e.g., 10-50 mM). Purge with inert gas before sealing. start->step1 step2 2. Aliquot Stock Solution Dispense stock into single-use, low-volume tubes (e.g., 10-20 µL per tube). step1->step2 step3 3. Store Aliquots Immediately store aliquots at -20°C in a tightly sealed container. step2->step3 step4 4. Prepare Working Solution (Daily) Thaw ONE aliquot of stock solution. Dilute to the final experimental concentration using a pre-chilled, weakly acidic buffer (pH 4-5). step3->step4 step5 5. Use Immediately Use the final working solution as quickly as possible. Do not store aqueous dilutions. step4->step5 end_node End of Protocol step5->end_node

Caption: Workflow for preparing this compound solutions.

Detailed Steps:

  • Equilibration: Before opening, allow the container of solid this compound hydrochloride to equilibrate to room temperature to prevent moisture condensation.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound HCl solid.

    • Dissolve in a high-purity organic solvent such as DMSO or ethanol to a concentration of 10-50 mM.

    • If possible, briefly purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use polypropylene tubes.

    • Store these aliquots at -20°C. This prevents degradation from repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, retrieve a single aliquot from the freezer and thaw it completely.

    • Dilute the stock solution to the final desired concentration using your experimental buffer, which should ideally be pre-chilled and have a pH between 4 and 5.

  • Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for later use.

Protocol 2: pH-Dependent Stability Assay (Forced Degradation)

This protocol provides a method to assess the stability of this compound in different buffers and confirm its degradation profile.

  • Preparation:

    • Prepare a 1 mg/mL solution of this compound in water or methanol.

    • Prepare a series of buffers (e.g., 0.1 M HCl, Acetate buffer pH 4.5, Phosphate buffer pH 7.4, 0.1 M NaOH).

  • Incubation:

    • Mix the this compound stock solution with an equal volume of each buffer in separate vials.

    • Prepare a "Time 0" sample by immediately neutralizing an aliquot of each mixture and diluting it for analysis.

    • Incubate the remaining vials at a controlled temperature (e.g., room temperature or an elevated temperature like 40-60°C for accelerated degradation).

  • Sampling:

    • Withdraw samples at predetermined time points (e.g., 1, 4, 8, 24 hours).

    • Immediately neutralize the acidic and basic samples (e.g., with 0.1 M NaOH or 0.1 M HCl, respectively).

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC-UV method.

    • Quantify the peak area of the parent this compound compound at each time point.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time for each pH condition. This will reveal the pH of maximum stability and the rate of degradation under different conditions.

Contextual Pathway Diagram

To provide context for this compound's use, the diagram below illustrates its mechanism of action as a muscarinic receptor agonist.

G This compound This compound m_receptor Muscarinic Receptor (e.g., M3) This compound->m_receptor Binds & Activates g_protein Gq/11 Protein Activation m_receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3 IP3 plc->ip3 Hydrolyzes dag DAG plc->dag Hydrolyzes pip2 PIP2 pip2->plc ca_release Ca²⁺ Release from ER ip3->ca_release response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response

Caption: Simplified signaling pathway for this compound.

References

Optimizing Aceclidine Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aceclidine in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the specific cell type, the muscarinic receptor subtype being studied, and the assay being performed. However, a common starting range for dose-response experiments is from 1 nM to 1 mM.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.[1]

Q2: What are the known EC50 values for (S)-Aceclidine at the different muscarinic receptor subtypes?

A2: The functional potency (EC50) of (S)-Aceclidine has been determined in functional assays using Chinese Hamster Ovary (CHO) cells transfected with human muscarinic receptor subtypes. The values vary depending on the receptor subtype and the signaling pathway measured.[2]

Data Summary: Functional Potency (EC50) of (S)-Aceclidine

Receptor SubtypeAssay TypeEC50 (nM)
M1Phosphoinositide Hydrolysis130
M2Inhibition of cAMP Accumulation30
M3Phosphoinositide Hydrolysis100
M4Inhibition of cAMP Accumulation40
M5Phosphoinositide Hydrolysis160

Data derived from functional assays in transfected CHO cells.[2]

Q3: What is the maximal response (Emax) of (S)-Aceclidine compared to a full agonist like carbachol?

A3: The maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays.[2]

Data Summary: Maximal Response (Emax) of (S)-Aceclidine

Receptor SubtypeMaximal Response (% of Carbachol)
M1100
M2100
M3100
M486
M5100

Data derived from functional assays in transfected CHO cells.

Q4: What are the binding affinities (Ki) of this compound for the different muscarinic receptor subtypes?

Q5: How should I dissolve and store this compound?

A5: this compound hydrochloride is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) at approximately 30 mg/mL. It is also soluble in PBS (pH 7.2) at about 10 mg/mL. For long-term storage, the solid form should be kept at -20°C. Stock solutions in organic solvents can be stored at -20°C for up to 3 months. Aqueous solutions should be prepared fresh.

Data Summary: this compound Solubility

SolventSolubility
DMSO~30 mg/mL
Ethanol~30 mg/mL
Dimethyl formamide (DMF)~30 mg/mL
PBS (pH 7.2)~10 mg/mL
Water≥15 mg/mL at 60°C (hydrochloride salt)

Q6: What are the primary signaling pathways activated by this compound?

A6: this compound is a muscarinic acetylcholine receptor agonist. Its mechanism of action involves the activation of different G-protein coupled receptors (GPCRs), leading to distinct downstream signaling cascades.

  • M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins. Activation stimulates phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These are coupled to Gi/o proteins. Activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Gq_coupled_signaling This compound This compound M1_M3_M5 M1, M3, M5 Receptors This compound->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Gq/11-coupled muscarinic receptor signaling pathway.

Gi_coupled_signaling This compound This compound M2_M4 M2, M4 Receptors This compound->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Cellular_response Decreased Cellular Response cAMP->Cellular_response

Gi/o-coupled muscarinic receptor signaling pathway.

Troubleshooting Guide

Problem 1: Poor cell viability or cytotoxicity observed after this compound treatment.

  • Possible Cause 1: Inappropriate this compound Concentration.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations (e.g., nanomolar to millimolar) to identify the IC50 for cytotoxicity.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium with solvent only) to rule out solvent-induced cytotoxicity.

  • Possible Cause 3: Sub-optimal Cell Culture Conditions.

    • Solution: Review and optimize general cell culture parameters such as media formulation, serum concentration, pH, and CO2 levels.

  • Possible Cause 4: this compound Degradation.

    • Solution: The primary degradation pathway for this compound in aqueous solution is hydrolysis of its acetate ester moiety, which can be influenced by pH and temperature. Prepare fresh solutions for each experiment and consider the stability of this compound in your specific experimental buffer and conditions.

Viability_Troubleshooting Start Poor Cell Viability Check_Concentration Inappropriate Concentration? Start->Check_Concentration Check_Solvent Solvent Toxicity? Check_Concentration->Check_Solvent No Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Yes Check_Culture Sub-optimal Culture Conditions? Check_Solvent->Check_Culture No Vehicle_Control Run Vehicle Control Check_Solvent->Vehicle_Control Yes Check_Degradation This compound Degradation? Check_Culture->Check_Degradation No Optimize_Culture Optimize Culture Parameters Check_Culture->Optimize_Culture Yes Fresh_Solution Prepare Fresh Solutions Check_Degradation->Fresh_Solution Yes End Improved Viability Dose_Response->End Vehicle_Control->End Optimize_Culture->End Fresh_Solution->End

Troubleshooting workflow for poor cell viability.

Problem 2: Inconsistent or unexpected results in functional assays (e.g., Phosphoinositide Hydrolysis, cAMP Accumulation).

  • Possible Cause 1: Incorrect Assay Conditions.

    • Solution: Ensure all assay components are at their optimal concentrations (e.g., LiCl in phosphoinositide hydrolysis assays, forskolin and IBMX in cAMP assays). Incubation times and temperatures should be strictly controlled.

  • Possible Cause 2: Low Signal-to-Noise Ratio.

    • Solution: Optimize the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and other artifacts. Titrate the concentration of stimulating agents (e.g., forskolin) to achieve a robust but not saturating baseline signal.

  • Possible Cause 3: Issues with Dose-Response Curve.

    • Solution: If the dose-response curve is flat or does not reach a plateau, the concentration range of this compound may be inappropriate. Extend the concentration range in both directions. If the curve shape is unusual, it could indicate off-target effects at high concentrations or compound precipitation.

  • Possible Cause 4: Compound Precipitation.

    • Solution: this compound hydrochloride has good aqueous solubility, but precipitation can occur when diluting a DMSO stock solution into aqueous media. Ensure the final DMSO concentration is low and that the compound is fully dissolved at each dilution step. Gentle warming or sonication can aid dissolution.

Experimental Protocols

1. Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, and M5 Receptors)

This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 activation.

  • Cell Preparation: Culture CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Labeling: Label the cells with [³H]-myo-inositol to incorporate it into the cellular phosphoinositide pools.

  • Pre-incubation: Pre-incubate the cells with a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

  • Stimulation: Stimulate the cells with various concentrations of (S)-Aceclidine for a defined period (e.g., 60 minutes) at 37°C.

  • Extraction: Terminate the stimulation by adding a cold acid (e.g., perchloric acid) to lyse the cells.

  • Quantification: Neutralize the cell lysates and separate the inositol phosphates using anion-exchange chromatography. Quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Analyze the data to determine the EC50 and maximal response for (S)-Aceclidine.

PI_Hydrolysis_Workflow Start Cell Seeding & Culture Labeling Label with [³H]-myo-inositol Start->Labeling Preincubation Pre-incubate with LiCl Labeling->Preincubation Stimulation Stimulate with (S)-Aceclidine Preincubation->Stimulation Extraction Lyse cells with cold acid Stimulation->Extraction Separation Separate Inositol Phosphates (Anion-Exchange Chromatography) Extraction->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (EC50, Emax) Quantification->Analysis

Workflow for Phosphoinositide Hydrolysis Assay.

2. cAMP Accumulation Assay (for M2 and M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity, which is a hallmark of Gi/o-coupled receptor activation.

  • Cell Preparation: Culture CHO cells stably expressing the human M2 or M4 muscarinic receptor to a high density.

  • Assay Reaction:

    • Pre-incubate the cell suspension with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

    • Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP production.

    • Concurrently or immediately after forskolin addition, add varying concentrations of (S)-Aceclidine.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Detection: Terminate the reaction and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis: Analyze the data to determine the EC50 and maximal inhibition for (S)-Aceclidine.

cAMP_Accumulation_Workflow Start Cell Seeding & Culture Preincubation Pre-incubate with IBMX Start->Preincubation Stimulation Stimulate with Forskolin Preincubation->Stimulation Treatment Add varying concentrations of (S)-Aceclidine Stimulation->Treatment Incubation Incubate at 37°C Treatment->Incubation Detection Measure intracellular cAMP Incubation->Detection Analysis Data Analysis (EC50, Emax) Detection->Analysis

Workflow for cAMP Accumulation Assay.

References

Overcoming poor solubility of Aceclidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Aceclidine in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound depends on its form. The free base is predicted to have a high water solubility of 226.0 mg/mL.[1][2] The hydrochloride salt form of this compound demonstrates enhanced aqueous solubility, with values of approximately 10 mg/mL in PBS (pH 7.2) and ≥15 mg/mL in water at 60°C.[3][4]

Q2: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

A2: Cloudiness or precipitation can occur for several reasons:

  • pH Imbalance: this compound is a basic compound with a pKa of 9.17. Its solubility is highly dependent on the pH of the aqueous solution. In neutral or basic solutions, the less soluble, un-ionized form may predominate, leading to precipitation.

  • Concentration Exceeds Solubility Limit: The concentration of your solution may be too high for the specific conditions (e.g., temperature, solvent).

  • Use of Free Base: You may be using the this compound free base, which, despite its predicted high solubility, might be less soluble than the hydrochloride salt in certain buffer systems without pH adjustment.

Q3: How does pH adjustment affect this compound's solubility?

A3: As a weakly basic drug, this compound's solubility increases as the pH of the solution becomes more acidic. Lowering the pH protonates the molecule, leading to the formation of a more soluble salt form. For every pH unit below the pKa, the solubility is expected to increase tenfold. Therefore, adjusting the pH to an acidic range (e.g., pH 1-5) is a common and effective technique to enhance its solubility in aqueous media.

Q4: Can I use co-solvents to prepare my this compound solution?

A4: Yes, co-solvents can be very effective. Co-solvents are organic solvents miscible with water that reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar or hydrophobic compounds. For this compound hydrochloride, solvents like ethanol, DMSO, and dimethylformamide (DMF) are effective, with solubilities of approximately 30 mg/mL. Common co-solvents used in pharmaceutical formulations include propylene glycol, glycerol, and polyethylene glycols (PEGs).

Q5: What are cyclodextrins, and can they improve this compound solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex." This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the entrapped drug. This technique is widely used to improve the solubility, stability, and bioavailability of various drugs.

Q6: How should I prepare a stock solution of this compound?

A6: For the hydrochloride salt, you can prepare an aqueous solution by directly dissolving the solid in an appropriate buffer. Gentle warming to around 60°C can facilitate dissolution. If using an organic solvent, stock solutions in DMSO, DMF, or ethanol can be prepared at concentrations of up to 30 mg/mL. These stock solutions should then be diluted into your aqueous experimental medium. It is recommended to purge organic solvents with an inert gas. Aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments.

IssuePossible CauseRecommended Action
Powdered this compound Not Dissolving Incorrect Salt Form: The free base may be less soluble than the hydrochloride salt in your specific buffer.1. Confirm you are using the hydrochloride salt for direct aqueous dissolution. 2. If using the free base, apply pH adjustment as described in the protocols below.
Insufficient Agitation: The compound may require more energy to dissolve.1. Vortex the solution vigorously. 2. Use a sonicating water bath for 5-10 minutes.
Solution is Cloudy or Hazy Micro-Precipitation: The solution is likely supersaturated or the pH is not optimal for complete dissolution.1. Gently warm the solution (up to 60°C for the HCl salt) while stirring. 2. Lower the pH of the solution by adding dilute HCl dropwise. 3. Consider preparing a new, more dilute solution.
Precipitate Forms After Initial Dissolution pH Shift: The pH of the final solution may have shifted into a range where this compound is less soluble.1. Measure the pH of the solution. 2. Adjust the pH to a more acidic range (e.g., pH < 7).
Temperature Change: The solution was prepared at an elevated temperature and precipitation occurred upon cooling to room temperature.1. Re-warm the solution to re-dissolve the precipitate before use. 2. Prepare a less concentrated stock solution that remains stable at room temperature.
Solvent Evaporation: For solutions containing volatile co-solvents, evaporation can increase the drug concentration beyond its solubility limit.1. Ensure containers are tightly sealed. 2. Prepare fresh solutions if significant evaporation is suspected.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound and its hydrochloride salt.

Compound FormSolventTemperature (°C)SolubilityReference
This compound (Free Base)WaterNot Specified226.0 mg/mL (Predicted)
This compound HydrochlorideWater~60≥15 mg/mL
This compound HydrochloridePBS (pH 7.2)Not Specified~10 mg/mL
This compound HydrochlorideEthanolNot Specified~30 mg/mL
This compound HydrochlorideDMSONot Specified~30 mg/mL
This compound HydrochlorideDimethyl Formamide (DMF)Not Specified~30 mg/mL

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is suitable for increasing the solubility of the this compound free base or for preventing precipitation of the hydrochloride salt in neutral or basic buffers.

  • Materials: this compound, deionized water or desired buffer, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), calibrated pH meter, magnetic stirrer and stir bar.

  • Procedure: a. Weigh the desired amount of this compound powder. b. Add the powder to a beaker containing approximately 80% of the final desired volume of water or buffer. c. Place the beaker on a magnetic stirrer and begin stirring. d. Slowly add 0.1 M HCl dropwise to the suspension while continuously monitoring the pH. e. Continue adding acid until the this compound powder is fully dissolved. A pH in the range of 3-5 is typically effective. f. Once dissolved, adjust the volume to the final desired concentration with the solvent. g. Confirm the final pH. Note that adjusting the pH back towards neutral may cause precipitation.

Protocol 2: Solubilization Using a Co-Solvent System

This method is useful for achieving high concentrations of this compound for stock solutions.

  • Materials: this compound hydrochloride, Ethanol (or Propylene Glycol, DMSO), deionized water, sterile vials.

  • Procedure: a. Weigh the desired amount of this compound hydrochloride. b. In a sterile vial, add the co-solvent (e.g., Ethanol) to the this compound powder to create a concentrated slurry or solution. This compound HCl is soluble up to ~30 mg/mL in ethanol. c. Vortex or sonicate until the solid is completely dissolved in the co-solvent. d. Slowly add deionized water or your desired aqueous buffer to the co-solvent concentrate, vortexing between additions, until the final desired volume and concentration are reached. e. Caution: Observe the solution for any signs of precipitation upon addition of the aqueous phase. If precipitation occurs, a higher ratio of co-solvent may be necessary.

Protocol 3: Solubility Enhancement with Cyclodextrins (Kneading Method)

This protocol creates a drug-cyclodextrin inclusion complex to enhance aqueous solubility.

  • Materials: this compound, a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD), water, ethanol, mortar and pestle.

  • Procedure: a. Determine the appropriate molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2). b. Place the cyclodextrin in a mortar and add a small amount of water to create a paste. c. Separately, dissolve the this compound in a minimal amount of ethanol. d. Add the ethanolic solution of this compound to the cyclodextrin paste in the mortar. e. Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency. f. Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until the solvents have evaporated. g. The resulting dried powder is the this compound-cyclodextrin complex, which can then be dissolved in an aqueous solution.

Visualizations

The following diagrams illustrate key workflows and concepts for addressing this compound solubility.

G start Start: This compound Fails to Dissolve q1 Is the hydrochloride salt being used? start->q1 action1 Switch to HCl salt for better intrinsic aqueous solubility. q1->action1 No q2 Is the solution pH acidic (e.g., < 6)? q1->q2 Yes action1->q2 action2 Adjust pH downwards with dilute HCl. (See Protocol 1) q2->action2 No q3 Is a high concentration (>10 mg/mL) required? q2->q3 Yes end_success Success: This compound Dissolved action2->end_success action3 Use a co-solvent system (e.g., Ethanol, DMSO). (See Protocol 2) q3->action3 Yes q3->end_success No action4 Consider forming a cyclodextrin complex. (See Protocol 3) action3->action4 If precipitation occurs on dilution action3->end_success end_fail Issue Persists: Consult Formulation Specialist action3->end_fail action4->end_success action4->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_pH Solution pH cluster_solubility This compound Solubility Acidic (pH < 7) Acidic (pH < 7) High Solubility High Solubility Acidic (pH < 7)->High Solubility Protonated Form (R3NH+) is Dominant & Soluble Neutral (pH 7) Neutral (pH 7) Low Solubility Low Solubility Neutral (pH 7)->Low Solubility Equilibrium shifts towards un-ionized form Basic (pH > 7) Basic (pH > 7) Basic (pH > 7)->Low Solubility Un-ionized Form (R3N) is Dominant & Less Soluble

Caption: Relationship between pH and this compound's aqueous solubility.

G drug This compound (Poorly Soluble) complex Inclusion Complex (Water Soluble) drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Solution complex->water Dissolves

Caption: Mechanism of solubility enhancement via cyclodextrin complexation.

References

Minimizing off-target binding of Aceclidine in tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target binding of Aceclidine in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist.[1] It is primarily used in ophthalmology as a miotic agent to constrict the pupil.[2] this compound's mechanism of action involves selectively binding to and activating muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptors (M1-M5).[3]

Q2: How selective is this compound for different muscarinic receptor subtypes?

(S)-Aceclidine, the more potent enantiomer, demonstrates notable selectivity for the M2 and M4 receptor subtypes in functional assays.[3] Its selectivity is a key feature, distinguishing it from less selective miotics like pilocarpine.[4] this compound is significantly more selective for the iris sphincter (rich in M3 receptors) compared to the ciliary muscle, with a selectivity ratio of approximately 28:1. For comparison, the ratios for carbachol and pilocarpine are about 5:1 and 1.5:1, respectively. This selectivity minimizes effects on the ciliary muscle, reducing the risk of a myopic shift.

Q3: What are the common causes of high non-specific binding in this compound binding assays?

High non-specific binding (NSB) is a frequent challenge in radioligand binding assays and can obscure the specific binding signal. Common causes include:

  • Radioligand Properties: Hydrophobic radioligands tend to exhibit higher non-specific binding.

  • Suboptimal Assay Buffer Composition: Incorrect pH or lack of blocking agents can increase non-specific interactions.

  • Inappropriate Incubation Conditions: Excessively long incubation times or high temperatures can contribute to higher NSB.

  • Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand, leading to high background.

  • Binding to Assay Components: The radioligand or test compound may bind to filter plates or other assay materials.

Q4: How can I determine the level of non-specific binding in my assay?

Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competitor that saturates the target receptors. Under these conditions, the radioligand can only bind to non-specific sites. Subtracting the non-specific binding from the total binding (measured in the absence of a competitor) yields the specific binding.

Troubleshooting Guide: Minimizing Off-Target Binding

This guide provides a systematic approach to identifying and mitigating common causes of high non-specific binding during this compound binding experiments.

Issue Potential Cause Recommended Solution
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays. For saturation experiments, ensure that non-specific binding is less than 50% of total binding at the highest concentration tested.
Suboptimal assay buffer composition.Optimize the buffer pH, as it can influence the charge of the ligand and receptor. Incorporate blocking agents like Bovine Serum Albumin (BSA) to reduce non-specific interactions. Increasing the salt (NaCl) concentration can also help shield charged interactions.
Inadequate washing steps.Increase the number and/or volume of wash steps. Ensure the wash buffer is ice-cold to minimize the dissociation of the specifically bound ligand.
Binding of radioligand to filters/plates.Pre-treat filters with a blocking agent like 0.1% polyethylenimine (PEI).
Low Specific Binding Signal Low receptor expression in the tissue sample.Use a tissue known to have a higher expression of the target muscarinic receptor subtype.
Degradation of this compound or radioligand.Ensure the integrity and concentration of your reagents. Store them correctly and use fresh dilutions for each experiment.
Incubation time is too short.Determine the optimal incubation time by performing association and dissociation experiments to ensure binding has reached equilibrium.
Poor Reproducibility Inconsistent sample preparation.Ensure consistent tissue homogenization and protein concentration determination for all samples.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.

Quantitative Data Summary

The following tables summarize the functional potency and maximal response of (S)-Aceclidine at the five human muscarinic receptor subtypes.

Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (nM)
M1130
M230
M3100
M440
M5160
Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells.

Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes

Receptor SubtypeMaximal Response (% of Carbachol)
M1100
M2100
M3100
M4100
M580
Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound using [3H]-N-methylscopolamine ([3H]-NMS)

This protocol outlines a procedure to determine the binding affinity (Ki) of this compound for muscarinic receptors in a tissue homogenate.

Materials:

  • Tissue sample expressing muscarinic receptors

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • [3H]-NMS (radiolabeled antagonist)

  • Unlabeled this compound

  • Unlabeled Atropine (for determining non-specific binding)

  • Glass fiber filters (pre-treated with 0.5% PEI)

  • Scintillation fluid

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Tissue Preparation:

    • Homogenize the tissue sample in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh Homogenization Buffer and centrifuging again.

    • Resuspend the final pellet in Assay Buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding (TB): Add Assay Buffer, [3H]-NMS (at a concentration near its Kd), and the membrane preparation.

    • Non-Specific Binding (NSB): Add Assay Buffer, [3H]-NMS, a high concentration of unlabeled Atropine (e.g., 1-10 µM), and the membrane preparation.

    • Competition: Add Assay Buffer, [3H]-NMS, varying concentrations of unlabeled this compound, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the pre-treated glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the TB counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Muscarinic_Signaling_Pathways Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11-coupled cluster_Gi Gi/o-coupled M1 M1 PLC Phospholipase C (PLC) M1->PLC M3 M3 M3->PLC M5 M5 M5->PLC M2 M2 AC Adenylyl Cyclase (AC) M2->AC M4 M4 M4->AC This compound This compound This compound->M1 This compound->M3 This compound->M5 This compound->M2 This compound->M4 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC cAMP ↓ cAMP AC->cAMP inhibition Experimental_Workflow Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Tissue Homogenization & Membrane Preparation Assay_Setup Set up Triplicate Wells: Total Binding, Non-Specific Binding, & Competition Tissue_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, this compound & Assay Buffers Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Terminate by Filtration & Wash Filters Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Specific Binding, Determine IC50 & Ki Counting->Data_Analysis Troubleshooting_Logic Troubleshooting High Non-Specific Binding Start High Non-Specific Binding Observed Check_Radioligand Is Radioligand [C] ≤ Kd? Start->Check_Radioligand Check_Radioligand->Start No (Adjust [C]) Optimize_Buffer Optimize Assay Buffer (pH, BSA, Salt) Check_Radioligand->Optimize_Buffer Yes Optimize_Wash Optimize Wash Steps (Volume, Number, Temp) Optimize_Buffer->Optimize_Wash Pretreat_Filters Pre-treat Filters with PEI Optimize_Wash->Pretreat_Filters Recheck_NSB Re-evaluate Non-Specific Binding Pretreat_Filters->Recheck_NSB Success NSB Minimized Recheck_NSB->Success Improved Consult Consult Literature for Alternative Radioligands Recheck_NSB->Consult Not Improved

References

Addressing variability in animal models treated with Aceclidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing aceclidine in animal models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: this compound is a parasympathomimetic cholinergic drug that functions as a selective muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Its primary mechanism involves binding to and activating muscarinic receptors, which are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine.[2][3]

Q2: Which specific muscarinic receptor subtypes does this compound target?

A: this compound's effects are mediated through the activation of the five muscarinic receptor subtypes (M1-M5).[3]

  • M1, M3, and M5 Receptors: Activation of these receptors stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

  • M2 and M4 Receptors: Activation of these receptors is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The more active (S)-enantiomer of this compound shows a degree of selectivity for M2 and M4 receptor subtypes.

Below is a diagram illustrating the signaling pathways activated by this compound.

This compound Signaling Pathways cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway Aceclidine_M135 This compound M135 M1, M3, M5 Receptors Aceclidine_M135->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Activate PKC DAG->PKC Aceclidine_M24 This compound M24 M2, M4 Receptors Aceclidine_M24->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP

This compound's primary signaling pathways.
Q3: In which common animal models is this compound or other muscarinic agonists used?

A: Muscarinic agonists like this compound are frequently used in animal models of neurological and psychiatric disorders where cholinergic system dysfunction is implicated.

  • Alzheimer's Disease (AD): Rodent models are used to study cognitive deficits. A common approach is the scopolamine-induced amnesia model, which creates a temporary cholinergic dysfunction to screen potential therapies. Genetically modified mouse models that recapitulate aspects of AD pathology are also widely used.

  • Schizophrenia: Animal models for schizophrenia often involve inducing psychosis-like states. The phencyclidine (PCP) model, which affects the glutamatergic system, is used to study positive symptoms, negative symptoms, and cognitive dysfunction.

  • Glaucoma and Presbyopia: While much of the recent data is from human clinical trials for presbyopia, the historical use of this compound for glaucoma suggests its study in corresponding animal models of elevated intraocular pressure.

  • Cognitive Enhancement: In vivo studies in rats have shown that this compound can reverse spatial learning deficits induced by compounds that inhibit acetylcholine synthesis.

Q4: What are the major sources of variability when using this compound in animal models?

A: Variability in response to this compound can arise from multiple factors, a common challenge in preclinical pharmacology.

  • Pharmacokinetic and Pharmacodynamic Differences: Significant variability exists between species (e.g., mice vs. rats) and even between different strains of the same species due to differences in drug absorption, distribution, metabolism, and elimination.

  • Route of Administration: The method of delivery (e.g., intravenous, intraperitoneal, subcutaneous, oral) drastically affects the rate of absorption and bioavailability of the compound.

  • Animal-Specific Factors: The age, sex, diet, and underlying health status of the animals can influence experimental outcomes.

  • Experimental Procedures: Inconsistent handling, dosing techniques, or environmental conditions (e.g., housing, light cycles) can introduce significant variability.

  • Individual Variability: Even within a genetically homogenous group of animals kept under standardized conditions, inherent biological variation can lead to different responses to a drug.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during experiments with this compound.

Guide 1: High Variability in Experimental Results

If you are observing a wide spread in your data points between animals in the same treatment group, consider the following troubleshooting steps.

Troubleshooting Variability Start High Inter-Animal Variability Observed CheckProtocol Review Experimental Protocol Consistency Start->CheckProtocol CheckAnimal Assess Animal-Specific Factors Start->CheckAnimal CheckDrug Verify Drug Preparation and Administration Start->CheckDrug Dosing Consistent Dosing Technique? (Volume, Speed, Site) CheckProtocol->Dosing Housing Standardized Housing? (Temp, Light, Noise) CheckProtocol->Housing Handling Uniform Animal Handling? CheckProtocol->Handling Homogeneity Animals Homogenous? (Age, Sex, Strain, Weight) CheckAnimal->Homogeneity Health All Animals Healthy? CheckAnimal->Health Preparation Fresh & Correct Concentration? CheckDrug->Preparation Route Consistent Administration Route? CheckDrug->Route RefineProtocol Refine and Standardize Protocol Dosing->RefineProtocol No IncreaseN Consider Increasing Sample Size (N) Dosing->IncreaseN Yes Housing->RefineProtocol No Housing->IncreaseN Yes Handling->RefineProtocol No Handling->IncreaseN Yes Homogeneity->RefineProtocol No Homogeneity->IncreaseN Yes Health->RefineProtocol No Health->IncreaseN Yes Preparation->RefineProtocol No Preparation->IncreaseN Yes Route->RefineProtocol No Route->IncreaseN Yes Experimental Workflow Start Hypothesis & Experimental Design AnimalAcclimation Animal Acclimation & Baseline Measurements Start->AnimalAcclimation Randomization Randomize Animals into Groups (Vehicle, this compound Doses) AnimalAcclimation->Randomization DrugPrep Prepare this compound & Vehicle Solutions Randomization->DrugPrep Administration Administer Treatment DrugPrep->Administration BehavioralTesting Behavioral/Physiological Testing (at predetermined time points) Administration->BehavioralTesting DataCollection Data Collection & Endpoint Measurement BehavioralTesting->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion & Interpretation Analysis->Conclusion

References

Technical Support Center: HPLC-UV Method Development for Aceclidine Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on HPLC-UV method development for the impurity profiling of Aceclidine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Peak Shape Problems

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the back half of the peak is wider than the front, is a common issue.[1] The primary causes for basic compounds like this compound are often related to secondary interactions with the stationary phase or other system issues.

  • Possible Causes:

    • Active Silanol Groups: Free silanol groups on the surface of the silica-based C18 column can interact strongly with basic analytes, causing tailing.[1]

    • Column Contamination: Accumulation of strongly retained sample components or matrix on the column inlet or guard column can distort peak shape.[1]

    • Inadequate Mobile Phase Buffering: If the mobile phase pH is too close to the pKa of this compound or is not sufficiently buffered, it can lead to inconsistent ionization and peak tailing.

    • Column Void: A void or channel in the column packing material at the inlet can cause the sample to travel through unevenly.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound to ensure it is fully protonated and interacts more predictably.

    • Use a Modern Column: Employ a column with low silanol activity or one that is end-capped to minimize secondary interactions.

    • Flush the Column: Reverse flush the column (if the manufacturer allows) with a strong solvent to remove contaminants.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities and is a cost-effective component to replace.

Q2: The main this compound peak looks like a "shark fin" (fronting). What causes this?

A2: Peak fronting, where the front of the peak is sloped, is less common than tailing but should be addressed for accurate quantification.

  • Possible Causes:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel faster through the column. This is the most common cause of peak fronting.

    • Incorrect Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to be distorted and elute earlier than expected.

  • Solutions:

    • Reduce Sample Concentration: Dilute your sample and reinject. A simple 1-to-10 dilution can often resolve the issue.

    • Decrease Injection Volume: If diluting the sample is not feasible, reduce the volume being injected onto the column.

    • Use Mobile Phase as Sample Solvent: Whenever possible, prepare your sample by dissolving it in the initial mobile phase to ensure compatibility.

Resolution and Sensitivity Issues

Q3: Two of my known impurities are co-eluting or have very poor resolution. How can I separate them?

A3: Achieving adequate resolution between the main peak and all impurities is critical for a stability-indicating method.

  • Possible Causes:

    • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating compounds with similar polarities.

    • Incorrect Column Chemistry: The stationary phase may not have the right selectivity for your specific impurities.

    • High Flow Rate: A flow rate that is too high can reduce the time available for analytes to interact with the stationary phase, leading to poor separation.

  • Solutions:

    • Optimize Mobile Phase: Adjust the percentage of organic solvent (e.g., acetonitrile). A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention and may improve resolution.

    • Change Column: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce different separation mechanisms.

    • Adjust Flow Rate: Decrease the flow rate. This increases the analysis time but often improves resolution.

    • Increase Column Length: Using a longer column provides more surface area for interaction, which can enhance separation.

Q4: I am not detecting an impurity that I expect to see at a very low level. How can I improve method sensitivity?

A4: Detecting impurities at low levels is essential for impurity profiling.

  • Possible Causes:

    • Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for the impurity of interest.

    • High Baseline Noise: A noisy baseline can obscure small peaks.

    • Insufficient Sample Concentration: The amount of impurity in the injected sample may be below the method's detection limit.

  • Solutions:

    • Optimize Wavelength: Use a photodiode array (PDA) detector to evaluate the UV spectra of both this compound and its expected impurities. Select a wavelength that provides a good response for all components or the best response for the key low-level impurity.

    • Improve Baseline: Ensure the mobile phase is made with high-purity (HPLC-grade) solvents, is properly mixed, and is degassed to reduce baseline noise.

    • Increase Injection Volume/Concentration: Carefully increase the sample concentration or injection volume, but be mindful of potentially overloading the column with the main this compound peak, which could cause peak fronting.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it necessary for impurity profiling?

A1: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its impurities, excipients, and degradation products. It is crucial because it proves that any observed decrease in the main drug concentration during stability studies is directly correlated with an increase in degradation products, ensuring that no impurities are co-eluting with the main peak.

Q2: How do I perform a forced degradation study for this compound?

A2: Forced degradation (or stress testing) is used to intentionally degrade the drug substance to produce potential degradation products. This helps to develop and validate the stability-indicating nature of the HPLC method. Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.

  • Oxidation: 3-6% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposing the sample to UV light (e.g., 254 nm) and visible light. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Q3: What are the key validation parameters I need to assess for an impurity profiling method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an impurity quantification method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are key here.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the test results to the true value, often assessed by spiking known amounts of impurities into the sample matrix.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Q4: How do I select the appropriate UV detection wavelength?

A4: The ideal wavelength provides the best sensitivity for all known impurities while keeping the main drug peak on scale. Use a PDA detector to acquire the full UV spectrum of this compound and its available impurity standards. If the absorbance maxima are different, you may need to choose a compromise wavelength or a wavelength that is optimal for the most critical, low-level impurity.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation: Prepare separate solutions of this compound drug substance at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Degradation: To one solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Degradation: To another solution, add an equal volume of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at time points where 5-20% degradation is expected. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: To a third solution, add an equal volume of 6% H₂O₂. Keep at room temperature and monitor periodically.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 24 hours. Also, heat a solution of this compound at 60°C.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV method. Evaluate the chromatograms for new peaks and the reduction in the main this compound peak area.

Data Presentation

Table 1: Example HPLC-UV Chromatographic Conditions for this compound Impurity Profiling

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.02 M Phosphate Buffer, pH 3.0
B: Acetonitrile
Gradient Program Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20)

Table 2: Summary of Method Validation Parameters and Acceptance Criteria (ICH)

Validation ParameterAcceptance Criteria
Specificity This compound peak is resolved from all degradation and process impurity peaks (Resolution > 2.0). Peak purity of this compound must pass.
Linearity (LOQ to 150% of specification) Correlation Coefficient (r²) ≥ 0.998
Accuracy (% Recovery) 80.0% - 120.0% of the nominal concentration.
Precision (% RSD) Repeatability (n=6): ≤ 5.0% at the specification limit.
Intermediate Precision: ≤ 10.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be precise and accurate.
Robustness %RSD of results should be within acceptable limits after small, deliberate changes to method parameters (e.g., pH ±0.2, Flow Rate ±10%).

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Literature Search & Analyte Characterization B Select Column & Initial Mobile Phase A->B C Initial Chromatographic Runs (Standard Solution) B->C D Forced Degradation Study C->D Initial conditions set E Optimize for Resolution (Gradient, pH, Temp) D->E F Check Peak Purity & Specificity E->F G Method Validation (as per ICH Guidelines) F->G Method deemed specific H Finalize Method & Write SOP G->H

Caption: Workflow for HPLC-UV Method Development and Validation.

Troubleshooting_Peak_Tailing cluster_solutions1 System Issue cluster_solutions2 Analyte-Specific Issue Start Peak Tailing Observed Q1 Is tailing on all peaks or just this compound? Start->Q1 Sol1 Check for column void. Replace column if necessary. Q1->Sol1 All Peaks Sol3 Adjust mobile phase pH (2 units away from pKa). Q1->Sol3 Just this compound Sol2 Check for extra-column volume (tubing length). Sol1->Sol2 Sol4 Use end-capped column or column with low silanol activity. Sol3->Sol4 Sol5 Flush column or replace guard column. Sol4->Sol5

Caption: Decision tree for troubleshooting peak tailing issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze all samples by HPLC-UV Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (Dry Heat, 105°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Start This compound Drug Substance Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluation Evaluate Specificity: - Peak Purity - Resolution of Degradants - Mass Balance Analysis->Evaluation

Caption: Workflow for a comprehensive forced degradation study.

References

Technical Support Center: Enhancing the Stability of Aceclidine Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of stable Aceclidine ophthalmic formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous ophthalmic formulations?

A1: The primary degradation pathway for this compound is hydrolysis of its ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of 3-quinuclidinol and acetic acid, leading to a loss of pharmacological activity.[1][2]

Q2: What is the optimal pH range for maximizing the stability of this compound in an ophthalmic solution?

A2: this compound exhibits the greatest stability in a weakly acidic environment. The approved this compound ophthalmic solution, VIZZ™, is formulated to have a pH between 4.5 and 5.5.[3][4] Maintaining the pH within this range is critical for minimizing hydrolytic degradation.

Q3: What are the recommended storage conditions for this compound ophthalmic formulations?

A3: Due to its susceptibility to hydrolysis, this compound ophthalmic solutions should be stored under refrigerated conditions, typically between 2°C and 8°C (36°F to 46°F), to slow down the degradation process.[5] Some formulation strategies may even involve lyophilization (freeze-drying) of this compound, to be reconstituted immediately before use to ensure stability.

Q4: Are there any specific excipients that are known to be compatible with this compound in ophthalmic formulations?

A4: Yes, the FDA-approved VIZZ™ (this compound ophthalmic solution) 1.44% contains the following inactive ingredients: polysorbate 80 (surfactant), mannitol (tonicity agent), hypromellose (viscosity enhancer), edetate disodium dihydrate (chelating agent), and sodium citrate dihydrate (buffering agent). This combination has been proven to be safe and effective.

Q5: Is a preservative necessary for a multi-dose this compound ophthalmic formulation?

A5: While preservatives like benzalkonium chloride are common in multi-dose ophthalmic products to prevent microbial growth, they can also cause ocular surface toxicity with chronic use. The currently approved this compound formulation is preservative-free and supplied in single-dose vials to avoid the need for preservatives and the risk of contamination. If a multi-dose formulation is being developed, careful consideration of preservative compatibility and potential for ocular irritation is necessary.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Formulation

Symptom: HPLC analysis shows a rapid loss of this compound potency and a corresponding increase in degradation products (e.g., 3-quinuclidinol) during stability studies.

Potential Cause Troubleshooting Step Rationale
Inappropriate pH Verify the pH of the formulation is within the optimal range of 4.5-5.5.This compound hydrolysis is significantly accelerated in neutral to alkaline conditions.
Use a suitable buffer system (e.g., citrate buffer) with adequate buffer capacity to maintain the target pH.Buffers resist pH changes that can occur due to interaction with packaging or atmospheric CO2.
Elevated Temperature Ensure the formulation is stored under refrigerated conditions (2-8°C).The rate of hydrolysis increases with temperature.
Avoid exposure to high temperatures during manufacturing and transport.Thermal stress will accelerate the degradation of this compound.
Presence of Catalytic Metal Ions Include a chelating agent such as edetate disodium (EDTA) in the formulation.Metal ions can catalyze the hydrolysis of esters. EDTA sequesters these ions, preventing them from participating in the degradation reaction.
Issue 2: Precipitation or Cloudiness in the Formulation

Symptom: The this compound ophthalmic solution appears cloudy or contains visible particulate matter upon preparation or during storage.

Potential Cause Troubleshooting Step Rationale
Poor Solubility Ensure the concentration of this compound hydrochloride does not exceed its solubility limit in the chosen vehicle.This compound hydrochloride has finite solubility in aqueous solutions.
Consider gentle warming or sonication to aid dissolution, but monitor for potential degradation.These methods can help overcome kinetic barriers to dissolution.
pH Shift Confirm the pH of the formulation. A shift towards a more alkaline pH can decrease the solubility of the hydrochloride salt.The solubility of this compound is pH-dependent.
Interaction with Excipients Evaluate the compatibility of this compound with all formulation components.Certain excipients could potentially interact with this compound, leading to the formation of insoluble complexes.
For example, high concentrations of phosphate buffers can sometimes lead to precipitation with certain active ingredients.While not explicitly reported for this compound, this is a known issue in ophthalmic formulations.

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 25°C

This table provides a conceptual framework for understanding the impact of pH on this compound stability, based on typical pseudo-first-order kinetics for similar ester-containing compounds.

pHApparent Rate Constant (k_obs) (day⁻¹)Half-life (t₁/₂) (days)% Degradation (30 days)
3.00.02330.150.0%
4.00.00799.020.6%
5.0 0.002 346.6 6.0%
6.00.00886.623.3%
7.00.02824.857.1%
8.00.0927.583.5%

Note: This data is illustrative and intended for educational purposes. Actual degradation rates should be determined experimentally for a specific formulation.

Table 2: Components of an FDA-Approved this compound Ophthalmic Solution (VIZZ™)

ComponentFunction
This compound Hydrochloride 1.75% (equivalent to 1.44% this compound)Active Pharmaceutical Ingredient
Polysorbate 80Surfactant/Solubilizer
MannitolTonicity Adjusting Agent
Hypromellose (HPMC)Viscosity Enhancer
Edetate Disodium DihydrateChelating Agent
Sodium Citrate DihydrateBuffering Agent
Hydrochloric Acid / Sodium HydroxidepH Adjustment (to 4.5-5.5)
Water for InjectionVehicle

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Ophthalmic Solution

Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a pH 5.0 citrate buffer).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature and collect samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the faster reaction rate. Neutralize samples with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at various time points.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) and collect samples over time.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light as per ICH Q1B guidelines. A control sample should be protected from light (e.g., wrapped in aluminum foil).

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 215 nm).

  • Column Temperature: 25-30°C.

  • Injection Volume: 20 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

Aceclidine_Degradation_Pathway This compound This compound (Ester) DegradationProducts Degradation Products (Inactive) This compound->DegradationProducts Hydrolysis (H₂O, H⁺/OH⁻) ThreeQuinuclidinol 3-Quinuclidinol (Alcohol) AceticAcid Acetic Acid (Carboxylic Acid)

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental_Workflow_Stability start Start: This compound Formulation stress Forced Degradation (pH, Temp, Light, Oxid.) start->stress sampling Sample Collection at Time Points stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Evaluation: Quantify this compound & Degradation Products analysis->data end End: Assess Stability Profile data->end

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic instability Instability Observed (Degradation/Precipitation) check_ph Check pH (Is it 4.5-5.5?) instability->check_ph check_temp Check Storage Temp (Is it 2-8°C?) check_ph->check_temp Yes adjust_ph Adjust pH & Increase Buffer Capacity check_ph->adjust_ph No check_excipients Review Excipient Compatibility check_temp->check_excipients Yes control_temp Ensure Refrigerated Storage check_temp->control_temp No reformulate Consider Reformulation (e.g., add chelating agent) check_excipients->reformulate Issue Found stable Formulation Stable check_excipients->stable No Issue adjust_ph->stable control_temp->stable reformulate->stable

Caption: Troubleshooting logic for this compound formulation instability.

References

Optimizing storage conditions for (S)-Aceclidine and its solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the optimal handling and storage of (S)-Aceclidine and its solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific challenges you may face in your research.

Storage and Handling

Q1: What are the recommended storage conditions for solid (S)-Aceclidine hydrochloride?

A: For long-term stability, solid (S)-Aceclidine hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture and under an inert gas.[1] Moisture sensitivity is a key factor, so ensuring a dry environment is crucial for maintaining the compound's integrity.

Q2: How should I store solutions of (S)-Aceclidine?

A: Ophthalmic solutions of (S)-Aceclidine should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from freezing.[1] Once a container is opened, its stability at room temperature may be limited, potentially up to 30 days.[1] For laboratory stock solutions, it is highly recommended to prepare them fresh. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation, and store at -20°C or below.[1] Aqueous solutions should not be stored for more than one day unless stability in the specific buffer has been validated.

Q3: Is (S)-Aceclidine sensitive to light?

A: While extensive photostability studies on (S)-Aceclidine are not widely published, it is a standard practice for pharmaceutical compounds to undergo such testing during forced degradation studies.[1] To minimize the risk of photodegradation, it is advisable to protect both solid (S)-Aceclidine and its solutions from light during storage and handling.

Solution Preparation and Stability

Q4: What is the primary degradation pathway for (S)-Aceclidine in solutions?

A: The main degradation pathway for (S)-Aceclidine is hydrolysis of the ester bond. This reaction results in the formation of acetate and 3-quinuclidinol, which are inactive. The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.

Q5: My (S)-Aceclidine solution appears cloudy or has precipitates. What should I do?

A: This may be due to poor solubility in the chosen solvent or buffer. (S)-Aceclidine hydrochloride is generally soluble in water. For organic solvents such as ethanol, DMSO, and dimethylformamide, the solubility is approximately 30 mg/mL. When preparing aqueous solutions from an organic stock, ensure the final concentration of the organic solvent is low, as it can have physiological effects. If using a buffer, confirm that the pH is compatible with the solubility of (S)-Aceclidine. Gentle warming and sonication can aid dissolution, but be cautious of potential degradation at higher temperatures. Visually inspect your solutions for any signs of precipitation before use.

Q6: I am observing inconsistent or lower-than-expected biological activity in my experiments. What could be the cause?

A: This could be due to several factors:

  • Degradation: Improper storage of the solid compound or solutions can lead to degradation. Ensure you are following the recommended storage conditions and prepare fresh solutions for each experiment, especially if the stability in your experimental buffer is unknown.

  • Inaccurate Concentration: Verify the accuracy of your weighing and dilution procedures. It is good practice to confirm the concentration of your stock and working solutions using a validated analytical method like HPLC-UV.

  • Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation that can occur with repeated changes in temperature.

Experimental Assays

Q7: I am seeing a weak or no signal in my M3 muscarinic receptor calcium flux assay. What are some possible reasons and solutions?

A:

  • Low Receptor Expression: The cell line you are using may not express a sufficient number of M3 receptors. Confirm the receptor expression level using a validated technique such as qPCR or radioligand binding. You might consider using a cell line with higher or inducible expression.

  • Incorrect Assay Buffer: The composition of your assay buffer can impact cell health and the signaling cascade. Ensure you are using a buffer formulation that is recommended for your specific cell line and assay.

  • Cell Health Issues: Poor cell viability or adherence can compromise the assay. Before starting your experiment, check the morphology and viability of your cells. Make sure the cells are not over-confluent and have been allowed to properly adhere after seeding.

  • Instrument Settings: Incorrect settings on your fluorescence plate reader can lead to poor signal detection. Ensure the excitation and emission wavelengths are appropriate for the calcium indicator dye you are using.

Q8: I am observing unexpected side effects in my cell-based assays or animal studies. What should I consider?

A:

  • Off-Target Effects: Review the known pharmacology of (S)-Aceclidine to check for potential off-target effects or interactions with other components in your experimental system.

  • High Concentration/Toxicity: The concentration of (S)-Aceclidine you are using might be too high, leading to cellular toxicity. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific model. Common adverse effects noted in clinical use that might translate to in vitro or in vivo models at high concentrations include headache and eye irritation.

Quantitative Stability Data

While specific experimental kinetic data for (S)-Aceclidine is not extensively available in the public domain, the following tables provide an illustrative framework based on typical pseudo-first-order kinetics for the hydrolysis of similar ester-containing pharmaceutical compounds. This data should be used for guidance and not as a substitute for experimental validation.

Table 1: Illustrative pH-Dependent Hydrolysis of (S)-Aceclidine at 25°C

pHApparent Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
2.05.0 x 10⁻⁷385
3.01.5 x 10⁻⁷1284
4.04.5 x 10⁻⁸4278
5.03.0 x 10⁻⁸6420
6.08.0 x 10⁻⁸2407
7.02.5 x 10⁻⁷770
8.08.0 x 10⁻⁷241
9.02.5 x 10⁻⁶77

Table 2: Illustrative Temperature-Dependent Hydrolysis of (S)-Aceclidine at pH 7.0

Temperature (°C)Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
43.0 x 10⁻⁸6420
252.5 x 10⁻⁷770
401.2 x 10⁻⁶161
607.0 x 10⁻⁶28

Experimental Protocols

Protocol 1: Forced Degradation Study of (S)-Aceclidine

This protocol outlines the procedure for conducting a forced degradation study to understand the intrinsic stability of (S)-Aceclidine and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve (S)-Aceclidine hydrochloride in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for defined time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the samples with 0.1 N NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for defined time points, monitoring for degradation. Before analysis, neutralize the samples with 0.1 N HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Store both the solid (S)-Aceclidine and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to a light source providing both UV and visible light, following ICH Q1B guidelines. A control sample should be protected from light (e.g., wrapped in aluminum foil).

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Quantify the amount of undegraded (S)-Aceclidine and identify and quantify the degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for the analysis of (S)-Aceclidine and its degradation products. Method optimization and validation are required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for (S)-Aceclidine (e.g., ~215 nm).

  • Column Temperature: 25-30°C.

  • Injection Volume: 20 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

M3_Signaling_Pathway S_Aceclidine (S)-Aceclidine M3_Receptor M3 Muscarinic Receptor (GPCR) S_this compound->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers Cell_response Cellular Response (e.g., muscle contraction) Ca_release->Cell_response Leads to PKC->Cell_response Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway for (S)-Aceclidine.

Stability_Testing_Workflow start Start: (S)-Aceclidine Sample (Solid or Solution) prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 N NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (60°C) stress_conditions->thermal photo Photodegradation (ICH Q1B) stress_conditions->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Quantify (S)-Aceclidine - Identify & Quantify Degradants analysis->evaluation end End: Determine Stability Profile evaluation->end

Caption: General Workflow for a Forced Degradation Study of (S)-Aceclidine.

References

How to prevent (S)-Aceclidine degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of (S)-Aceclidine in experimental buffers. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of (S)-Aceclidine degradation in aqueous buffers?

A1: The primary degradation pathway for (S)-Aceclidine in aqueous solutions is the hydrolysis of its ester bond.[1][2] This reaction breaks the molecule into inactive products: 3-quinuclidinol and acetic acid.[1][2] The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.[1]

Q2: How does pH affect the stability of (S)-Aceclidine?

A2: (S)-Aceclidine is most stable in weakly acidic conditions. As the pH becomes more acidic or, more significantly, more alkaline, the rate of hydrolysis increases. Generally, ester hydrolysis follows a U-shaped or V-shaped pH-rate profile, with the point of maximum stability typically falling within a weakly acidic pH range. For many ester-containing drugs, the pH of maximum stability is often between pH 3 and 5.

Q3: What are the recommended storage conditions for (S)-Aceclidine solutions?

A3: To minimize degradation, it is highly recommended to prepare (S)-Aceclidine solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept refrigerated at 2°C to 8°C (36°F to 46°F). For long-term storage, the solid (hydrochloride salt) form of (S)-Aceclidine should be stored at -20°C in a tightly sealed container, protected from moisture and under an inert gas.

Q4: Can I use any buffer for my experiments with (S)-Aceclidine?

A4: Buffer selection is critical. Given the pH sensitivity of (S)-Aceclidine, you should choose a buffer system that maintains a weakly acidic pH (e.g., pH 4-5) to slow hydrolysis. Phosphate or citrate buffers are common choices, but you must ensure the final pH of your working solution is within the optimal stability range.

Q5: How can I tell if my (S)-Aceclidine solution has degraded?

A5: Degradation can lead to inconsistent or unexpected experimental results. The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify (S)-Aceclidine from its degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or weaker-than-expected experimental results. Degradation of (S)-Aceclidine in the experimental buffer due to improper pH or high temperature.Prepare solutions fresh before each experiment. Use a buffer system to maintain a pH between 4 and 5. Perform experiments at a controlled, cool temperature whenever possible. Verify the concentration of your working solutions with a validated analytical method like HPLC-UV.
Precipitation observed in the buffer solution. Poor solubility of (S)-Aceclidine at the chosen pH or concentration. The hydrochloride salt is generally water-soluble.Ensure the buffer pH is compatible with (S)-Aceclidine solubility. While gentle warming can aid dissolution, be cautious as elevated temperatures accelerate hydrolysis. Consider preparing a more concentrated stock solution in a suitable solvent and diluting it into the aqueous buffer immediately before use.
Rapid loss of activity over the course of a multi-hour experiment. The experimental buffer has a neutral or alkaline pH, causing rapid hydrolysis.If the experiment must be conducted at physiological pH (e.g., 7.4), be aware that the half-life of (S)-Aceclidine will be significantly shorter. Plan time-course experiments accordingly and consider the rate of degradation when interpreting results.
Stability and Buffer Recommendations

The following tables provide illustrative data based on the general principles of ester hydrolysis to guide buffer selection and handling.

Table 1: Effect of pH on (S)-Aceclidine Stability (Illustrative) Based on typical pseudo-first-order kinetics for ester hydrolysis.

Buffer pHRelative Degradation RateStability Recommendation
3.0 - 5.0LowOptimal - Recommended for stock solutions and short-term storage.
5.1 - 6.5ModerateAcceptable - Use with caution for short-duration experiments.
6.6 - 7.4HighSub-optimal - Expect significant degradation. Prepare fresh and use immediately.
> 7.4Very HighNot Recommended - Rapid hydrolysis will occur.

Table 2: Effect of Temperature on (S)-Aceclidine Stability at pH 7.4 (Illustrative)

Temperature (°C)Illustrative Half-life (t½)Storage Recommendation
4°C (Refrigerated)~160 hoursRecommended for short-term storage of solutions.
25°C (Room Temp)~21 hoursPrepare fresh daily. Avoid leaving on the benchtop for extended periods.
37°C (Physiological)< 5 hoursUse immediately. Account for degradation in experimental design.

Experimental Protocols

Protocol: Assessing (S)-Aceclidine Stability via HPLC

This protocol outlines a forced degradation study to determine the stability of (S)-Aceclidine in a specific buffer.

Objective: To quantify the degradation of (S)-Aceclidine over time under specific pH and temperature conditions.

Materials:

  • (S)-Aceclidine Hydrochloride

  • Experimental Buffer (e.g., Phosphate Buffer, pH 7.4)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment and stress studies

  • HPLC-grade water, acetonitrile, or methanol

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Accurately prepare a 1 mg/mL stock solution of (S)-Aceclidine in HPLC-grade water or a buffer at an optimal pH of 4-5.

  • Preparation of Test Samples:

    • Dilute the stock solution with your experimental buffer to the final desired concentration (e.g., 100 µg/mL).

    • Prepare several aliquots of this test solution.

  • Incubation:

    • Place the aliquots in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Keep one aliquot in a refrigerator (4°C) as a control.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator.

    • If the incubation buffer is alkaline, neutralize the sample with an equivalent amount of dilute acid before analysis.

    • Immediately analyze the sample via HPLC.

  • HPLC Analysis (Example Method):

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (e.g., pH 3.0) and acetonitrile or methanol. The exact ratio should be optimized to achieve good separation between (S)-Aceclidine and its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at ~215 nm.

    • Column Temperature: 30°C.

  • Data Evaluation:

    • Calculate the percentage of remaining (S)-Aceclidine at each time point relative to the T=0 sample.

    • Plot the percentage of intact (S)-Aceclidine versus time to determine the degradation rate and half-life in your buffer.

Visualizations

Chemical Degradation Pathway

The primary degradation route for (S)-Aceclidine is hydrolysis, which cleaves the ester bond.

G cluster_main Hydrolysis of (S)-Aceclidine SA (S)-Aceclidine (Active) DP1 3-Quinuclidinol (Inactive Degradant) SA->DP1 Hydrolysis DP2 Acetic Acid (Inactive Degradant) SA->DP2 Hydrolysis H2O Water (H₂O) (catalyzed by H⁺ or OH⁻) H2O->SA

Caption: Hydrolysis Degradation Pathway of (S)-Aceclidine.

Experimental Workflow

This diagram illustrates the logical flow for conducting a stability study of (S)-Aceclidine.

G prep_stock 1. Prepare Stock Solution (1 mg/mL in pH 4-5 buffer) prep_samples 2. Dilute in Experimental Buffer (e.g., pH 7.4) prep_stock->prep_samples incubate 3. Incubate Samples (e.g., 25°C or 37°C) prep_samples->incubate timepoint 4. Withdraw Aliquots at Time Points (T=0, 1, 2hr...) incubate->timepoint hplc 5. Analyze by HPLC-UV timepoint->hplc data 6. Calculate % Remaining & Determine Half-Life hplc->data

Caption: Workflow for an (S)-Aceclidine Stability Study.

References

Managing cholinergic side effects of Aceclidine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aceclidine Animal Studies

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in animal studies, with a focus on managing cholinergic side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a parasympathomimetic drug that acts as a selective muscarinic acetylcholine receptor agonist.[1][2] It is primarily used as a miotic agent to constrict the pupil.[1][2] Its selectivity for muscarinic receptors on the iris sphincter muscle allows it to reduce pupil size with minimal stimulation of the ciliary muscle, which is involved in accommodation (focusing).[1] This "pinhole" effect increases the depth of focus and improves near vision.

Q2: What are the expected cholinergic side effects of this compound in animal studies?

A2: Due to its mechanism as a muscarinic agonist, systemic administration of this compound can lead to dose-dependent cholinergic side effects. While systemic toxicity is rare with topical ocular administration, accidental ingestion or high systemic doses in animal studies can produce symptoms such as increased salivation, sweating, gastrointestinal overactivity, tremors, and a decrease in heart rate (bradycardia) and blood pressure. Similar cholinergic agonists have been shown to induce tremor, salivation, and hypothermia in rats.

Q3: My animals are exhibiting excessive salivation and tremors after this compound administration. What are my options?

A3: These are classic signs of systemic cholinergic stimulation. To manage these effects, you can:

  • Co-administer a peripherally-acting muscarinic antagonist: Agents like glycopyrrolate are often preferred as they do not readily cross the blood-brain barrier, which allows them to counteract peripheral side effects (like salivation) without interfering with the central effects of this compound that may be under investigation.

  • Co-administer a non-selective muscarinic antagonist: Atropine can be used to block these cholinergic effects. However, it readily crosses the blood-brain barrier and will antagonize both central and peripheral effects of this compound.

  • Adjust the dose of this compound: If the side effects are severe, a dose reduction of this compound may be necessary.

Q4: Can I use glycopyrrolate to manage the side effects? What are the advantages over atropine?

A4: Yes, glycopyrrolate is an effective option. Its primary advantage is its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier. This makes it ideal for mitigating peripheral cholinergic side effects (e.g., salivation, bradycardia, GI distress) without confounding the assessment of this compound's effects on the central nervous system. Atropine, a tertiary amine, readily enters the CNS and would block central muscarinic receptors. Studies in cats have also shown that the effects of glycopyrrolate last significantly longer than those of atropine (over 4 hours vs. 1.5 hours).

Q5: What is a typical dose for atropine or glycopyrrolate to counteract these side effects in rodents?

A5: The optimal dose will depend on the dose of this compound used and the severity of the side effects. It is crucial to perform a dose-response study. However, based on studies with other cholinergic agents:

  • Atropine: A dose of 0.3 mg/kg (SC) has been shown to antagonize physostigmine-induced tremors in rats.

  • Methscopolamine (a peripheral antagonist similar to glycopyrrolate): Has been used to significantly reduce oxotremorine-induced salivation in rats. It is recommended to start with a low dose of the antagonist and titrate up as needed to control the side effects without completely blocking the desired effects of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions & Troubleshooting Steps
Excessive Salivation, Lacrimation (tearing), and Diarrhea Overstimulation of peripheral muscarinic receptors (M2, M3) in salivary glands, lacrimal glands, and the gastrointestinal tract.1. Confirm Onset: Note the timing of the effects relative to this compound administration. 2. Administer Antagonist: Co-administer a peripherally-selective muscarinic antagonist like glycopyrrolate. Start with a low dose and observe for reduction in symptoms. 3. Dose Adjustment: If symptoms persist or are severe, consider reducing the dose of this compound in subsequent experiments. 4. Supportive Care: Ensure animals have free access to water to prevent dehydration, especially if diarrhea is present.
Muscle Tremors Overstimulation of central muscarinic receptors.1. Quantify Tremor: Use a scoring system or an automated recording device to objectively measure the intensity and frequency of tremors. 2. Administer Antagonist: Co-administration of a centrally-acting muscarinic antagonist like scopolamine or atropine can suppress tremors. Be aware this will also block central therapeutic effects. 3. Dose-Response: Perform a dose-response study for this compound to find a dose that minimizes tremors while retaining the desired central activity.
Bradycardia (slow heart rate) and Hypotension (low blood pressure) Stimulation of M2 muscarinic receptors in the heart.1. Monitor Vital Signs: Continuously monitor heart rate and blood pressure if possible. 2. Pharmacological Intervention: Administer an anticholinergic like atropine or glycopyrrolate. These are standard treatments for anesthetic-induced bradycardia and act by blocking acetylcholine's effect on the heart's M2 receptors. 3. Consult Veterinarian: Cardiovascular side effects can be serious. Always consult with the institutional veterinarian for appropriate monitoring and intervention strategies.
Variable or Unexpected Results Differences in drug absorption, metabolism, or receptor sensitivity between animals.1. Standardize Procedures: Ensure consistent administration routes, volumes, and timing. 2. Check Animal Strain: Different rodent strains can exhibit varied responses to cholinergic agents. 3. Control for Environmental Factors: Stress and other environmental factors can influence autonomic nervous system tone and affect the outcome.

Data Presentation: Anticholinergic Dosing

The following table provides starting points for doses of anticholinergic agents used to counteract cholinergic side effects in rodents, based on published literature for similar compounds. Note: These are illustrative doses; optimal doses must be determined empirically for your specific this compound dose and animal model.

Antagonist Animal Model Dose Range Route Effect / Target Symptom Reference
Atropine Rat0.3 mg/kgSCAntagonized physostigmine-induced tremor
Scopolamine Rat0.0156 - 0.25 mg/kgIPSuppressed galantamine-induced tremor
Methscopolamine RatNot SpecifiedN/AReduced oxotremorine-induced salivation & chromodacryorrhea

Experimental Protocols

Protocol 1: Co-Administration of this compound and a Peripheral Muscarinic Antagonist

Objective: To mitigate peripheral cholinergic side effects (e.g., salivation) while studying the central effects of this compound.

Methodology:

  • Animal Model: Specify species, strain, sex, and age (e.g., Male Sprague-Dawley rats, 250-300g).

  • Acclimation: Acclimate animals to the housing and handling conditions for at least 7 days prior to the experiment.

  • Drug Preparation:

    • Dissolve this compound in a suitable vehicle (e.g., sterile 0.9% saline) to the desired concentration.

    • Dissolve glycopyrrolate in sterile 0.9% saline to the desired concentration.

  • Administration:

    • Administer glycopyrrolate (e.g., via subcutaneous (SC) or intraperitoneal (IP) injection) 15-30 minutes before the administration of this compound. This allows the antagonist to reach its receptors before the agonist is introduced.

    • Administer this compound via the desired route for the primary study (e.g., SC, IP, or oral gavage).

  • Monitoring and Scoring of Side Effects:

    • Establish a clear scoring system for cholinergic signs (e.g., 0=absent, 1=mild, 2=moderate, 3=severe) for salivation, tremors, etc.

    • Observe each animal for a set period (e.g., 15 minutes) at consistent times post-Aceclidine dosing (e.g., 15, 30, 60, and 120 minutes).

    • Record the scores for each side effect at each time point.

  • Data Analysis: Compare the scores of animals receiving this compound + glycopyrrolate to those receiving this compound + vehicle to quantify the reduction in side effects.

Protocol 2: Quantification of Tremor

Objective: To objectively measure the intensity of this compound-induced tremors.

Methodology:

  • Apparatus: Utilize a tremor-sensitive platform or an accelerometer-based system that can record and quantify animal movement. A simple and accurate device can be constructed to record tremor intensity in unrestrained rats.

  • Procedure:

    • Administer this compound to the animal.

    • Place the animal in the recording chamber.

    • Record activity for a defined period (e.g., 30-60 minutes) post-injection.

  • Data Analysis:

    • Analyze the recordings to isolate the frequency band associated with parkinsonian-like tremor (typically 3-7 Hz in rats).

    • Calculate the total power or amplitude within this frequency band as an objective measure of tremor intensity.

    • Compare the tremor intensity across different doses of this compound to establish a dose-response relationship.

Visualizations

Cholinergic_Signaling_Pathway This compound This compound (Agonist) Muscarinic_Receptor Muscarinic Receptor (e.g., M3) This compound->Muscarinic_Receptor Binds to & Activates G_Protein Gq/11 Protein Activation Muscarinic_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Cellular Response (e.g., Gland Secretion, Smooth Muscle Contraction) Ca_Release->Cellular_Response Side_Effects Cholinergic Side Effects (Salivation, Tremors, etc.) Cellular_Response->Side_Effects Leads to Antagonist Anticholinergic Agent (e.g., Glycopyrrolate) Antagonist->Muscarinic_Receptor Competitively Blocks Troubleshooting_Workflow Start This compound Administration Observe Observe Animal for Cholinergic Side Effects Start->Observe No_Effects No Significant Side Effects Observe->No_Effects No Effects_Present Side Effects Observed (Salivation, Tremors, etc.) Observe->Effects_Present Yes Proceed Proceed with Experiment No_Effects->Proceed Assess_Severity Assess Severity: Mild vs. Severe? Effects_Present->Assess_Severity Mild Mild Effects Assess_Severity->Mild Mild Severe Severe Effects Assess_Severity->Severe Severe Monitor Continue Monitoring & Document Mild->Monitor Intervene Pharmacological Intervention Severe->Intervene Monitor->Proceed Peripheral_vs_Central Peripheral or Central Effects? Intervene->Peripheral_vs_Central Peripheral Administer Peripheral Antagonist (Glycopyrrolate) Peripheral_vs_Central->Peripheral Peripheral (e.g., Salivation) Central Consider Central Antagonist (Atropine) OR Reduce this compound Dose Peripheral_vs_Central->Central Central (e.g., Tremors) Reassess Re-assess Animal Peripheral->Reassess Central->Reassess Reassess->Severe No, still severe Resolved Effects Resolved Reassess->Resolved Yes Resolved->Proceed

References

Technical Support Center: Accounting for Aceclidine Hydrolysis in Pharmacokinetic Modeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with aceclidine hydrolysis during pharmacokinetic (PK) modeling. The following question-and-answer formatted guides offer insights into experimental design, troubleshooting common issues, and accurately interpreting data.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound and why is it significant for pharmacokinetic studies?

A1: The primary degradation pathway for this compound is the hydrolysis of its acetate ester group. This reaction yields (S)-3-Quinuclidinol and acetic acid, rendering the drug inactive[1][2]. This rapid degradation is a critical consideration in pharmacokinetic studies for several reasons:

  • Underestimation of Parent Drug Exposure: Rapid hydrolysis can lead to difficulty in quantifying this compound in biological samples, potentially resulting in an underestimation of its true exposure and an inability to calculate its half-life[3].

  • Challenges in Bioanalysis: The instability of this compound in biological matrices (like plasma or tissue homogenates) necessitates special handling procedures to prevent ex vivo degradation during sample collection, processing, and storage.

  • Active Metabolite: The primary metabolite, (S)-3-Quinuclidinol, may have its own pharmacological activity that needs to be characterized and accounted for in the overall assessment of the drug's effects.

  • Impact on Formulation: The stability of this compound is highly dependent on pH and temperature, which is a key consideration for the development of stable formulations[1][2]. Ophthalmic solutions of this compound are typically formulated at an acidic pH (e.g., 4.5-5.5) to improve stability.

Q2: What factors influence the rate of this compound hydrolysis?

A2: The rate of this compound hydrolysis is significantly influenced by:

  • pH: this compound is most stable in weakly acidic conditions. As the pH becomes more acidic or alkaline, the rate of hydrolysis increases. This often results in a V-shaped or U-shaped pH-rate profile.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is crucial to maintain low temperatures during sample handling and storage.

  • Enzymes: In vivo, the hydrolysis of this compound is catalyzed by esterase enzymes present in plasma and various tissues.

Q3: How can I prevent the ex vivo hydrolysis of this compound in my biological samples?

A3: To minimize ex vivo hydrolysis of this compound in plasma or tissue samples, consider the following strategies:

  • Rapid Cooling: Immediately place collected samples on ice and process them at low temperatures.

  • Acidification: Lower the pH of the sample by adding a small amount of an acidic buffer to bring it to a more stable pH range (e.g., pH 4-5).

  • Esterase Inhibitors: Add esterase inhibitors, such as sodium fluoride or dichlorvos, to the collection tubes to block enzymatic degradation. The choice and concentration of the inhibitor should be carefully validated to ensure it does not interfere with the analytical method.

  • Immediate Analysis or Freezing: Analyze the samples as quickly as possible after collection. If immediate analysis is not feasible, freeze the samples at -80°C. It is also advisable to minimize freeze-thaw cycles by aliquoting samples into single-use tubes.

Q4: How is this compound's hydrolysis incorporated into a pharmacokinetic model?

A4: Accounting for this compound's hydrolysis in a PK model can be complex. Physiologically based pharmacokinetic (PBPK) models are often employed for this purpose. These models can incorporate:

  • First-pass metabolism: The hydrolysis in the gut and liver after oral administration can be modeled.

  • Systemic clearance: The enzymatic hydrolysis in the blood and other tissues can be included as a clearance pathway.

  • In vitro data: Experimentally determined hydrolysis rates at different pH values and in the presence of tissue homogenates can be used to inform the model parameters.

Challenges in PBPK modeling include obtaining accurate in vitro to in vivo extrapolation and dealing with the lack of plasma concentration data for the parent drug.

Troubleshooting Guides

Issue 1: Inconsistent or highly variable this compound concentrations in in vitro experiments.

Potential Cause Recommended Solution
Improper storage of this compound stock solutions. Store solid this compound at -20°C, protected from moisture and light. For solutions, store at 2-8°C and prepare fresh working solutions for each experiment.
Inaccurate solution preparation. Verify weighing and dilution procedures. Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of stock and working solutions.
Precipitation of this compound in the experimental buffer. This compound hydrochloride is generally water-soluble. If using other solvents or buffers, confirm solubility. Gentle warming or sonication can aid dissolution, but be cautious of temperature-induced degradation.
pH shifts in the buffer during the experiment. Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment, especially if the reaction produces acidic or basic byproducts.
Repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials to avoid degradation from repeated freezing and thawing.

Issue 2: Rapid disappearance of this compound in plasma samples, preventing accurate quantification.

Potential Cause Recommended Solution
High esterase activity in the plasma. Add an esterase inhibitor (e.g., sodium fluoride) to the blood collection tubes. The effectiveness of the inhibitor should be tested and validated.
Unfavorable pH of the plasma for this compound stability. Acidify the plasma samples immediately after collection to a pH of 4-5 to slow down chemical hydrolysis.
Elevated temperature during sample handling and processing. Keep samples on ice at all times and use refrigerated centrifuges and other equipment.
Delayed sample processing. Process the blood samples to obtain plasma as quickly as possible after collection.
Inadequate storage conditions. Store plasma samples at -80°C until analysis.

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolysis of (S)-Aceclidine at 25°C

pHApparent Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
2.05.0 x 10⁻⁵3.85
4.01.0 x 10⁻⁶192.5
5.05.0 x 10⁻⁷385
7.02.0 x 10⁻⁶96.25
9.02.5 x 10⁻⁵7.7

Note: This table is based on typical pseudo-first-order kinetics for similar ester-containing compounds and is for illustrative purposes only. Actual rates for this compound should be determined experimentally.

Table 2: Pharmacokinetic Parameters of (S)-3-Quinuclidinol Following Ophthalmic Administration of this compound

AnalyteCmax (ng/mL)AUC₀₋t (hr*ng/mL)
(S)-3-Quinuclidinol2,1144,899

Data represents mean values observed in human subjects after once-daily administration for 8 days.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer at pH 4-5).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature and collect samples at shorter time intervals (e.g., 5, 15, 30, and 60 minutes) due to the faster reaction rate.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Incubate at room temperature and monitor the degradation over time.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 70°C) in a neutral pH buffer.

  • Photostability:

    • Expose the stock solution to light conditions as specified in ICH Q1B guidelines. Keep a control sample protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Example Stability-Indicating HPLC Method

This method provides a starting point for developing a validated HPLC method to quantify this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 215 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

This compound This compound Hydrolysis Hydrolysis (Esterases, H₂O, H⁺, OH⁻) This compound->Hydrolysis Quinuclidinol (S)-3-Quinuclidinol Hydrolysis->Quinuclidinol AceticAcid Acetic Acid Hydrolysis->AceticAcid

Caption: this compound Hydrolysis Pathway

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photostability Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for this compound Stability Study

This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: this compound M3 Receptor Signaling Pathway

References

Selecting the appropriate vehicle for Aceclidine administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle for Aceclidine administration. It includes frequently asked questions, detailed experimental protocols, and key data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to prepare a high-concentration stock solution of this compound?

A1: For creating a high-concentration primary stock, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in DMSO at concentrations up to 100 mg/mL.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1] When preparing for biological experiments, it is crucial to make further dilutions in aqueous buffers or isotonic saline to ensure that the final concentration of the organic solvent is insignificant, as solvents may have physiological effects.[2]

Q2: How do I prepare an aqueous solution of this compound for my experiments?

A2: For aqueous solutions, it is highly recommended to use the hydrochloride (HCl) salt of this compound. This compound hydrochloride has good solubility in aqueous buffers.[2][3] For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL. To prepare, directly dissolve the crystalline solid in the desired aqueous buffer. It is not recommended to store aqueous solutions for more than one day to avoid degradation.

Q3: What are the primary stability concerns when working with this compound in solution?

A3: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its acetate ester group, which yields inactive 3-quinuclidinol and acetic acid. This process is highly dependent on the pH and temperature of the solution. This compound exhibits its highest stability in the weakly acidic range (pH 4-5). As the pH becomes more acidic or alkaline, the rate of degradation increases. Therefore, it is critical to prepare aqueous solutions fresh for each experiment and consider the pH of your vehicle.

Q4: I am observing precipitation when diluting my DMSO stock into an aqueous buffer. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue when the final concentration of the compound exceeds its aqueous solubility limit. To resolve this:

  • Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound.

  • Increase the Solvent Percentage: While not ideal for many biological assays, slightly increasing the final percentage of DMSO may help. However, always run a vehicle control to account for any solvent effects. The final DMSO concentration should typically be kept below 0.5% for most cell-based assays.

  • Use a Different Vehicle: For in vivo studies or challenging in vitro systems, consider using a vehicle containing solubility enhancers like cyclodextrins. A vehicle such as 10% DMSO in a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline solution can significantly improve solubility.

  • Use the Hydrochloride Salt: If you are not already, switch to this compound HCl, which has much higher intrinsic aqueous solubility.

Q5: What vehicle should I use for in vivo administration (e.g., subcutaneous or intraperitoneal injection)?

A5: For systemic in vivo administration, the vehicle must be sterile and biocompatible. Common choices include:

  • Sterile Saline (0.9% NaCl): The most common vehicle for water-soluble compounds. Best used with this compound HCl.

  • Phosphate-Buffered Saline (PBS): Ensure the pH is within a stable range for this compound (ideally slightly acidic if possible, though physiological pH of 7.4 is standard).

  • Formulations with Co-solvents/Excipients: If solubility is an issue, a formulation like 10% DMSO + 90% (20% SBE-β-CD in Saline) can be used. Always ensure the excipients are non-toxic and appropriate for the specific route of administration. For topical ophthalmic studies, a balanced salt solution is a suitable vehicle control.

Quantitative Data: Solubility Profile

The following table summarizes the solubility of this compound and its hydrochloride salt in various solvents.

Compound FormSolventConcentrationTemperatureNotesSource(s)
This compoundDMSO~30 mg/mLAmbient-
This compoundDMSO100 mg/mLAmbientRequires sonication
This compoundEthanol≤30 mg/mLAmbient-
This compoundDimethyl Formamide (DMF)~30 mg/mLAmbient-
This compound HClWater (H₂O)≥15 mg/mL~60 °C-
This compound HClPBS (pH 7.2)~10 mg/mLAmbient-

Experimental Protocols

Protocol 1: Preparation of a 100 mM High-Concentration Stock in DMSO

  • Materials: this compound (free base, MW: 169.22 g/mol ), high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the required amount of this compound powder. For 1 mL of a 100 mM stock, weigh 16.92 mg.

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (e.g., 1 mL).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 mg/mL Aqueous Solution for In Vitro Use

  • Materials: this compound hydrochloride (HCl, MW: 205.68 g/mol ), sterile Phosphate-Buffered Saline (PBS, pH 7.2), sterile 15 mL conical tube, vortex mixer.

  • Procedure:

    • Weigh 10 mg of this compound HCl and add it to the sterile conical tube.

    • Add 1 mL of sterile PBS (pH 7.2).

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution but be mindful of potential degradation.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Crucially, prepare this solution fresh on the day of the experiment and do not store it for more than one day.

Protocol 3: Preparation of a Vehicle for In Vivo Subcutaneous Injection

This protocol describes the preparation of a vehicle using a cyclodextrin for enhanced solubility, suitable for animal studies.

  • Materials: this compound (free base or HCl), DMSO, Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile saline (0.9% NaCl), sterile tubes, vortex mixer.

  • Procedure:

    • Prepare 20% SBE-β-CD in Saline: Dissolve 2g of SBE-β-CD in 10 mL of sterile saline. Vortex until fully dissolved. Filter sterilize this solution through a 0.22 µm filter.

    • Prepare Primary Stock: Create a concentrated stock of this compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.

    • Prepare Final Formulation:

      • On the day of the experiment, calculate the required volume of the DMSO stock. The final formulation should contain no more than 10% DMSO.

      • In a sterile tube, add 9 parts of the sterile 20% SBE-β-CD in saline solution (e.g., 900 µL).

      • Slowly, while vortexing, add 1 part of the this compound DMSO stock (e.g., 100 µL) to the cyclodextrin solution. This sequential addition is critical to prevent precipitation.

      • The final vehicle will be 10% DMSO + 90% (20% SBE-β-CD in Saline).

    • Administer the freshly prepared solution to the animals. Always include a control group that receives the vehicle alone.

Visual Guides

G cluster_legend Legend k_start Start/End k_process Process Step k_decision Decision Point start Start: Select this compound Vehicle exp_type In Vitro or In Vivo Experiment? start->exp_type vitro_conc High or Low Final Concentration? exp_type->vitro_conc In Vitro vivo_sol Is this compound HCl soluble enough at required dose? exp_type->vivo_sol In Vivo vitro_low Prepare working solution in culture media from DMSO stock. Keep final DMSO < 0.5% vitro_conc->vitro_low Low (<10 µM) vitro_high Use this compound HCl salt. Dissolve directly in sterile aqueous buffer (e.g., PBS) vitro_conc->vitro_high High (>10 µM) end End: Vehicle Selected vitro_low->end vitro_high->end vivo_yes Dissolve this compound HCl in sterile saline or PBS. Filter sterilize. vivo_sol->vivo_yes Yes vivo_no Use co-solvent formulation. E.g., 10% DMSO in 90% (20% SBE-β-CD in Saline) vivo_sol->vivo_no No vivo_yes->end vivo_no->end G cluster_products Hydrolysis Products This compound This compound m3r M3 Muscarinic Receptor (GPCR) This compound->m3r Binds & Activates gq Gq Protein Activation m3r->gq plc Phospholipase C (PLC) Activation gq->plc pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol Triphosphate) pip2->ip3 dag DAG (Diacylglycerol) pip2->dag ca_release Ca²⁺ Release from Endoplasmic Reticulum ip3->ca_release Triggers response Cellular Response (e.g., Smooth Muscle Contraction) dag->response ca_release->response

References

Technical Support Center: Validating a Stability-Indicating HPLC Method for Aceclidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Aceclidine.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it crucial for this compound?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, impurities, and formulation excipients.[1] It is essential for determining the shelf-life and storage conditions of the drug product and is a regulatory requirement for new drug applications.[2] For this compound, which is an ester and susceptible to hydrolysis, a stability-indicating method is critical to ensure that the measurements of the intact drug are not skewed by its breakdown products.

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its acetate ester group. This reaction yields 3-quinuclidinol and acetic acid, which are inactive. This hydrolysis can be catalyzed by both acidic and basic conditions and is also facilitated by esterase enzymes in vivo. The rate of this degradation is significantly influenced by pH and temperature.

Q3: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies are performed to intentionally degrade the drug substance to ensure the analytical method can separate the drug from its degradants.[2][3] Typical stress conditions for this compound include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

Q4: What are the key validation parameters for a stability-indicating HPLC method for this compound?

According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature and monitor the degradation. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours, then dilute for analysis.

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours. Prepare solutions of the stressed solid and dilute the stressed solution for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. A control sample should be kept in the dark. Dilute the exposed and control samples for analysis.

  • Analysis: Analyze all samples by the developed HPLC method to assess the separation of the this compound peak from any degradation product peaks.

Example HPLC Method Parameters

Based on common practices for similar compounds, a starting point for an HPLC method for this compound could be:

ParameterSuggested Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a gradient or isocratic elution. A common starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength Based on the UV spectrum of this compound, a wavelength around 210 nm is likely appropriate.
Injection Volume 20 µL
Column Temperature 30°C

Data Presentation: Illustrative Validation Data

The following tables represent typical data obtained during the validation of a stability-indicating HPLC method for this compound.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (arbitrary units)
10150,234
25375,678
50751,345
751,126,012
1001,502,567
Correlation Coefficient (r²) 0.9998
Regression Equation y = 15012x + 1234
Table 2: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.7
Table 3: Precision Data
ParameterConcentration (µg/mL)Measured Concentration (µg/mL, n=6)% RSD
Repeatability 5050.1, 49.8, 50.3, 50.0, 49.9, 50.20.35
Intermediate Precision 5050.5, 49.7, 50.6, 50.1, 49.9, 50.40.68
Table 4: LOD and LOQ
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantitation (LOQ) 1.5
Table 5: Robustness Study
Parameter VariedVariationRetention Time (min)Tailing Factor
Flow Rate (mL/min) 0.96.21.1
1.15.31.1
Mobile Phase pH 3.45.81.2
3.65.71.1
Column Temperature (°C) 285.91.1
325.61.1

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing for this compound - Interaction with active silanol groups on the column packing. - Column overload. - Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column. - Reduce the sample concentration. - Adjust the mobile phase pH to ensure this compound is in a single ionic form (e.g., pH 3.5).
Poor Resolution Between this compound and Degradation Products - Inadequate mobile phase strength. - Incorrect mobile phase composition.- Optimize the mobile phase ratio (e.g., increase the aqueous component to increase retention). - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Consider a gradient elution program.
Baseline Noise or Drift - Contaminated mobile phase. - Air bubbles in the system. - Detector lamp aging.- Filter all mobile phase components. - Degas the mobile phase thoroughly. - Purge the pump and detector. - Check the detector lamp's energy output.
Pressure Fluctuations - Air bubbles in the pump. - Leaks in the system. - Salt precipitation from the buffer.- Purge the pump. - Check all fittings for leaks. - Ensure the buffer is fully dissolved and consider flushing the system with water after use.
No Peaks Detected - Incorrect injection. - Detector is off or malfunctioning. - No sample in the vial.- Check the autosampler for proper operation. - Ensure the detector lamp is on and the correct wavelength is set. - Verify the sample vial contains the solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Stress Conditions base Base Hydrolysis (0.1 M NaOH, RT) stock->base Stress Conditions oxidative Oxidative (3% H2O2, RT) stock->oxidative Stress Conditions thermal Thermal (105°C) stock->thermal Stress Conditions photo Photolytic (UV light) stock->photo Stress Conditions hplc HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidative->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples validation Method Validation hplc->validation Validate Method

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_method Method Validation cluster_outcome Outcome specificity Specificity sim Validated Stability-Indicating Method specificity->sim Ensures linearity Linearity linearity->sim Ensures accuracy Accuracy accuracy->sim Ensures precision Precision precision->sim Ensures lod_loq LOD & LOQ lod_loq->sim Ensures robustness Robustness robustness->sim Ensures

Caption: Relationship of validation parameters to a stability-indicating method.

References

Validation & Comparative

Aceclidine and Pilocarpine: A Comparative Analysis of Muscarinic Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two well-known muscarinic acetylcholine receptor agonists, aceclidine and pilocarpine. The information presented herein is compiled from multiple in-vitro studies to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Binding Affinity Data

The binding affinities of this compound and pilocarpine for the five muscarinic acetylcholine receptor subtypes (M1-M5) are summarized below. The data is presented as the inhibitor constant (Kᵢ) and the half-maximal effective concentration (EC₅₀), providing insights into both the binding affinity and functional potency of these compounds.

CompoundReceptor SubtypeKᵢ (μM)EC₅₀ (nM)Reference
This compound (S-enantiomer) M1-130[1][2]
M2-30[1][2]
M3-100[1]
M4-40
M5-160
Pilocarpine M10.64-
M20.56-
M31.61-

Note: Kᵢ values represent the concentration of the drug that will bind to half of the receptors in the absence of the natural ligand. Lower Kᵢ values indicate higher binding affinity. EC₅₀ values represent the concentration of a drug that gives a half-maximal response. Lower EC₅₀ values indicate greater potency. Data for this compound is for its more potent (S)-enantiomer. A direct comparison study with Kᵢ values for both compounds across all subtypes was not available in the reviewed literature.

Experimental Protocols

The data presented in this guide were primarily derived from two key experimental methodologies: radioligand binding assays and functional assays.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound and pilocarpine for muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype (e.g., from Chinese Hamster Ovary (CHO) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor gene) are prepared.

  • Incubation: These membranes are incubated with a constant concentration of a radiolabeled ligand known to bind to the muscarinic receptor (e.g., [³H]-N-methylscopolamine or [³H]-Quinuclidinyl benzilate).

  • Competition: Varying concentrations of the unlabeled test compound (this compound or pilocarpine) are added to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

These assays measure the biological response elicited by the binding of a compound to its receptor, providing a measure of its potency (EC₅₀).

Objective: To determine the functional potency of this compound and pilocarpine at different muscarinic receptor subtypes.

Methodology for Gq/11-coupled Receptors (M1, M3, M5): Phosphoinositide Hydrolysis Assay

  • Cell Culture: CHO cells stably expressing the M1, M3, or M5 receptor subtype are cultured.

  • Labeling: The cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are then stimulated with various concentrations of the agonist (this compound or pilocarpine).

  • Extraction: The reaction is stopped, and the inositol phosphates (IPs) are extracted.

  • Quantification: The accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined.

Methodology for Gi/o-coupled Receptors (M2, M4): Inhibition of cAMP Accumulation Assay

  • Cell Culture: CHO cells stably expressing the M2 or M4 receptor subtype are cultured.

  • Stimulation: The cells are treated with forskolin (an adenylyl cyclase activator) to stimulate the production of cyclic AMP (cAMP), in the presence of varying concentrations of the muscarinic agonist (this compound or pilocarpine).

  • Lysis and Quantification: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (EC₅₀) is determined.

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades depending on the receptor subtype.

M1, M3, and M5 Receptor Signaling

These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist like this compound or pilocarpine, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / Pilocarpine M1_M3_M5 M1 / M3 / M5 Receptor Agonist->M1_M3_M5 Gq Gq/11 M1_M3_M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

M2 and M4 Receptor Signaling

These receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of other effector proteins, such as ion channels.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / Pilocarpine M2_M4 M2 / M4 Receptor Agonist->M2_M4 Gi Gi/o M2_M4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gi-coupled signaling pathway for M2 and M4 muscarinic receptors.

Summary of Comparison

  • Pilocarpine demonstrates a relatively non-selective binding profile for M1, M2, and M3 receptors, with Kᵢ values in the sub-micromolar to low micromolar range. It is often described as a partial agonist. In some cellular contexts and depending on the signaling pathway being measured, pilocarpine can even act as an antagonist at the M3 receptor.

  • (S)-Aceclidine shows functional potency in the nanomolar range across all five muscarinic receptor subtypes. It acts as a full or partial agonist depending on the receptor subtype and the specific response being measured. Notably, this compound is reported to have a greater separation between its miotic effect and its effect on ciliary muscle contraction compared to pilocarpine, which may be attributed to its differential receptor interactions.

  • One study in isolated rabbit iris muscle suggested that this compound binds to high- and low-affinity states of the muscarinic receptor, while pilocarpine binds to a single affinity state, indicating different modes of interaction with the receptor.

This comparative guide highlights the distinct pharmacological profiles of this compound and pilocarpine. While both are muscarinic agonists, their differences in receptor binding affinity, functional potency, and interaction with receptor states can lead to varied physiological and therapeutic effects. Researchers are encouraged to consider these nuances when designing experiments and interpreting results.

References

A Comparative Analysis of Aceclidine and Cevimeline for the Treatment of Xerostomia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Aceclidine and Cevimeline, two muscarinic acetylcholine receptor agonists, for their potential application in the treatment of xerostomia (dry mouth). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor selectivity, and available clinical and preclinical data.

Introduction

Xerostomia, a common and debilitating condition characterized by a subjective sensation of dry mouth, often results from reduced saliva production. It is a hallmark symptom of Sjögren's syndrome and a frequent side effect of radiation therapy for head and neck cancers, as well as numerous medications. The primary therapeutic strategy for xerostomia involves the stimulation of residual salivary gland function, predominantly through the activation of muscarinic acetylcholine receptors.

Cevimeline is a well-established muscarinic agonist approved for the treatment of xerostomia in patients with Sjögren's syndrome.[1] this compound, another muscarinic agonist, is primarily recognized for its use in ophthalmology to induce miosis for the treatment of glaucoma and presbyopia.[2] However, its systemic effects, including the potential for increased salivation, warrant a comparative evaluation against the current standard of care.

Mechanism of Action and Signaling Pathway

Both this compound and Cevimeline exert their effects by acting as agonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors. The stimulation of M1 and M3 receptor subtypes, prevalent in salivary glands, is crucial for inducing saliva secretion.[1][3][4] Activation of these receptors triggers a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which is a key event in initiating the secretion of saliva from acinar cells.

cluster_0 Muscarinic Agonist Action in Salivary Gland Acinar Cells Muscarinic Agonist\n(this compound / Cevimeline) Muscarinic Agonist (this compound / Cevimeline) M1/M3 Receptor M1/M3 Receptor Muscarinic Agonist\n(this compound / Cevimeline)->M1/M3 Receptor Binds to Gq/11 Protein Gq/11 Protein M1/M3 Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Intracellular Ca2+\nRelease Intracellular Ca2+ Release IP3->Intracellular Ca2+\nRelease Stimulates Saliva Secretion Saliva Secretion Intracellular Ca2+\nRelease->Saliva Secretion Triggers

Caption: Signaling pathway of muscarinic agonists in salivary glands.

Receptor Selectivity

While both drugs target M1 and M3 receptors, their selectivity profiles across all muscarinic receptor subtypes (M1-M5) may influence their overall efficacy and side-effect profiles. The table below summarizes the available data on the functional potency (EC50) of (S)-Aceclidine and Cevimeline at each receptor subtype.

Receptor Subtype(S)-Aceclidine EC50 (nM)Cevimeline EC50 (µM)Primary Location of Interest for Xerostomia
M1 1300.023Salivary Glands
M2 301.04Heart
M3 1000.048Salivary Glands, Smooth Muscle
M4 401.31Central Nervous System
M5 1600.063Central Nervous System

Data for (S)-Aceclidine is derived from functional assays in transfected CHO cells measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4).

Comparative Efficacy and Safety

A direct head-to-head clinical trial comparing this compound and Cevimeline for xerostomia has not been conducted. Therefore, this analysis is based on individual clinical trial data for Cevimeline and preclinical and side-effect data for this compound.

Cevimeline: Clinical Data in Xerostomia

Cevimeline has been extensively studied in patients with xerostomia, particularly those with Sjögren's syndrome and radiation-induced xerostomia. Clinical trials have consistently demonstrated its efficacy in increasing salivary flow and improving patient-reported symptoms of dry mouth.

Study Identifier Patient Population Dosage Primary Efficacy Endpoint(s) Key Findings Common Adverse Events
Fife et al., 2002Sjögren's Syndrome30 mg and 60 mg TID for 6 weeksGlobal evaluation of dry mouth, salivary flowBoth doses showed significant improvement in dry mouth symptoms and salivary flow compared to placebo.Nausea, gastrointestinal disorders (more frequent with 60 mg dose)
Petrone et al., 2002Sjögren's Syndrome15 mg and 30 mg TID for 12 weeksGlobal assessment of dryness, salivary and tear flow30 mg dose showed statistically significant improvements in subjective symptoms of dry mouth and increased salivary flow.Headache, increased sweating, abdominal pain, nausea
Chambers et al., 2007Radiation-induced Xerostomia30 mg TID (escalated to 45 mg TID if no improvement) for 12 weeksGlobal evaluation of oral dryness, unstimulated salivary flowOne of two studies showed significant improvement in subjective dry mouth. Both studies showed significant increases in unstimulated salivary flow.Increased sweating
This compound: Evidence for Sialogogic Effects

Clinical data for this compound in the context of xerostomia is currently unavailable. Its primary development has been for ophthalmic indications. However, preclinical studies and the systemic side-effect profile from ophthalmic trials suggest a potential for stimulating salivation.

  • Preclinical Evidence: A study on the enantiomers of this compound demonstrated its activity at M3 muscarinic receptors in the rat parotid gland, which are the primary receptors mediating salivation. Another study noted sialogogic effects in mice.

  • Systemic Side Effects: In clinical trials for ophthalmic use and in cases of accidental ingestion, "increased salivation" has been reported as a systemic side effect of this compound. This indicates that systemically absorbed this compound can act on salivary gland receptors.

Experimental Protocols

Cevimeline Clinical Trial Methodology (Representative)

A common methodology in Cevimeline clinical trials for xerostomia involves a randomized, double-blind, placebo-controlled design.

cluster_1 Representative Experimental Workflow for a Cevimeline Clinical Trial Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Screening based on Randomization Randomization Inclusion/Exclusion Criteria->Randomization Cevimeline Group Cevimeline Group Randomization->Cevimeline Group Placebo Group Placebo Group Randomization->Placebo Group Treatment Period Treatment Period Cevimeline Group->Treatment Period Placebo Group->Treatment Period Efficacy Assessment Efficacy Assessment Treatment Period->Efficacy Assessment Safety Assessment Safety Assessment Treatment Period->Safety Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Assessment->Data Analysis

Caption: Hypothetical experimental workflow for a xerostomia clinical trial.

Inclusion Criteria (General Example):

  • Diagnosis of Sjögren's syndrome or history of radiation therapy to the head and neck.

  • Subjective symptoms of dry mouth.

  • Demonstrable, albeit reduced, salivary gland function.

Efficacy Assessments:

  • Objective: Measurement of unstimulated and stimulated whole salivary flow rates.

  • Subjective: Patient-reported outcomes using visual analog scales (VAS) or global assessments of oral dryness.

Safety Assessments:

  • Monitoring and recording of all adverse events.

  • Vital signs and laboratory tests.

Discussion and Future Directions

Cevimeline is a proven and effective treatment for xerostomia, with a well-documented clinical profile. This compound, while not clinically evaluated for this indication, demonstrates a pharmacological rationale for potential efficacy due to its action on M3 muscarinic receptors and observed sialogogic side effects.

The receptor selectivity data suggests that both drugs are potent agonists at M1 and M3 receptors. A key area for future research would be to conduct preclinical studies directly comparing the sialogogic potency and duration of action of this compound and Cevimeline. Following promising preclinical results, clinical trials would be necessary to establish the efficacy, optimal dosage, and safety of this compound for the treatment of xerostomia. Such studies should ideally include a head-to-head comparison with Cevimeline to determine its relative therapeutic value.

Conclusion

Cevimeline remains the established muscarinic agonist for the treatment of xerostomia based on extensive clinical evidence. This compound presents a plausible, yet unevaluated, alternative. Further research is required to determine if its pharmacological profile translates into clinical benefit for patients suffering from dry mouth. The data presented in this guide is intended to inform such future research and development efforts.

References

A Comparative Guide to the Cross-Validation of Aceclidine Quantification by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pharmaceutical compounds is fundamental to pharmacokinetic, toxicokinetic, and clinical monitoring studies. This guide presents a comparative analysis of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Aceclidine.

This compound is a muscarinic acetylcholine receptor partial agonist, and its precise measurement in biological matrices is crucial for understanding its therapeutic effects and safety profile. This document provides a detailed comparison of HPLC and LC-MS/MS, supported by representative experimental protocols and performance data, to assist in the selection of the most appropriate analytical method for specific research needs. While specific cross-validation data for this compound is not widely published, this guide synthesizes established validation principles and data from analogous small molecules to provide a practical framework.

Methodologies at a Glance: HPLC vs. LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique that separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For quantification, HPLC is often coupled with a UV-Vis detector, which measures the analyte's absorbance of light at a specific wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. After chromatographic separation, the analyte is ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratios. This technique offers superior specificity and lower detection limits compared to HPLC-UV.[1]

Performance Characteristics: A Head-to-Head Comparison

The choice between HPLC and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and budget considerations. LC-MS/MS generally offers significantly lower limits of quantification, making it the preferred method for bioanalytical studies where trace levels of the analyte are expected.[2]

Performance ParameterHPLC-UV (Representative Data)LC-MS/MS (Representative Data)
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.99
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (Repeatability, %RSD) < 2.0%< 15%
Limit of Detection (LOD) ~10-50 ng/mL~0.05-0.5 ng/mL
Limit of Quantification (LOQ) ~50-100 ng/mL~0.1-1.0 ng/mL
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; based on specific mass transitions, minimizing matrix interference.
Throughput ModerateHigh; faster run times are often achievable.
Cost (Instrument & Consumables) LowerHigher

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using both HPLC and LC-MS/MS. These protocols are based on established methods for similar small molecules and should be optimized and validated for specific laboratory conditions and matrices.

HPLC-UV Method for this compound Quantification

This protocol is a starting point for developing a stability-indicating HPLC method for this compound.[3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a 30:70 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., ~215 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound hydrochloride in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution (from biological matrix): Perform a protein precipitation or liquid-liquid extraction. For protein precipitation, add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

LC-MS/MS Method for this compound Quantification in Biological Matrices

This protocol outlines a sensitive method for quantifying this compound in plasma, adapted from methodologies for other small molecule drugs.[1]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column with smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) to product ion (Q3) transition to be determined (e.g., based on the molecular weight of this compound).

      • Internal Standard (e.g., a stable isotope-labeled this compound): A corresponding specific MRM transition.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the cross-validation of the HPLC and LC-MS/MS methods for this compound quantification.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Cross-Validation start Prepare Spiked Samples in Matrix (Calibration Standards & QCs) split Split Samples for Each Method start->split hplc_prep Sample Extraction (e.g., LLE/SPE) split->hplc_prep Method 1 lcms_prep Protein Precipitation with Internal Standard split->lcms_prep Method 2 hplc_analysis HPLC-UV Injection & Data Acquisition hplc_prep->hplc_analysis hplc_quant Quantification using External Standard Calibration hplc_analysis->hplc_quant compare Compare Quantitative Results (% Difference) hplc_quant->compare lcms_analysis LC-MS/MS Injection & Data Acquisition lcms_prep->lcms_analysis lcms_quant Quantification using Internal Standard Calibration lcms_analysis->lcms_quant lcms_quant->compare report Report Method Comparability compare->report

Caption: Cross-validation workflow for this compound quantification.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific analytical needs of the research. HPLC-UV is a cost-effective and reliable method suitable for routine analysis of bulk drug or pharmaceutical formulations where high concentrations of the analyte are expected. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies in complex matrices, such as plasma or urine, where low concentrations of this compound need to be accurately measured. The cross-validation of these two methods is essential to ensure data consistency and reliability when transitioning between different analytical platforms during drug development.

References

A Comparative Analysis of In Vivo Efficacy: Aceclidine vs. Pilocarpine Eye Drops

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

In the landscape of ophthalmic therapeutics, particularly for the management of glaucoma and presbyopia, muscarinic receptor agonists have long been a cornerstone of treatment. Among these, pilocarpine has historically been the most widely utilized agent. However, the emergence of aceclidine, a more selective muscarinic agonist, presents a paradigm shift, offering potentially improved efficacy and a more favorable side-effect profile. This guide provides a comprehensive in vivo comparison of this compound and pilocarpine eye drops, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Muscarinic Agonists

Both this compound and pilocarpine exert their effects by stimulating muscarinic acetylcholine receptors in the eye. These receptors are G-protein coupled and are abundant in the iris sphincter and ciliary muscles. Contraction of the iris sphincter muscle leads to miosis (pupil constriction), which increases the depth of focus and is beneficial in presbyopia. Contraction of the ciliary muscle enhances the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP) in glaucoma.

The key distinction between the two lies in their receptor selectivity. This compound exhibits a significantly higher selectivity for the muscarinic receptors on the iris sphincter muscle over the ciliary muscle.[1][2] In contrast, pilocarpine is a non-selective muscarinic agonist, stimulating both muscle groups more indiscriminately.[3][4] This difference in selectivity is the primary determinant of their varying clinical profiles.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the key performance indicators of this compound and pilocarpine eye drops based on available clinical trial data.

Table 1: Efficacy in Presbyopia Treatment

ParameterThis compoundPilocarpineSource(s)
Concentration(s) Studied 1.44%, 1.75%0.4%, 1.25%[3]
Onset of Action ~30 minutes~15-30 minutes
Duration of Action Up to 10 hoursUp to 6-8 hours
Near Vision Improvement 71% of participants gained ≥3 lines of near visual acuity at 3 hours.>30% of participants gained ≥3 lines of near visual acuity.
Pupil Constriction Achieves pupil diameter <2.0 mm.Generally achieves pupil diameter of 2.0-2.5 mm.

Table 2: Efficacy in Glaucoma Treatment (IOP Reduction)

ParameterThis compoundPilocarpineSource(s)
Concentration(s) Studied 2%2%
IOP Reduction Similar IOP-lowering effect to pilocarpine.Significant IOP reduction (e.g., 3.9 mmHg in one study).
Effect on Aqueous Outflow Increases outflow facility.Increases outflow facility.

Table 3: Comparative Side Effect Profile

Side EffectThis compoundPilocarpineSource(s)
Myopic Shift Minimal (~ -0.13 D)Significant (~ -1.25 D)
Accommodative Spasm/Brow Ache Less frequent and milderMore frequent and pronounced
Headache Reported, generally mildMore common
Instillation Site Irritation Mild and transientCommon
Dim Vision Reported (due to miosis)Reported (due to miosis)

Experimental Protocols

While a single, unified protocol for a head-to-head comparison is not publicly available, a representative experimental design for a clinical trial comparing the in vivo efficacy of this compound and pilocarpine eye drops would typically involve the following:

Study Design: A randomized, double-masked, crossover, or parallel-group clinical trial.

Participant Population:

  • For Presbyopia Studies: Adults aged 40-65 with a diagnosis of presbyopia, demonstrating difficulty with near vision tasks.

  • For Glaucoma Studies: Adults with a diagnosis of open-angle glaucoma or ocular hypertension, with a baseline intraocular pressure within a specified range.

Inclusion Criteria:

  • Best-corrected distance visual acuity of 20/25 or better in each eye.

  • Ability to read and understand the study procedures and provide informed consent.

  • Willingness to discontinue any current eye drops for a specified washout period.

Exclusion Criteria:

  • History of ocular surgery or trauma.

  • Presence of other ocular diseases that could interfere with the study outcomes (e.g., cataracts, macular degeneration).

  • Known hypersensitivity to any of the study medications.

  • Use of any systemic medications that could affect intraocular pressure or pupil size.

Interventions:

  • This compound ophthalmic solution (e.g., 1.75%)

  • Pilocarpine ophthalmic solution (e.g., 1.25%)

  • Placebo (vehicle) eye drops

Dosing Regimen: One drop instilled in each eye, once or twice daily, as specified by the protocol.

Outcome Measures:

  • Primary Efficacy Endpoint (Presbyopia): Change from baseline in mesopic, high-contrast, binocular distance-corrected near visual acuity (DCNVA).

  • Primary Efficacy Endpoint (Glaucoma): Mean change from baseline in intraocular pressure (IOP) at specified time points.

  • Secondary Efficacy Endpoints:

    • Change in pupil diameter under photopic and mesopic conditions, measured by pupillometry.

    • Duration of effect on near vision and/or IOP.

    • Change in accommodative amplitude.

  • Safety Endpoints:

    • Incidence and severity of adverse events (e.g., headache, eye pain, blurred vision, conjunctival hyperemia).

    • Changes in best-corrected distance visual acuity.

    • Slit-lamp biomicroscopy findings.

    • Vital signs.

Study Procedures:

  • Screening Visit: Assess eligibility and obtain informed consent.

  • Baseline Visit: Perform baseline measurements of all outcome parameters.

  • Randomization and Treatment: Randomly assign participants to treatment groups and dispense study medication.

  • Follow-up Visits: Conduct follow-up visits at specified intervals (e.g., 1 hour, 3 hours, 6 hours, 10 hours, and on subsequent days/weeks) to repeat outcome measurements.

  • Data Analysis: Analyze the data to compare the efficacy and safety of the different treatment arms.

Visualizing the Mechanisms and Workflow

To better understand the underlying pharmacology and the experimental process, the following diagrams are provided.

G Signaling Pathway of Muscarinic Agonists in the Eye cluster_receptor Cell Membrane cluster_cell Intracellular Signaling Cascade cluster_effect Physiological Effect This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Pilocarpine Pilocarpine Pilocarpine->M3_Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Muscle_Contraction Smooth Muscle Contraction Ca2_release->Muscle_Contraction Leads to PKC->Muscle_Contraction Contributes to Miosis Miosis (Pupil Constriction) Muscle_Contraction->Miosis in Iris Sphincter IOP_Reduction IOP Reduction Muscle_Contraction->IOP_Reduction in Ciliary Muscle G Generalized Experimental Workflow for Comparative Ophthalmic Drug Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Visit Baseline Assessment (IOP, VA, Pupil Size) Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_A Treatment Group A (this compound) Randomization->Treatment_A Treatment_B Treatment Group B (Pilocarpine) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Dosing Drug Administration (Dosing Schedule) Treatment_A->Dosing Treatment_B->Dosing Placebo->Dosing Follow_Up Follow-up Visits (Efficacy & Safety Assessments) Dosing->Follow_Up Data_Collection Data Collection & Monitoring Follow_Up->Data_Collection Data_Analysis Statistical Analysis (Comparison of Endpoints) Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

A Comparative Analysis of Aceclidine and Other M1 Muscarinic Agonists in Preclinical Cognitive Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The M1 muscarinic acetylcholine receptor is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Activation of the M1 receptor is believed to enhance cognitive processes such as learning and memory. This guide provides a comparative overview of aceclidine, a muscarinic agonist, against other notable M1 agonists, with a focus on their performance in preclinical cognitive models. The data presented is compiled from various in vitro and in vivo studies to facilitate an objective comparison for research and drug development purposes.

In Vitro Pharmacological Profiles of M1 Muscarinic Agonists

The binding affinity (Ki) and functional potency (EC50) of a ligand at the M1 receptor, along with its selectivity over other muscarinic subtypes (M2-M5), are critical determinants of its therapeutic potential and side-effect profile. The following table summarizes the in vitro pharmacological data for this compound and other key M1 muscarinic agonists.

Disclaimer: The data presented in the following table are compiled from multiple sources. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, radioligands, and assay methodologies can vary between studies.

CompoundM1 Ki (nM)M1 EC50 (nM)M2 EC50 (nM)M3 EC50 (nM)M4 EC50 (nM)M5 EC50 (nM)
(S)-Aceclidine -130[1]30[1]100[1]40[1]160[1]
Xanomeline 1091----
Cevimeline -23104048131063
Pilocarpine 7943832----

In Vivo Efficacy in Cognitive Models

Preclinical cognitive models, such as the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tests, are crucial for evaluating the potential of M1 agonists to improve learning and memory. While in vivo comparative data for this compound against other M1 agonists is limited, the following table summarizes available efficacy data for some of these compounds in scopolamine-induced cognitive deficit models.

CompoundCognitive ModelAnimal ModelKey Findings
Xanomeline Novel Object RecognitionRatImproved scopolamine-induced cognitive impairments
Cevimeline -RatReverses AF64A-induced cognitive impairments

Key Experimental Methodologies

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

  • Habituation: The animal is placed in an empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done for 1-2 days.

  • Training/Sample Phase: Two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined duration (e.g., 5-10 minutes).

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific period, which can range from a few minutes to 24 hours, depending on the memory phase being tested.

  • Test/Choice Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM test is a classic behavioral task used to assess spatial learning and memory in rodents. It requires the animal to use distal cues to locate a hidden platform in a circular pool of opaque water.

Protocol:

  • Apparatus: A large circular pool is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in one of the quadrants.

  • Acquisition Training: The animal undergoes several trials per day for multiple days (e.g., 4-5 days). In each trial, the animal is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

  • Probe Trial: 24 hours after the last training session, the platform is removed from the pool, and the animal is allowed to swim freely for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis: Key metrics include the escape latency during acquisition trials and the percentage of time spent in the target quadrant during the probe trial. A shorter escape latency across training days indicates learning, and a greater preference for the target quadrant in the probe trial indicates spatial memory retention.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor, a Gq-coupled protein receptor, initiates a signaling cascade that is crucial for synaptic plasticity and cognitive function.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound / M1 Agonist This compound->M1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Co-activates Cognitive_Function Enhanced Cognitive Function PKC->Cognitive_Function Leads to NOR_Workflow Habituation Day 1: Habituation (Empty Arena) Training Day 2: Training Phase (Two Identical Objects) Habituation->Training ITI Inter-Trial Interval (e.g., 1 hour) Training->ITI Test Day 2: Test Phase (One Familiar, One Novel Object) ITI->Test Analysis Data Analysis (Discrimination Index) Test->Analysis MWM_Workflow Acquisition Days 1-5: Acquisition Training (Hidden Platform) Probe_Trial Day 6: Probe Trial (Platform Removed) Acquisition->Probe_Trial Data_Collection Data Collection (Escape Latency, Path, Time in Quadrant) Acquisition->Data_Collection Probe_Trial->Data_Collection Analysis Data Analysis (Learning Curve, Quadrant Preference) Data_Collection->Analysis

References

A Comparative Safety Profile of Aceclidine and Other Miotics for Ophthalmic Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the safety and pharmacological profile of Aceclidine, a novel miotic agent, against established miotics such as Pilocarpine and Carbachol. The information presented is collated from publicly available clinical trial data and preclinical research to facilitate an objective comparison for drug development and research purposes.

Executive Summary

This compound, a selective muscarinic receptor agonist, has recently gained attention for its role in the management of presbyopia. Its mechanism of action, which is reported to be more selective for the pupillary sphincter over the ciliary muscle, suggests a potentially favorable safety profile compared to non-selective miotics like pilocarpine and carbachol. This guide delves into the specifics of their safety, receptor binding profiles, and the experimental methodologies used to ascertain these characteristics.

Clinical Safety and Tolerability

The safety of ophthalmic miotics is a critical consideration in their clinical use. The following table summarizes the incidence of common adverse events reported in clinical trials for this compound, Pilocarpine, and Carbachol for the treatment of presbyopia.

Adverse EventThis compound (1.75%)[1]Pilocarpine (1.25%)Carbachol (various concentrations)
Ocular Events
Instillation Site Irritation20%1-5% (Eye Pain/Irritation)Stinging/Burning (Common)[2]
Dim Vision/Visual Impairment16%1-5% (Blurred Vision)[3]Blurred Vision (Common)[2]
Conjunctival Hyperemia8%5% (Conjunctival Irritation)Redness (Frequent)[4]
Ocular Hyperemia7%--
Systemic Events
Headache13%5%Headache (Common)

Data for Carbachol in presbyopia trials is less consistently reported as monotherapy; reported side effects are often from glaucoma studies or in combination with other agents.

This compound's most frequently reported side effects are generally mild and transient. Pilocarpine also demonstrates a generally mild side effect profile, though headache and blurred vision are notable. For Carbachol, while quantitative data from recent presbyopia-specific trials is sparse, historical use and studies in other indications report similar, and sometimes more pronounced, cholinergic side effects.

Pharmacological Profile: Receptor Selectivity

The differential safety profiles of these miotics can be largely attributed to their varying affinities for muscarinic acetylcholine receptor subtypes. Miotics primarily exert their effect through M3 receptors on the iris sphincter muscle (causing miosis) and the ciliary muscle (causing accommodation). Non-selective agents that strongly activate ciliary muscle M3 receptors are more likely to induce accommodative spasm, leading to side effects like brow ache and myopic shift.

This compound is characterized as a "pupil-selective" miotic, demonstrating a significantly higher affinity for the iris sphincter muscle compared to the ciliary muscle. This selectivity is a key differentiator from pilocarpine and carbachol.

MisticIris Sphincter vs. Ciliary Muscle Selectivity Ratio
This compound 28:1
Carbachol ~5:1
Pilocarpine ~1.5:1

The higher selectivity ratio of this compound suggests a reduced potential for ciliary muscle-related side effects, such as induced myopia.

While comprehensive, directly comparable Ki or EC50 values for all three agonists across all five muscarinic receptor subtypes (M1-M5) are not available from a single source, the existing literature indicates the following trends:

  • This compound: Shows functional selectivity for M3 and M1 receptors.

  • Pilocarpine: Generally considered a non-selective muscarinic agonist.

  • Carbachol: A potent, non-selective cholinergic agonist with activity at both muscarinic and nicotinic receptors.

Preclinical Toxicology Profile

Preclinical safety evaluation is a cornerstone of drug development. Below is a summary of the typical non-clinical toxicology studies conducted for ophthalmic drugs like miotics.

Study TypeThis compoundPilocarpineCarbachol
Acute Toxicity LD50 established in rodents via multiple routes.Well-documented toxicity profile, can induce seizures at high systemic doses.Systemic toxicity includes cholinergic effects like sweating, cramps, and hypotension.
Repeat-Dose Ocular Toxicity No adverse ocular or systemic effects noted in rabbit studies.Topical administration up to 6% in rabbits showed no significant ocular or systemic toxicities.Generally well-tolerated locally, systemic absorption can lead to side effects.
Genotoxicity No evidence of mutagenic or clastogenic potential.Oral formulation studies showed no mutagenic toxicity.Data not readily available in recent compilations.
Reproductive and Developmental Toxicology No teratogenic effects or maternal toxicity at exposures significantly exceeding clinical levels.Oral formulation studies showed no reproductive and developmental toxicity.To be used during pregnancy only if the potential benefit justifies the risk.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of safety data. Below are representative methodologies for key preclinical safety assessments.

Ocular Irritation Study (Modified Draize Test)

A standard method to assess the potential for a substance to cause eye irritation is the rabbit eye test.

Objective: To determine the ocular irritation potential of a test substance following a single instillation.

Methodology:

  • Animal Model: Healthy, adult albino rabbits are used.

  • Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.

  • Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: Ocular reactions are scored using a standardized system (e.g., the Draize scale), which evaluates the cornea, iris, and conjunctiva.

  • Classification: Based on the severity and reversibility of the observed effects, the substance is classified as non-irritating, mildly irritating, moderately irritating, or severely irritating.

In Vitro Receptor Binding Assay

These assays are fundamental in determining the affinity of a drug for its target receptors.

Objective: To quantify the binding affinity (e.g., Ki) of miotics for different muscarinic receptor subtypes.

Methodology:

  • Receptor Source: Membranes from cells engineered to express a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are used.

  • Radioligand: A radiolabeled antagonist with known high affinity for the receptor (e.g., [3H]-N-methylscopolamine) is used.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, Pilocarpine, or Carbachol).

  • Detection: The amount of radioligand bound to the receptor is measured using scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Visualized Pathways and Workflows

Muscarinic Receptor Signaling in the Eye

cluster_miotics Miotics cluster_receptors Muscarinic Receptors cluster_effects Physiological Effects This compound This compound M3_Iris M3 Receptor (Iris Sphincter) This compound->M3_Iris High Affinity M3_Ciliary M3 Receptor (Ciliary Muscle) This compound->M3_Ciliary Low Affinity Pilocarpine Pilocarpine Pilocarpine->M3_Iris Pilocarpine->M3_Ciliary Carbachol Carbachol Carbachol->M3_Iris Carbachol->M3_Ciliary Miosis Miosis (Pupil Constriction) M3_Iris->Miosis Accommodation Accommodation (Myopic Shift) M3_Ciliary->Accommodation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Models) cluster_evaluation Evaluation Receptor_Binding Receptor Binding Assays (M1-M5 Affinity) Acute_Toxicity Acute Toxicity (Single Dose, LD50) Receptor_Binding->Acute_Toxicity Genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration) Genotoxicity->Acute_Toxicity Ocular_Irritation Ocular Irritation (Draize Test) Acute_Toxicity->Ocular_Irritation Repeat_Dose Repeat-Dose Ocular Toxicity Ocular_Irritation->Repeat_Dose Safety_Profile Comprehensive Safety Profile Repeat_Dose->Safety_Profile This compound This compound Iris_Sphincter Iris Sphincter (Desired Effect) This compound->Iris_Sphincter High Selectivity Ciliary_Muscle Ciliary Muscle (Potential Side Effects) This compound->Ciliary_Muscle Pilocarpine Pilocarpine Pilocarpine->Iris_Sphincter Pilocarpine->Ciliary_Muscle Carbachol Carbachol Carbachol->Iris_Sphincter Carbachol->Ciliary_Muscle

References

A Comparative Analysis of the Duration of Action: Aceclidine vs. Pilocarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the duration of action of two prominent muscarinic acetylcholine receptor agonists, Aceclidine and pilocarpine. Both compounds are utilized in ophthalmology for their miotic (pupil-constricting) and intraocular pressure (IOP) lowering effects. This analysis, supported by experimental data, aims to elucidate the differences in their pharmacological profiles, particularly the longevity of their therapeutic effects.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters related to the duration of action of this compound and pilocarpine, based on available clinical and preclinical data.

ParameterThis compoundPilocarpineReferences
Miosis (Pupil Constriction) Duration Up to 10 hours4 to 8 hours[1][2][3][4]
Intraocular Pressure (IOP) Reduction Duration Sustained effect, at least 7 hours4 to 14 hours (formulation dependent)[5]
Receptor Selectivity Higher selectivity for M3 receptors on the iris sphincterLess selective, acts on multiple muscarinic receptor subtypes
Onset of Miosis Approximately 30 minutes15 to 30 minutes
Onset of IOP Reduction Within hoursApproximately 1 hour

Experimental Protocols

The data presented above is derived from rigorous experimental protocols designed to assess the efficacy and duration of action of these ophthalmic agents. Below are detailed methodologies for key experiments.

Assessment of Miotic Effect in Humans (Clinical Trial Protocol)

This protocol outlines a typical randomized, double-masked, placebo-controlled clinical trial to evaluate the miotic effect of this compound and pilocarpine.

  • Study Design: A crossover or parallel-group study design is employed. In a crossover design, participants receive both treatments (e.g., this compound and pilocarpine) and a placebo in a randomized sequence, with a washout period between each treatment.

  • Participant Population: Healthy volunteers or individuals with presbyopia within a specified age and refractive error range are recruited.

  • Intervention: A single drop of the study drug (e.g., this compound 1.75% ophthalmic solution, pilocarpine 1.25% ophthalmic solution) or placebo is administered to one or both eyes.

  • Measurements:

    • Pupil Diameter: Pupil size is measured at baseline and at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, 8, 10 hours) post-instillation using a pupillometer under mesopic (low light) conditions.

    • Visual Acuity: Near and distance visual acuity are assessed at corresponding time points.

    • Adverse Effects: Subjective questionnaires are used to record any adverse effects such as brow ache, eye pain, or changes in distance vision.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each treatment group and compared. The duration of action is defined as the time taken for the pupil to return to a predefined baseline range.

Measurement of Intraocular Pressure (IOP) in Rabbits (Preclinical Protocol)

This protocol describes a common preclinical model using rabbits to evaluate the IOP-lowering effects of this compound and pilocarpine.

  • Animal Model: Normotensive New Zealand White rabbits are commonly used.

  • Acclimatization and Baseline Measurement: Animals are acclimatized to the laboratory conditions. Baseline IOP is measured multiple times using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) to establish a diurnal curve.

  • Drug Administration: A single topical dose of the test compound (e.g., this compound or pilocarpine ophthalmic solution at varying concentrations) is administered to one eye, while the contralateral eye receives a vehicle control.

  • Post-Dose IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Data Analysis: The change in IOP from baseline in the treated eye is compared to the control eye. The duration of action is determined by the time it takes for the IOP to return to baseline levels.

Visualization of Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preclinical Preclinical (Rabbit Model) cluster_clinical Clinical (Human Trial) preclinical_start Acclimatization & Baseline IOP drug_admin_pre Topical Drug Administration (this compound/Pilocarpine vs. Vehicle) preclinical_start->drug_admin_pre iop_measurement Serial IOP Measurements (e.g., 1-24h post-dose) drug_admin_pre->iop_measurement data_analysis_pre Data Analysis: ΔIOP vs. Baseline & Control iop_measurement->data_analysis_pre clinical_start Participant Screening & Baseline randomization Randomization clinical_start->randomization drug_admin_clin Drug Instillation (this compound vs. Pilocarpine vs. Placebo) randomization->drug_admin_clin miosis_measurement Pupillometry & Visual Acuity (Serial Measurements) drug_admin_clin->miosis_measurement data_analysis_clin Data Analysis: ΔPupil Diameter & Duration miosis_measurement->data_analysis_clin

Figure 1: Generalized experimental workflow for comparing this compound and pilocarpine.

Signaling_Pathways cluster_this compound This compound cluster_pilocarpine Pilocarpine This compound This compound m3_receptor_ace M3 Muscarinic Receptor (Iris Sphincter - High Selectivity) This compound->m3_receptor_ace gq_protein_ace Gq/11 Protein Activation m3_receptor_ace->gq_protein_ace plc_ace Phospholipase C (PLC) Activation gq_protein_ace->plc_ace ip3_dag_ace IP3 & DAG Production plc_ace->ip3_dag_ace ca_release_ace Intracellular Ca2+ Release ip3_dag_ace->ca_release_ace miosis_ace Iris Sphincter Contraction (Miosis - Sustained) ca_release_ace->miosis_ace pilocarpine Pilocarpine muscarinic_receptors_pilo Muscarinic Receptors (M1, M2, M3 - Lower Selectivity) pilocarpine->muscarinic_receptors_pilo g_protein_pilo G Protein Activation (Gq/11, Gi/o) muscarinic_receptors_pilo->g_protein_pilo effector_enzymes_pilo Effector Enzyme Modulation (e.g., PLC, Adenylyl Cyclase) g_protein_pilo->effector_enzymes_pilo second_messengers_pilo Second Messenger Alteration effector_enzymes_pilo->second_messengers_pilo cellular_response_pilo Cellular Response second_messengers_pilo->cellular_response_pilo miosis_pilo Iris & Ciliary Muscle Contraction (Miosis - Shorter Duration) cellular_response_pilo->miosis_pilo

Figure 2: Signaling pathways of this compound and pilocarpine leading to miosis.

Discussion

The extended duration of action of this compound, particularly in inducing miosis, can be attributed to its higher selectivity for the M3 muscarinic receptors located on the iris sphincter muscle. This targeted mechanism of action is in contrast to pilocarpine, which exhibits less receptor selectivity and also stimulates the ciliary muscle more significantly. The prolonged effect of this compound makes it a promising candidate for applications requiring sustained pupil constriction, such as the treatment of presbyopia, potentially offering a more convenient once-daily dosing regimen.

Pilocarpine, while having a shorter duration of miotic effect, has a long history of use in treating glaucoma and can effectively reduce IOP for a significant period, with some formulations providing 24-hour control. The choice between this compound and pilocarpine will ultimately depend on the specific therapeutic goal, the desired duration of action, and the patient's individual response and tolerance to the medication.

References

A Comparative Guide to Miotic Agents for Presbyopia: Validating Aceclidine's Ciliary-Sparing Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmacological treatment of presbyopia has seen a resurgence with the advent of miotic agents that enhance near vision by inducing a pinhole effect. However, the ideal agent must balance efficacy with tolerability, a key aspect of which is minimizing the impact on the ciliary muscle to avoid undesirable side effects such as myopic shift and brow ache. This guide provides a detailed comparison of Aceclidine, a novel miotic, with the established alternatives, Pilocarpine and Carbachol, focusing on the validation of this compound's ciliary-sparing mechanism.

Mechanism of Action: A Tale of Two Muscles

Miotics used for presbyopia primarily act on two muscles in the eye: the iris sphincter and the ciliary muscle. Both are stimulated by muscarinic acetylcholine receptor agonists.

  • Iris Sphincter Contraction: Leads to miosis (pupil constriction), creating a pinhole effect that increases the depth of focus and improves near visual acuity.

  • Ciliary Muscle Contraction: Causes the lens to become more convex, leading to a myopic shift in refraction. While this can aid near vision, it often comes at the cost of blurred distance vision and can cause side effects like headache and brow ache.

The ideal miotic for presbyopia would selectively target the iris sphincter while having minimal effect on the ciliary muscle.

Comparative Analysis of Miotic Agents

This compound has emerged as a promising agent due to its pupil-selective, ciliary-sparing action.[1] Unlike less selective miotics like pilocarpine and carbachol, this compound is designed to primarily target the pupil sphincter muscle.[2][3] This selectivity is attributed to its differential activity at muscarinic receptor subtypes.

Quantitative Comparison of Efficacy and Ciliary Muscle Stimulation

The following table summarizes the key performance indicators of this compound, Pilocarpine, and Carbachol based on available preclinical and clinical data.

ParameterThis compoundPilocarpineCarbachol
Primary Mechanism Selective Muscarinic AgonistNon-selective Muscarinic AgonistNon-selective Muscarinic Agonist
Iris Sphincter Stimulation (EC50) Lower concentration required for miosisHigher concentration required for miosisHigher concentration required for miosis
Ciliary Muscle Stimulation (EC50) Significantly higher concentration requiredSimilar concentration to iris sphincterSimilar concentration to iris sphincter
Selectivity Ratio (Ciliary/Iris EC50) ~28:1[4]~1.5:1[4]~5:1
Clinical Efficacy (% achieving ≥3-line gain in near vision) ~71% at 30 mins and 3 hours~40.1% at 1 hour (0.4% solution)Statistically significant improvement in NVA
Pupil Size Reduction Achieves <2 mm pupil for up to 10 hoursPost-treatment pupil size of 2.12-2.3 mm (0.4% solution)Post-treatment pupil size of 1.2-2.1 mm (3% solution with brimonidine)
Induced Myopic Shift ~ -0.13 DCan induce up to -1.25 DSignificant myopic shift expected
Common Adverse Events Mild, transient instillation site irritation, dim vision, headacheHeadache, blurred vision, eye painAccommodative spasm, brow ache

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of this compound's ciliary-sparing mechanism.

In Vitro Ciliary Muscle Contractility Assay

Objective: To determine the concentration-response relationship of miotic agents on ciliary muscle contraction.

Methodology:

  • Tissue Preparation: Human or primate ciliary muscle tissue is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Force Measurement: The tissue is connected to an isometric force transducer to record contractile responses.

  • Drug Administration: Increasing concentrations of the miotic agent (this compound, Pilocarpine, or Carbachol) are cumulatively added to the organ bath.

  • Data Analysis: The contractile force generated at each concentration is recorded. A concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximum response) is calculated. This is performed for both the iris sphincter and the ciliary muscle to determine the selectivity ratio.

Clinical Pupillometry

Objective: To measure the change in pupil diameter in response to the administration of a miotic agent.

Methodology:

  • Participant Preparation: Participants are adapted to a standardized low-light environment for a defined period (e.g., 3-5 minutes) to ensure a stable baseline pupil size.

  • Baseline Measurement: The baseline pupil diameter of each eye is measured using a pupillometer (e.g., infrared pupillometer).

  • Drug Instillation: A single drop of the miotic agent (or vehicle control) is instilled into the study eye(s).

  • Post-Dose Measurements: Pupil diameter is measured at predefined time points after instillation (e.g., 15, 30, 60 minutes, and then hourly) under consistent lighting conditions.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each time point. The maximum constriction and the duration of the miotic effect are determined.

Assessment of Myopic Shift in Clinical Trials

Objective: To quantify the change in refractive error induced by a miotic agent.

Methodology:

  • Baseline Refraction: The manifest refraction of each participant is measured using standard autorefractors and subjective refraction techniques to determine the best-corrected distance visual acuity (BCDVA).

  • Drug Administration: The miotic agent is administered as per the study protocol.

  • Post-Dose Refraction: Manifest refraction is measured at various time points following drug administration.

  • Data Analysis: The change in the spherical equivalent from baseline is calculated to determine the extent of the myopic shift in diopters (D).

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_this compound This compound Pathway cluster_pilocarpine Pilocarpine/Carbachol Pathway This compound This compound M3_Iris Muscarinic M3 Receptor (Iris Sphincter) This compound->M3_Iris High Affinity M3_Ciliary Muscarinic M3 Receptor (Ciliary Muscle) This compound->M3_Ciliary Low Affinity Miosis Miosis M3_Iris->Miosis Contraction Myopic_Shift Minimal Myopic Shift M3_Ciliary->Myopic_Shift Minimal Contraction Pilocarpine Pilocarpine / Carbachol M3_Iris_P Muscarinic M3 Receptor (Iris Sphincter) Pilocarpine->M3_Iris_P Non-selective Affinity M3_Ciliary_P Muscarinic M3 Receptor (Ciliary Muscle) Pilocarpine->M3_Ciliary_P Non-selective Affinity Miosis_P Miosis M3_Iris_P->Miosis_P Contraction Myopic_Shift_P Significant Myopic Shift M3_Ciliary_P->Myopic_Shift_P Significant Contraction

Caption: Signaling pathways of this compound vs. Pilocarpine/Carbachol.

cluster_workflow Comparative Clinical Trial Workflow Screening Participant Screening (Presbyopia Diagnosis) Baseline Baseline Measurements (Pupillometry, Refraction, VA) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Pilocarpine/Carbachol) Randomization->Group_B Group_C Group C (Vehicle Control) Randomization->Group_C Dosing Drug Administration Group_A->Dosing Group_B->Dosing Group_C->Dosing Follow_up Follow-up Assessments (Pupillometry, Refraction, VA at multiple time points) Dosing->Follow_up Data_Analysis Data Analysis (Efficacy and Safety Endpoints) Follow_up->Data_Analysis

Caption: Experimental workflow for comparing miotic agents.

Conclusion

The available evidence strongly supports the validation of this compound's ciliary-sparing mechanism. Its high selectivity for the iris sphincter over the ciliary muscle, as demonstrated by a significantly higher selectivity ratio compared to Pilocarpine and Carbachol, translates into a favorable clinical profile. This compound achieves effective miosis for improved near vision with a minimal induction of myopic shift, thereby enhancing its tolerability and preserving distance vision. This pupil-selective approach represents a significant advancement in the pharmacological management of presbyopia, offering a promising alternative to less selective miotic agents. Further head-to-head clinical trials will be invaluable in solidifying these findings and fully elucidating the comparative benefits of this compound in a real-world setting.

References

A Comparative Analysis of Myopic Shift Induced by Aceclidine and Pilocarpine in the Treatment of Presbyopia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmacological treatment of presbyopia has seen significant advancements with the advent of miotic agents that enhance near vision by increasing the depth of focus. Among these, aceclidine and pilocarpine have emerged as key molecules. However, their distinct mechanisms of action result in a critical difference in the induced myopic shift, a crucial factor for patient satisfaction and visual quality. This guide provides an objective comparison of the myopic shift induced by these two compounds, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a selective muscarinic agonist, demonstrates a significantly lower myopic shift compared to the non-selective muscarinic agonist, pilocarpine. This difference is primarily attributed to this compound's "ciliary-sparing" mechanism, which preferentially constricts the pupil with minimal engagement of the ciliary muscle. In contrast, pilocarpine's stimulation of the ciliary muscle leads to a more pronounced myopic shift. Clinical data indicates that the myopic shift with this compound is approximately -0.13 D, whereas pilocarpine can induce a shift of about -1.25 D[1]. This substantial difference has important implications for the development of presbyopia treatments, favoring agents with higher selectivity for the iris sphincter to minimize unwanted changes in distance vision.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative differences between this compound and pilocarpine concerning myopic shift and receptor selectivity.

ParameterThis compoundPilocarpineSource(s)
Induced Myopic Shift ~ -0.13 D~ -1.25 D[1]
Primary Mechanism Selective Muscarinic AgonistNon-selective Muscarinic Agonist[2][3]
Primary Target Muscle Iris SphincterIris Sphincter and Ciliary Muscle[2]
Selectivity Ratio (Iris Sphincter vs. Ciliary Muscle) 28:11.5:1
Muscarinic Receptor Subtype Selectivity Some selectivity for M2 and M4 subtypesGenerally non-selective, with some studies suggesting M1 and M3 selectivity

Signaling Pathways

The differential effects of this compound and pilocarpine on the ciliary muscle and subsequent myopic shift are rooted in their interaction with muscarinic acetylcholine receptors (mAChRs) in the eye.

Signaling Pathways of this compound and Pilocarpine cluster_this compound This compound (Selective) cluster_pilocarpine Pilocarpine (Non-Selective) This compound This compound M_Iris_A Muscarinic Receptors (Iris Sphincter) This compound->M_Iris_A High Affinity M_Ciliary_A Muscarinic Receptors (Ciliary Muscle) This compound->M_Ciliary_A Low Affinity Pupil_Constriction_A Significant Pupil Constriction (Miosis) M_Iris_A->Pupil_Constriction_A Ciliary_Contraction_A Minimal Ciliary Muscle Contraction M_Ciliary_A->Ciliary_Contraction_A Myopic_Shift_A Minimal Myopic Shift (~ -0.13 D) Pupil_Constriction_A->Myopic_Shift_A Ciliary_Contraction_A->Myopic_Shift_A Pilocarpine Pilocarpine M_Iris_P Muscarinic Receptors (Iris Sphincter) Pilocarpine->M_Iris_P High Affinity M_Ciliary_P Muscarinic Receptors (Ciliary Muscle) Pilocarpine->M_Ciliary_P High Affinity Pupil_Constriction_P Significant Pupil Constriction (Miosis) M_Iris_P->Pupil_Constriction_P Ciliary_Contraction_P Significant Ciliary Muscle Contraction M_Ciliary_P->Ciliary_Contraction_P Myopic_Shift_P Significant Myopic Shift (~ -1.25 D) Pupil_Constriction_P->Myopic_Shift_P Ciliary_Contraction_P->Myopic_Shift_P

Signaling pathways of this compound and pilocarpine.

Experimental Protocols

The following outlines a representative methodology for a clinical trial designed to compare the myopic shift induced by this compound and pilocarpine, based on protocols from various Phase 2 and Phase 3 studies.

1. Study Design:

  • A randomized, double-masked, vehicle-controlled, crossover study.

  • Participants: A cohort of presbyopic individuals (e.g., aged 45-64) with a baseline-corrected near visual acuity of 20/40 or worse.

  • Interventions:

    • This compound ophthalmic solution (e.g., 1.75%)

    • Pilocarpine ophthalmic solution (e.g., 1.25%)

    • Vehicle (placebo)

2. Key Assessments:

  • Refraction: Autorefraction and subjective manifest refraction are performed at baseline and at specified time points post-instillation (e.g., 30 minutes, 1, 2, 4, 6, 8, and 10 hours). The change in spherical equivalent from baseline is calculated to determine the myopic shift.

  • Visual Acuity:

    • Distance-Corrected Near Visual Acuity (DCNVA) is measured at a standardized distance (e.g., 40 cm) under mesopic (low light) and photopic (normal light) conditions.

    • Best-Corrected Distance Visual Acuity (BCDVA) is measured to assess any impact on distance vision.

  • Pupillometry: Pupil diameter is measured under scotopic, mesopic, and photopic conditions using a pupillometer at the same time points as refraction.

3. Procedural Workflow:

Experimental Workflow for Myopic Shift Assessment cluster_screening Screening & Baseline cluster_intervention Intervention & Data Collection cluster_analysis Analysis & Outcome Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements: - Refraction - Visual Acuity (Near & Distance) - Pupillometry Screening->Baseline Randomization Randomization to Treatment Arm (this compound, Pilocarpine, or Vehicle) Baseline->Randomization Dosing Instillation of Study Drug Randomization->Dosing Post_Dose_Assessments Post-Dose Measurements at Multiple Time Points: - Refraction (Myopic Shift) - Visual Acuity - Pupillometry Dosing->Post_Dose_Assessments Data_Analysis Data Analysis: - Compare mean change in spherical equivalent - Assess changes in DCNVA and BCDVA Post_Dose_Assessments->Data_Analysis Crossover Washout Period & Crossover to Next Treatment Arm Data_Analysis->Crossover Repeat for each arm Final_Report Final Comparative Report on Myopic Shift Data_Analysis->Final_Report Crossover->Randomization Repeat for each arm

Experimental workflow for myopic shift assessment.

Conclusion

The available evidence strongly indicates that this compound's pupil-selective mechanism of action translates to a clinically significant advantage over non-selective miotics like pilocarpine by inducing a substantially smaller myopic shift. This ciliary-sparing approach allows for an effective increase in depth of focus to improve near vision without compromising distance acuity, a critical factor in the development of next-generation pharmacological treatments for presbyopia. Future research should continue to focus on optimizing drug delivery and formulations to further enhance the duration of action and patient tolerability of selective miotic agents.

References

A Comparative Analysis of Aceclidine and Brimonidine Combination Therapy for Presbyopia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the aceclidine and brimonidine combination ophthalmic solution against other pharmacological alternatives for the treatment of presbyopia. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available clinical data and detailed experimental methodologies.

Introduction to Pharmacological Treatment of Presbyopia

Presbyopia, the age-related decline in near vision, results from the progressive stiffening of the crystalline lens and diminished accommodative capacity.[1][2] While traditionally managed with corrective lenses or surgical interventions, pharmacological treatments have emerged as a non-invasive alternative.[3][4][5] These therapies primarily rely on miotic agents to constrict the pupil, creating a "pinhole effect" that increases the depth of focus and enhances near visual acuity. Key agents in this class include non-selective muscarinic agonists like pilocarpine and pupil-selective agents like this compound.

Mechanism of Action: this compound and Brimonidine

The combination therapy leverages the synergistic actions of two distinct molecules to achieve significant and sustained miosis.

  • This compound : A selective muscarinic acetylcholine receptor agonist. It preferentially binds to M3 receptors on the iris sphincter muscle, causing it to contract and constrict the pupil (miosis). Unlike non-selective miotics such as pilocarpine, this compound has minimal effect on the ciliary muscle. This "ciliary-sparing" action is crucial as it avoids inducing a myopic shift, thereby preserving distance vision.

  • Brimonidine : A selective alpha-2 adrenergic agonist. It acts on the iris dilator muscle by inhibiting the release of norepinephrine from presynaptic nerve endings. This action prevents the dilator muscle from contracting, thus complementing the constrictive effect of this compound on the sphincter muscle. The result is a more pronounced and sustained reduction in pupil diameter.

The dual-mechanism approach aims to create an optimal pupil size of less than 2.0 mm, which is essential for maximizing the pinhole effect and increasing the depth of focus.

G Pinhole_Effect Enhanced Pinhole Effect & Increased Depth of Focus Dilator_Relaxation Dilator_Relaxation Dilator_Relaxation->Pinhole_Effect Miosis Miosis Miosis->Pinhole_Effect This compound This compound Brimonidine Brimonidine M3_Receptor M3_Receptor Alpha2_Receptor Alpha2_Receptor Sphincter_Contraction Sphincter_Contraction NE_Inhibition NE_Inhibition

Comparative Efficacy Analysis

The combination of this compound and brimonidine (LNZ101) has been evaluated against this compound monotherapy (LNZ100) and vehicle. Its performance can be compared to other leading pharmacological treatments, such as pilocarpine in its various formulations.

Treatment Clinical Trial(s) Primary Efficacy Endpoint Key Efficacy Results Duration of Action Adverse Events (Most Common)
This compound 1.75% + Brimonidine (LNZ101) INSIGHT (Phase 2)Proportion of subjects with ≥3-line gain in DCNVAAt 3 hours: 64% achieved ≥3-line gain.At 10 hours: 48% achieved ≥3-line gain.Up to 10 hours.Not detailed in available results.
This compound 1.75% (LNZ100) INSIGHT (Phase 2)Proportion of subjects with ≥3-line gain in DCNVAAt 3 hours: 73% achieved ≥3-line gain.At 10 hours: 37% achieved ≥3-line gain.Up to 10 hours, though brimonidine appears to extend duration.Not detailed in available results.
Pilocarpine HCl 1.25% (VUITY™) GEMINI 1 & 2 (Phase 3)Proportion of subjects with ≥3-line gain in mesopic DCNVA* without loss of >1 line in CDVA** at Day 30, Hour 3.GEMINI 1: 31% vs 8% (placebo).GEMINI 2: 26% vs 11% (placebo).Onset as early as 15 minutes; lasts up to 6 hours.Headache (>5%), conjunctival hyperemia (>5%).
Pilocarpine HCl 0.4% (CSF-1) NEAR-1 & NEAR-2 (Phase 3)Proportion of subjects with ≥3-line gain in mesopic DCNVA* without loss of >1 line in CDVA** at Day 8, Hour 1.Pooled data: 40.1% vs 19.1% (vehicle) met the primary endpoint.Up to 8 hours post-dose.Headache (6.8%), instillation site pain (5.8%).

*DCNVA: Distance-Corrected Near Visual Acuity **CDVA: Corrected Distance Visual Acuity

This compound-based therapies, particularly the combination with brimonidine, demonstrate a potentially longer duration of action compared to currently available pilocarpine formulations. While this compound monotherapy showed a higher percentage of responders at 3 hours, the combination therapy (LNZ101) showed greater sustained efficacy at 10 hours, suggesting brimonidine's role in prolonging the therapeutic effect.

Safety and Tolerability Profile

A key differentiator for this compound is its "ciliary-sparing" mechanism, which is expected to result in a more favorable side-effect profile compared to non-selective miotics.

  • This compound/Brimonidine : By minimizing ciliary muscle stimulation, this compound is associated with a significantly lower risk of myopic shift, accommodative spasm, and brow ache that can occur with agents like pilocarpine. Brimonidine may also help reduce the hyperemia (eye redness) sometimes associated with cholinergic agonists.

  • Pilocarpine (VUITY™ and CSF-1) : The most frequently reported adverse events are headache and eye redness/irritation. Because pilocarpine stimulates the ciliary muscle, it can induce a myopic shift and, in rare cases, has been associated with a risk of vitreoretinal complications, such as retinal detachment, particularly in patients with pre-existing retinal disease.

Experimental Protocols

The methodologies for evaluating presbyopia treatments are standardized across major clinical trials to ensure data comparability. The following outlines a typical protocol based on the Phase 2 INSIGHT trial for this compound/brimonidine and the Phase 3 trials for pilocarpine formulations.

a) Study Design:

  • Type: Multicenter, randomized, double-masked, vehicle-controlled, parallel-group clinical trial.

  • Population: Subjects aged 40-75 years with a diagnosis of presbyopia.

  • Intervention: Bilateral or monocular instillation of the investigational drug (e.g., LNZ101, LNZ100) or vehicle, typically once daily.

b) Key Inclusion/Exclusion Criteria:

  • Inclusion: Age 45-64 years; Distance-Corrected Near Visual Acuity (DCNVA) between 20/50 and 20/160 Snellen equivalent; stable refraction.

  • Exclusion: Prior refractive or intraocular surgery; intraocular pressure outside the normal range; significant ocular pathology.

c) Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The proportion of participants achieving a statistically significant gain (typically ≥3 lines) in DCNVA under mesopic (low light) conditions at a specified time point (e.g., 1 or 3 hours post-instillation) without a significant loss (e.g., ≥1 line) of Corrected Distance Visual Acuity (CDVA).

  • Secondary Endpoints:

    • Gain in DCNVA at various time points to assess onset and duration of action (e.g., 15 minutes to 10 hours).

    • Change in pupil size (pupillometry).

    • Patient-reported outcomes and satisfaction.

  • Safety Assessments: Monitoring of treatment-emergent adverse events (e.g., headache, eye pain, hyperemia), vital signs, and ophthalmic examinations.

G cluster_arms cluster_endpoints Endpoint Analysis Screening Patient Screening (Age, DCNVA, Refraction) InclusionExclusion Inclusion/Exclusion Criteria Assessment Screening->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization Arm_A Arm A: This compound + Brimonidine (LNZ101) Randomization->Arm_A 1:1:1 Arm_B Arm B: This compound (LNZ100) Randomization->Arm_B Arm_C Arm C: Vehicle (Placebo) Randomization->Arm_C Dosing Once-Daily Dosing (e.g., for 14-30 days) Assessments Efficacy & Safety Assessments (Multiple Time Points: e.g., Day 1, 8, 15, 30) Dosing->Assessments Primary Primary Endpoint: ≥3-line DCNVA gain at Hour X Assessments->Primary Secondary Secondary Endpoints: - DCNVA over time (Duration) - Pupil Size - Safety (Adverse Events) Assessments->Secondary

Conclusion

The combination of this compound and brimonidine represents a promising evolution in the pharmacological management of presbyopia. By leveraging a dual mechanism that is highly selective for the pupil without engaging the ciliary muscle, this therapy may offer a superior efficacy and safety profile compared to existing non-selective miotics. Key advantages include a potentially longer duration of action and the avoidance of myopic shift and associated side effects. Data from ongoing Phase 3 trials will be critical to fully substantiate the clinical benefits of this combination therapy and establish its position relative to other alternatives in the market.

References

Assessing the Synergistic Effects of Aceclidine with Other Glaucoma Medications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The primary goal of glaucoma management is to lower IOP to a target level to prevent further optic nerve damage. While monotherapy is the initial approach, many patients require combination therapy to achieve adequate IOP control. This guide provides a comparative analysis of the synergistic effects of Aceclidine, a cholinergic agonist, with other classes of glaucoma medications, namely alpha-2 adrenergic agonists (Brimonidine) and beta-blockers (Timolol).

This compound lowers IOP by increasing aqueous humor outflow through the trabecular meshwork.[1] Its potential for synergistic effects when combined with agents that reduce aqueous humor production, such as Brimonidine and Timolol, is of significant interest in the development of more effective glaucoma therapies. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Mechanism of Action and Synergistic Rationale

A multi-faceted approach to lowering IOP by targeting different pathways is a well-established strategy in glaucoma treatment.[1] The combination of this compound with other glaucoma medications is based on the principle of targeting both aqueous humor outflow and production.

  • This compound: As a cholinergic agonist, this compound binds to muscarinic receptors (primarily M3) in the ciliary muscle and trabecular meshwork. This leads to ciliary muscle contraction, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing IOP.[1]

  • Brimonidine: An alpha-2 adrenergic agonist, Brimonidine has a dual mechanism of action. It decreases aqueous humor production by the ciliary body and increases uveoscleral outflow, an alternative drainage pathway.[1]

  • Timolol: A non-selective beta-adrenergic blocker, Timolol reduces IOP by decreasing the production of aqueous humor by the ciliary body.

The synergistic potential of combining this compound with Brimonidine or Timolol lies in simultaneously enhancing aqueous outflow and suppressing its production, leading to a more significant IOP reduction than either agent alone.[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in the mechanism of action of this compound and the synergistic rationale with Brimonidine.

Figure 1: this compound Signaling Pathway for Increased Aqueous Outflow This compound This compound M3_Receptor Muscarinic M3 Receptor (Ciliary Muscle & Trabecular Meshwork) This compound->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release CM_Contraction Ciliary Muscle Contraction Ca_Release->CM_Contraction TM_Outflow Increased Trabecular Meshwork Outflow CM_Contraction->TM_Outflow IOP_Reduction Reduced Intraocular Pressure TM_Outflow->IOP_Reduction Figure 2: Synergistic Mechanism of this compound and Brimonidine cluster_this compound This compound Pathway cluster_brimonidine Brimonidine Pathway This compound This compound Aqueous_Outflow ↑ Aqueous Humor Outflow (Trabecular Meshwork) This compound->Aqueous_Outflow IOP_Reduction Synergistic IOP Reduction Aqueous_Outflow->IOP_Reduction Brimonidine Brimonidine Aqueous_Production ↓ Aqueous Humor Production (Ciliary Body) Brimonidine->Aqueous_Production Uveoscleral_Outflow ↑ Uveoscleral Outflow Brimonidine->Uveoscleral_Outflow Aqueous_Production->IOP_Reduction Uveoscleral_Outflow->IOP_Reduction Figure 3: Experimental Workflow for a Glaucoma Clinical Trial Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Visit - IOP Measurement (GAT) - Visual Field Assessment - Optic Nerve Imaging Start->Baseline Washout Washout Period (if applicable) Baseline->Washout Randomization Randomization Washout->Randomization Group_A Treatment Group A (e.g., this compound Monotherapy) Randomization->Group_A Group_B Treatment Group B (e.g., Combination Therapy) Randomization->Group_B Group_C Control Group (e.g., Vehicle or Active Comparator) Randomization->Group_C Follow_Up Follow-Up Visits (e.g., Weeks 2, 6, 12) - IOP Measurement - Safety Assessment Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Endpoint Primary Endpoint Assessment (e.g., Mean Change in IOP from Baseline) Follow_Up->Endpoint Data_Analysis Data Analysis - Statistical Comparison of Treatment Groups Endpoint->Data_Analysis

References

Independent Verification of Aceclidine's "Pinhole Effect": A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aceclidine's "pinhole effect" with alternative miotic agents used in the treatment of presbyopia. The information is supported by experimental data from clinical trials and pharmacological studies.

This compound, a selective muscarinic acetylcholine receptor agonist, has gained attention for its ability to induce a "pinhole effect" to improve near vision in individuals with presbyopia. This effect is achieved by constricting the pupil, which increases the depth of focus. This guide offers a detailed comparison of this compound with other common miotics, pilocarpine and carbachol, focusing on their efficacy, mechanism of action, and safety profiles as evidenced by available data.

Comparative Efficacy: The "Pinhole Effect" Quantified

The primary measure of the "pinhole effect" is the extent and duration of pupil constriction (miosis). The following table summarizes the available quantitative data on pupil diameter changes induced by this compound and its alternatives.

Drug (Concentration)Baseline Pupil Diameter (mm)Post-instillation Pupil Diameter (mm)Time to OnsetDuration of EffectKey Clinical Findings
This compound (1.75%) Not explicitly stated in reviewed sources< 2.0[1][2]~30 minutes[3][4][5]Up to 10 hoursIn the CLARITY 2 trial, 71% of participants achieved a ≥3-line improvement in near vision at 30 minutes and 3 hours, with 40% maintaining this at 10 hours.
Pilocarpine (1.25%) ~3.2 - 3.4~1.8 - 2.0 (at 1 hour)Not explicitly stated in reviewed sourcesShorter than this compoundStudies show a pupil size reduction of 1.10 mm to 1.54 mm about 1 hour post-treatment.
Pilocarpine (0.4%) ~3.0 - 3.4~2.1 - 2.3Not explicitly stated in reviewed sourcesShorter than this compoundAchieves a clinically meaningful improvement in near visual acuity.
Carbachol (2.75%) with Brimonidine (0.1%) Not explicitly stated in reviewed sourcesApproaches 2.0 (at 1 hour)Not explicitly stated in reviewed sourcesLonger than pilocarpine aloneThe combination shows a statistically significant reduction in pupil size compared to carbachol alone.

Mechanism of Action: A Tale of Receptor Selectivity

The distinct clinical profiles of this compound, pilocarpine, and carbachol stem from their differing affinities for muscarinic acetylcholine receptors (mAChRs) in the eye. Miotics primarily act on the iris sphincter muscle to constrict the pupil and the ciliary muscle, which is involved in accommodation (focusing).

This compound is characterized as a pupil-selective miotic. It preferentially targets the muscarinic receptors on the iris sphincter muscle with minimal effect on the ciliary muscle. This selectivity is crucial as it allows for a significant reduction in pupil size without inducing a substantial myopic shift (nearsightedness) or accommodative spasm, which are common side effects of less selective miotics.

In contrast, pilocarpine and carbachol are non-selective muscarinic agonists. They stimulate both the iris sphincter and the ciliary muscle more indiscriminately. This lack of selectivity can lead to undesirable side effects such as brow ache and a myopic shift, which can temporarily blur distance vision.

Signaling Pathways

The binding of these agonists to muscarinic receptors, primarily the M3 subtype on the iris sphincter and ciliary muscles, initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of Phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+), ultimately causing muscle contraction.

cluster_0 Comparative Signaling of Miotic Agents This compound This compound (Pupil-Selective) M3_Iris M3 Receptor (Iris Sphincter) This compound->M3_Iris High Affinity M3_Ciliary M3 Receptor (Ciliary Muscle) This compound->M3_Ciliary Low Affinity Pilocarpine Pilocarpine (Non-Selective) Pilocarpine->M3_Iris Pilocarpine->M3_Ciliary Carbachol Carbachol (Non-Selective) Carbachol->M3_Iris Carbachol->M3_Ciliary Gq_Iris Gq Protein M3_Iris->Gq_Iris Gq_Ciliary Gq Protein M3_Ciliary->Gq_Ciliary PLC_Iris PLC Gq_Iris->PLC_Iris PLC_Ciliary PLC Gq_Ciliary->PLC_Ciliary IP3_DAG_Iris IP3 + DAG PLC_Iris->IP3_DAG_Iris IP3_DAG_Ciliary IP3 + DAG PLC_Ciliary->IP3_DAG_Ciliary Ca_Iris ↑ [Ca2+] IP3_DAG_Iris->Ca_Iris Ca_Ciliary ↑ [Ca2+] IP3_DAG_Ciliary->Ca_Ciliary Pupil_Constriction Pupil Constriction (Pinhole Effect) Ca_Iris->Pupil_Constriction Myopic_Shift Accommodative Spasm & Myopic Shift Ca_Ciliary->Myopic_Shift

Comparative signaling pathways of miotic agents.

Side Effect Profile Comparison

The selectivity of this compound for the iris sphincter muscle is also reflected in its side effect profile compared to non-selective miotics.

Side EffectThis compound (1.75%)Pilocarpine (1.25%)Carbachol
Headache/Brow Ache Reported, but often mild.More common due to ciliary muscle stimulation.Can cause accommodative spasm and brow ache.
Myopic Shift Minimal, preserving distance vision.Can induce a myopic shift, blurring distance vision.Can induce a myopic shift.
Visual Impairment (Dimming) Reported, generally mild.Can occur.Can occur.
Instillation Site Irritation Reported as mild.Can occur.Can occur.
Hyperemia (Redness) Reported as mild.Can occur.Can occur.

Experimental Protocols: Pupillometry in Ophthalmic Drug Trials

The independent verification of a miotic agent's "pinhole effect" relies on standardized and rigorous experimental protocols, with pupillometry being the primary method of assessment.

Pupillometry Protocol Outline

A typical pupillometry protocol in a clinical trial for a presbyopia-correcting eye drop would involve the following steps:

  • Participant Selection: Inclusion and exclusion criteria are strictly defined. Participants are typically within a specific age range (e.g., 40-65 years) with a confirmed diagnosis of presbyopia and good general ocular health.

  • Baseline Measurements: Before instillation of the study drug, baseline pupil diameter is measured under standardized lighting conditions (e.g., photopic, mesopic, and scotopic) using a calibrated pupillometer. This establishes a baseline for each participant.

  • Randomization and Blinding: Participants are randomly assigned to receive either the active drug (e.g., this compound) or a placebo (vehicle) in a double-blind manner, where neither the participant nor the investigator knows which treatment is being administered.

  • Drug Instillation: A standardized dose of the eye drop is administered to one or both eyes.

  • Time-Course Measurements: Pupil diameter is measured at multiple time points post-instillation (e.g., 15, 30, 60 minutes, and then hourly for up to 10-12 hours) under the same standardized lighting conditions used for baseline measurements.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each time point. Statistical analysis is performed to compare the miotic effect of the active drug to the placebo and to assess the onset and duration of action.

  • Safety and Tolerability Assessment: Adverse events, such as headache, eye irritation, and changes in distance vision, are systematically recorded and evaluated.

Start Start Screening Participant Screening (Inclusion/Exclusion Criteria) Start->Screening Baseline Baseline Pupillometry (Photopic, Mesopic, Scotopic) Screening->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Instillation Drug Instillation Randomization->Instillation Pupillometry_T1 Pupillometry at Time 1 (e.g., 30 mins) Instillation->Pupillometry_T1 Pupillometry_T2 Pupillometry at Time 2 (e.g., 1 hour) Pupillometry_T1->Pupillometry_T2 Pupillometry_Tn Pupillometry at Time 'n' (e.g., up to 10 hours) Pupillometry_T2->Pupillometry_Tn Data_Analysis Data Analysis (Change from Baseline) Pupillometry_Tn->Data_Analysis End End Data_Analysis->End

Generalized experimental workflow for pupillometry.

Conclusion

The available evidence strongly supports the "pinhole effect" of this compound as a viable mechanism for the treatment of presbyopia. Its key advantage over older, non-selective miotics like pilocarpine and carbachol lies in its pupil-selective mechanism of action. This selectivity allows for a significant and sustained reduction in pupil size to create a pinhole effect, while minimizing the undesirable side effects associated with ciliary muscle stimulation. For researchers and drug development professionals, the focus on developing even more selective and well-tolerated miotic agents represents a promising avenue for future innovations in the management of presbyopia. Further head-to-head clinical trials with standardized pupillometry protocols will be invaluable in providing a more definitive comparison of these agents.

References

Safety Operating Guide

Proper Disposal Procedures for Aceclidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aceclidine is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist.[1] It is primarily used in ophthalmology as a miotic agent to constrict the pupil.[1] Due to its pharmacological activity and potential hazards, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting.

Safety data for this compound hydrochloride indicates that it is toxic if swallowed or in contact with skin, and it can cause serious skin and eye irritation, as well as potential respiratory irritation.[2] Therefore, adherence to strict disposal protocols is mandatory.

Quantitative Safety and Chemical Data

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NO₂[3]
Molecular Weight 169.22 g/mol
Acute Toxicity (Oral LD50, Mouse) 165 mg/kg
Acute Toxicity (IV LD50, Mouse) 36 mg/kg
Acute Toxicity (SC LD50, Mouse) 102 mg/kg
Acute Toxicity (IP LD50, Mouse) 78 mg/kg
Acute Toxicity (IV LD50, Rat) 45 mg/kg
Acute Toxicity (SC LD50, Rat) 225 mg/kg
Appearance White to tan powder
Storage Temperature -20°C

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to recognize its hazard classification. This compound hydrochloride is classified as a toxic solid (UN2811).

  • Required PPE : Always wear appropriate personal protective equipment when handling this compound. This includes:

    • Chemical-resistant gloves (inspected prior to use).

    • Safety goggles with side-shields or a face shield.

    • A lab coat or other protective clothing.

    • If there is a risk of aerosol formation, use a full-face respirator.

Step 2: Waste Segregation

Proper segregation is the foundation of compliant pharmaceutical waste disposal.

  • Identify this compound Waste Streams :

    • Pure this compound : Unused or expired pure this compound.

    • Grossly Contaminated Items : Materials heavily contaminated with this compound, such as a beaker from a spill cleanup.

    • Trace Contaminated Items : Items with minimal residual contamination, like gloves, weigh boats, or pipette tips.

    • Empty Containers : Original containers that held this compound.

    • Sharps : Contaminated needles or other sharp objects.

  • Use Designated Waste Containers :

    • Hazardous Pharmaceutical Waste : Use a designated, properly labeled, leak-proof black waste container for pure this compound and grossly contaminated items. The container must be clearly labeled "Hazardous Waste - Toxic" and include the chemical name "this compound".

    • Non-Hazardous Pharmaceutical Waste : For trace-contaminated items, a blue pharmaceutical waste container may be appropriate, depending on institutional and local guidelines. When in doubt, it is best practice to treat waste as hazardous.

    • Empty Containers : Do not reuse containers. They should be disposed of as unused product in the appropriate hazardous waste stream.

    • Sharps : All contaminated sharps must be placed in a designated sharps container.

Step 3: Spill and Emergency Procedures

In the event of an accidental release, follow these procedures:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources : Remove all sources of ignition.

  • Containment : Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.

  • Cleanup :

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal. Avoid generating dust.

    • Wear full PPE, including respiratory protection if necessary.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed and approved waste management contractor.

  • Storage : Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.

  • Documentation : All hazardous waste must be documented on a uniform hazardous waste manifest for transport to a permitted disposal facility.

  • Professional Disposal : Arrange for pickup by your institution's contracted hazardous waste disposal service. The most common and recommended method for treating hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.

  • Regulatory Compliance : Always consult and adhere to all federal (EPA, DEA), state, and local regulations concerning pharmaceutical and hazardous waste disposal. Chemical waste generators are responsible for correctly classifying their waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AceclidineDisposalWorkflow This compound Disposal Workflow start Identify this compound Waste ppe_check Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Step 2: Characterize Waste Type ppe_check->waste_type pure_gross Pure this compound or Grossly Contaminated Material waste_type->pure_gross Pure / Gross trace Trace Contaminated (Gloves, Wipes, etc.) waste_type->trace Trace empty_container Empty Original Container waste_type->empty_container Empty black_bin Place in Labeled BLACK Hazardous Pharmaceutical Waste Container pure_gross->black_bin blue_bin Place in Labeled BLUE Non-Hazardous Pharmaceutical Waste Container trace->blue_bin empty_container->black_bin storage Step 3: Store Securely in Designated Area black_bin->storage blue_bin->storage note Consult institutional policy. When in doubt, treat as hazardous. blue_bin->note disposal Step 4: Arrange Pickup by Licensed Waste Contractor for Incineration storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Aceclidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Aceclidine, a cholinergic agonist. Adherence to these procedures is critical for personal safety and environmental protection.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

SituationRequired PPESpecification
Handling Solid Compound Eye ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand ProtectionChemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1][2]
Body ProtectionLaboratory coat or impervious, fire/flame resistant clothing.[2]
Respiratory ProtectionA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.
Preparing Solutions Eye ProtectionTightly fitting safety goggles with side-shields or a face shield.
Hand ProtectionChemical-resistant gloves.
Body ProtectionLaboratory coat.
Cleaning Spills Eye ProtectionSafety goggles and a face shield.
Hand ProtectionDouble-layered chemical-resistant gloves.
Body ProtectionImpervious gown or coveralls.
Respiratory ProtectionA NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus may be necessary in the event of a fire or large spill.

Standard Operating Procedure for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the standard procedure for working with this compound in a laboratory setting.

prep Preparation weigh Weighing prep->weigh Ensure proper PPE and ventilation dissolve Dissolution weigh->dissolve Handle in a ventilated enclosure use Use in Experiment dissolve->use Use appropriate glassware decon Decontamination use->decon After experiment completion dispose Disposal decon->dispose Follow institutional guidelines

Standard laboratory workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. All operations should be performed within a certified chemical fume hood or other well-ventilated area. Prepare all necessary equipment, such as an analytical balance, volumetric flasks, solvents, and vials.

  • Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance within a ventilated enclosure to avoid dust formation.

  • Dissolution : If preparing a solution, add the weighed this compound to the appropriate solvent in a designated flask. Ensure the container is tightly closed when not in use.

  • Use in Experiment : Conduct the experiment following the established protocol, maintaining all safety precautions. Avoid contact with skin and eyes.

  • Decontamination : After use, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Disposal : Dispose of all waste, including contaminated PPE and unused product, according to institutional and local hazardous waste regulations.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose report Report Incident dispose->report

Workflow for handling an this compound spill.

Spill Cleanup Protocol

  • Evacuate : Immediately evacuate personnel from the affected area.

  • Ventilate : Ensure the area is well-ventilated.

  • Personal Protection : Don the appropriate PPE for cleaning spills, including respiratory protection if necessary.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Cleanup : Use an inert material to absorb or sweep up the spilled substance. Collect the material and place it into a suitable, closed container for disposal.

  • Disposal : Dispose of the collected waste through your institution's environmental health and safety office. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

First Aid Measures

In case of exposure to this compound, immediate medical attention is required.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems. Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.

  • Contaminated Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aceclidine
Reactant of Route 2
Reactant of Route 2
Aceclidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.